molecular formula C7H8Cl2N2 B1465046 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1241725-93-8

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Cat. No.: B1465046
CAS No.: 1241725-93-8
M. Wt: 191.05 g/mol
InChI Key: MZEGJBRWXZDWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2N2 and its molecular weight is 191.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEGJBRWXZDWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Introduction: Contextualizing a Key Building Block

This compound is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the pyrrolopyridine scaffold, which is a core component of numerous biologically active molecules, this compound primarily serves as a crucial intermediate in the synthesis of more complex target molecules. Its structural features—a fused bicyclic system containing both a pyrrole and a pyridine ring, substituted with a reactive chlorine atom—make it a versatile building block for introducing this privileged scaffold into potential therapeutic agents.

Understanding the fundamental physical properties of this hydrochloride salt is not merely an academic exercise; it is a prerequisite for its effective and efficient use in a research and development setting. Properties such as solubility, thermal stability, and physical appearance dictate everything from reaction solvent selection and purification strategies to storage conditions and formulation development. This guide provides a detailed examination of these properties, grounded in both predicted data and established experimental methodologies, to equip researchers with the practical knowledge needed for successful application.

Compound Identification and Core Chemical Data

Precise identification is the cornerstone of any chemical study. The following data provides the definitive identifiers and fundamental computed properties for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its hydrochloride salt.

PropertyValueSource
Compound Name This compound-
CAS Number 494767-29-2 (for free base, often used for HCl salt)[1][2]
Molecular Formula C₇H₈Cl₂N₂Calculated
Molecular Weight 191.06 g/mol [2]
Appearance Off-white to light brown solid[3]
Predicted pKa (Free Base) 4.49 ± 0.20[3]
Predicted Density (Free Base) 1.291 ± 0.06 g/cm³[3]
Predicted Boiling Point (Free Base) 298.1 ± 40.0 °C[3]

Note: Some properties listed are predicted values for the free base and should be used as an estimation. Hydrochloride salts typically have significantly different physical properties, such as higher melting points and increased solubility in polar solvents, and often decompose at high temperatures rather than boiling.

Solubility Profile: The Key to Application

The solubility of a compound is a critical parameter that influences its utility in synthesis, purification, and biological assays. As a hydrochloride salt, this compound is anticipated to exhibit good solubility in polar protic solvents.

Expected Solubility:

  • High Solubility: Water, Methanol, Ethanol, DMSO. The protonated nitrogen atom in the pyridine ring greatly enhances polarity and the potential for hydrogen bonding with protic solvents.

  • Moderate to Low Solubility: Dichloromethane (DCM), Chloroform.

  • Insoluble: Hexanes, Diethyl Ether, Toluene. Non-polar solvents are unlikely to effectively solvate the ionic salt.

Experimental Protocol: Determining Qualitative Solubility

This protocol provides a systematic approach to quickly assess the solubility of the compound in a range of common laboratory solvents.

Objective: To determine if the compound is "soluble," "sparingly soluble," or "insoluble" in selected solvents at a defined concentration (e.g., 10 mg/mL).

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Analytical balance

  • Vortex mixer

  • Selection of solvents: Deionized Water, Methanol, Dichloromethane, Toluene

Procedure:

  • Preparation: Weigh 10 mg (± 0.2 mg) of the compound into four separate, labeled vials.

  • Solvent Addition: Add 1.0 mL of the first solvent (e.g., Deionized Water) to the corresponding vial. This creates a target concentration of 10 mg/mL.

  • Dissolution Attempt: Cap the vial and vortex for 30 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Sparingly Soluble: The solution is hazy, or a significant portion of the solid has dissolved, but some particles remain.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Heating (Optional): If the compound is sparingly soluble or insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) to observe any change in solubility. Note if the compound precipitates upon cooling.

  • Repeat: Repeat steps 2-5 for each of the other selected solvents.

  • Record: Meticulously record all observations in a laboratory notebook.

Causality: This method is employed as a rapid and material-sparing first pass. Starting with a concentration relevant to synthetic chemistry (approx. 10 mg/mL) provides immediate, practical data for planning reactions. The use of solvents spanning a wide range of polarities provides a comprehensive profile.

G cluster_prep Preparation cluster_exp Experimental Loop (Repeat for each solvent) cluster_analysis Analysis & Recording weigh Weigh 10 mg of Compound label_vials Label 4 Vials (Water, MeOH, DCM, Toluene) add_solvent Add 1 mL of Solvent label_vials->add_solvent vortex Vortex for 30s add_solvent->vortex observe Visually Inspect Solution vortex->observe classify Clear Solution? observe->classify soluble Classify: Soluble classify->soluble Yes insoluble Classify: Insoluble / Sparingly Soluble classify->insoluble No record Record Observations soluble->record insoluble->record

Workflow for Qualitative Solubility Assessment.

Thermal Properties and Stability

The melting point of a crystalline solid is a key indicator of its purity. For hydrochloride salts, the melting point is often accompanied by decomposition.

While a specific, experimentally determined melting point for this compound is not available in the cited literature, a standard laboratory procedure can be used for its determination.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting range of the compound. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Materials:

  • This compound, finely powdered

  • Capillary tubes

  • Digital melting point apparatus

Procedure:

  • Sample Loading: Gently tap the open end of a capillary tube into a small mound of the powdered compound until a packed column of 2-3 mm is achieved. Tap the sealed end of the tube on a hard surface to further compact the material.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid scan by increasing the temperature at a rate of 10-20 °C per minute to get a rough estimate.

  • Accurate Determination: For an accurate measurement, set the apparatus to heat at a slow rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The recorded melting point is the range between these two temperatures.

    • Note any signs of decomposition, such as color change (e.g., darkening to brown or black) or gas evolution.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading. Observing the entire melting range provides more information than a single point, with a narrow range suggesting higher purity.

Handling, Storage, and Safety

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C)[3]. As a hydrochloride salt, it may be hygroscopic; therefore, it should be kept in a tightly sealed container in a dry environment, such as a desiccator.

  • Safety: The free base is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[4]. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

G storage Storage Conditions temp Refrigerate (2-8°C) storage->temp atmosphere Inert Atmosphere (N₂ or Ar) storage->atmosphere container Tightly Sealed Container storage->container moisture Protect from Moisture (Hygroscopic) storage->moisture

Sources

An In-depth Technical Guide to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, properties, and the critical role it plays as a versatile building block in the synthesis of novel therapeutic agents. This document will explore the synthetic pathways, analytical characterization, and the known and potential applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and other targeted therapies.

Introduction: The Significance of the Pyrrolopyridine Scaffold

The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. This fused heterocyclic system, combining a pyrrole and a pyridine ring, offers a unique three-dimensional architecture that allows for precise interactions with various biological targets. The introduction of a chlorine atom at the 4-position of the dihydropyrrolopyridine ring system, as in this compound, provides a key reactive handle for further chemical modifications. This strategic placement of a halogen allows for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

Derivatives of the broader pyrrolopyridine class have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory compounds.[1][2] The dihydro- form of the pyrrolo[3,2-c]pyridine core, in particular, introduces conformational flexibility that can be advantageous for optimizing binding to target proteins.

Physicochemical Properties and Chemical Structure

The hydrochloride salt of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine enhances the compound's solubility in aqueous media, a crucial property for many biological assays and for potential formulation into pharmaceutical products.

PropertyValueSource
Molecular Formula C₇H₇ClN₂·HCl[3]
Molecular Weight 191.06 g/mol [3]
CAS Number 1241725-93-8
Appearance Likely a solidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred from hydrochloride salt form

The chemical structure of this compound is characterized by the fusion of a dihydropyrrole ring and a pyridine ring, with a chlorine atom at the 4-position of the pyridine ring. The protonation of one of the nitrogen atoms to form the hydrochloride salt is also a key feature.

Synthesis and Purification

A plausible synthetic route would likely involve the construction of the fused ring system followed by a chlorination step. For instance, a starting material such as a substituted pyridine could undergo a series of reactions to build the pyrrole ring, followed by chlorination using a reagent like phosphorus oxychloride or N-chlorosuccinimide. A patent for the synthesis of a related compound, 4-chloropyridine hydrochloride, involves the reaction of N-(4-pyridyl) pyridinium chloride hydrochloride with a chlorinating reagent.[4]

Hypothetical Synthesis Workflow

G cluster_0 Core Ring System Formation cluster_1 Functionalization and Salt Formation A Substituted Pyridine Precursor B Pyrrole Ring Annulation A->B Multi-step sequence C Chlorination B->C Introduction of Chlorine D Purification C->D E Hydrochloride Salt Formation D->E F Final Product E->F

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol (Hypothetical)
  • Ring Annulation: A suitable pyridine derivative would be subjected to a reaction sequence to construct the fused dihydropyrrole ring. This could involve reactions such as a Fischer indole synthesis variant or a palladium-catalyzed cyclization.

  • Chlorination: The resulting 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine intermediate would then be chlorinated. A common method for such transformations is the use of phosphorus oxychloride (POCl₃).

  • Work-up and Purification: The reaction mixture would be carefully quenched and the crude product extracted. Purification would likely be achieved through column chromatography on silica gel.

  • Hydrochloride Salt Formation: The purified free base would be dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrochloric acid in a non-polar solvent to precipitate the hydrochloride salt.

  • Isolation and Drying: The resulting solid would be collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. While specific spectral data for this exact compound is not widely published, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyrrole ring. The chemical shifts and coupling constants of these protons would provide valuable information about the substitution pattern and the conformation of the ring system.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all seven carbon atoms in the molecule. The chemical shift of the carbon atom attached to the chlorine would be significantly influenced by the electronegativity of the halogen.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₇ClN₂) and potentially a fragment ion corresponding to the loss of the chlorine atom. The isotopic pattern of the molecular ion peak, due to the presence of ³⁵Cl and ³⁷Cl isotopes, would be a characteristic feature.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibration of the pyrrole nitrogen, C-H stretching vibrations of the aromatic and aliphatic protons, and C=C and C=N stretching vibrations of the pyridine ring.

Applications in Drug Discovery

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom serves as a convenient leaving group for nucleophilic aromatic substitution reactions and as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Key Synthetic Transformations

G A 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine B Suzuki Coupling (C-C bond formation) A->B C Buchwald-Hartwig Amination (C-N bond formation) A->C D Nucleophilic Aromatic Substitution (C-O, C-S, C-N bond formation) A->D E Diverse Library of Pyrrolopyridine Derivatives B->E C->E D->E

Caption: Synthetic utility of the 4-chloro substituent for generating molecular diversity.

Kinase Inhibitors

The pyrrolopyridine scaffold is a common feature in many kinase inhibitors. By modifying the 4-position of this compound with various aryl, heteroaryl, or amino groups, medicinal chemists can design and synthesize potent and selective inhibitors of specific kinases implicated in diseases such as cancer and inflammatory disorders.[2]

Other Therapeutic Areas

The versatility of this building block allows for its use in the exploration of other therapeutic targets. Derivatives of pyrrolopyridines have been investigated for their potential as antiviral, antibacterial, and central nervous system active agents.[1][5] The ability to rapidly generate a diverse range of analogs from this common intermediate is a significant advantage in early-stage drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For related compounds, hazards such as skin and eye irritation have been noted.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization with a chlorine atom provides a gateway to a vast chemical space of novel pyrrolopyridine derivatives. While detailed experimental data for this specific compound is limited in the public literature, its potential for the synthesis of potent and selective therapeutic agents, particularly kinase inhibitors, is significant. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds promise for the development of new medicines.

References

  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Li, W., & Li, G. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Google Patents. (n.d.). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • European Patent Office. (n.d.). PYRROLOPYRIDINE DERIVATIVES - Patent 1753764. Retrieved from [Link]

  • Zhang, Y., Liu, Y., Li, Y., Wang, Y., Li, J., Zhang, Y., ... & Zhang, Y. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1848. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Aladdin Scientific. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride. Retrieved from [Link]

  • Reagentia. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride (1 x 250 mg). Retrieved from [Link]

  • Wang, X., et al. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chinese Journal of Organic Chemistry, 30(6), 918-922. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • ChemSrc. (n.d.). This compound (1:1). Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-vinyl-, hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

  • Chemcd. (n.d.). 4-methyl-1h-pyrrolo[2,3-c]pyridine hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a plausible synthetic pathway, its physicochemical properties, and its emerging role in drug discovery, particularly as a scaffold for kinase inhibitors. This document is designed to equip researchers with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic heteroaromatic compound. The core structure consists of a pyrrolidine ring fused to a pyridine ring, with a chlorine substituent on the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological and chemical applications.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 494767-29-2 (free base)[1]
Molecular Formula C₇H₈Cl₂N₂-
Molecular Weight 191.06 g/mol -
Appearance Expected to be an off-white to pale yellow solidGeneral knowledge
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSOGeneral knowledge

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis of the pyrrolo[3,2-c]pyridine core is a key challenge. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Pyrrole Ring Formation cluster_3 Step 4: Reduction & Cyclization cluster_4 Step 5: Chlorination of Pyridine Ring cluster_5 Step 6: Salt Formation A Pyridine Derivative B Nitropyridine Derivative A->B HNO₃/H₂SO₄ C Nitropyridine Derivative D Chloro-Nitropyridine C->D POCl₃ or SO₂Cl₂ E Chloro-Nitropyridine F Pyrrolo[3,2-c]pyridine Precursor E->F Reissert or Fischer Indole Synthesis Analogue G Pyrrolo[3,2-c]pyridine Precursor H 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine G->H Catalytic Hydrogenation (e.g., H₂/Pd-C) I 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine J 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine I->J N-Chlorosuccinimide (NCS) K 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine L Target Compound (Hydrochloride Salt) K->L HCl in inert solvent (e.g., Ether, Dioxane)

Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual guide and would require optimization in a laboratory setting.

Step 1: Nitration of a Suitable Pyridine Precursor

  • To a stirred solution of the pyridine starting material in concentrated sulfuric acid, cooled to 0 °C, fuming nitric acid is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction.

  • The mixture is cooled and poured onto ice, and the resulting precipitate is collected by filtration.

Step 2: Chlorination of the Nitropyridine Derivative

  • The nitropyridine derivative is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[3]

  • The reaction is typically heated to drive the conversion.

  • After cooling, the reaction mixture is carefully quenched with water and neutralized to precipitate the chlorinated product.

Step 3 & 4: Pyrrole Ring Formation and Reduction

  • A modified Reissert or Fischer indole synthesis could be employed, starting with the chloro-nitropyridine. This would involve condensation with a suitable C2-synthon followed by reductive cyclization.

  • Alternatively, a palladium-catalyzed cross-coupling reaction to introduce a side chain, followed by intramolecular cyclization and reduction, could be explored.

  • Catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst is a standard method for the reduction of the nitro group and subsequent cyclization to form the dihydro-pyrrolo-pyridine core.

Step 5: Aromatic Chlorination

  • The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is dissolved in a suitable solvent, such as dichloromethane or acetonitrile.

  • N-Chlorosuccinimide (NCS) is added portion-wise at room temperature.

  • The reaction is monitored by TLC or LC-MS until completion.

  • The product is isolated by aqueous workup and purification by column chromatography.

Step 6: Hydrochloride Salt Formation

  • The purified 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine free base is dissolved in a dry, inert solvent like diethyl ether or 1,4-dioxane.

  • A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

  • The resulting precipitate, the hydrochloride salt, is collected by filtration, washed with the solvent, and dried under vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons on the pyridine ring. - Methylene protons of the dihydro-pyrrole ring, likely appearing as multiplets. - A broad singlet for the N-H proton of the pyrrole ring.
¹³C NMR - Resonances for the aromatic carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield. - Resonances for the aliphatic carbons of the dihydro-pyrrole ring.
Mass Spec. - A molecular ion peak corresponding to the mass of the free base. - A characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in an approximate 3:1 ratio).
IR Spec. - N-H stretching vibration in the 3200-3400 cm⁻¹ region. - C-H stretching vibrations for aromatic and aliphatic protons. - C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹).

Applications in Drug Discovery

The pyrrolo[3,2-c]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown significant potential, particularly as kinase inhibitors.[1][4]

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] The pyrrolo[3,2-c]pyridine core can serve as a bioisostere for other hinge-binding motifs found in known kinase inhibitors. The nitrogen atoms in the bicyclic system can form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

Kinase_Inhibition cluster_0 Mechanism of Action cluster_1 Cellular Outcome Kinase Kinase Active Site Hinge Region ATP Binding Pocket Downstream Inhibition of Downstream Signaling Kinase->Downstream Phosphorylation Blocked Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Kinase:hinge Hydrogen Bonding ATP ATP ATP->Kinase:atp Binds Effect Therapeutic Effect (e.g., Anti-proliferative, Anti-inflammatory) Downstream->Effect

Figure 2: General mechanism of kinase inhibition by pyrrolo[3,2-c]pyridine derivatives.

The 4-chloro substituent on the pyridine ring is a key functional group for further chemical modification. It can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions. This allows for the rapid generation of a library of analogs with diverse side chains, which can be screened for improved potency and selectivity against specific kinase targets.

Potential Therapeutic Areas

Given the role of kinases in various pathologies, derivatives of this compound could be explored for the development of novel therapeutics in:

  • Oncology: Targeting kinases that are overexpressed or mutated in cancer cells.[6]

  • Inflammatory Diseases: Inhibiting kinases involved in inflammatory signaling pathways, such as those in rheumatoid arthritis or psoriasis.

  • Neurodegenerative Diseases: Modulating the activity of kinases implicated in the pathology of diseases like Alzheimer's or Parkinson's.

Safety and Handling

Specific toxicity data for this compound is not available. Therefore, it is imperative to treat this compound as potentially hazardous and to handle it with appropriate safety precautions in a well-ventilated laboratory fume hood. The safety information for related chloropyridines provides a useful, albeit general, guide.[2][7]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. Handle in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Toxicological Profile of Related Compounds (Chloropyridines):

  • Chloropyridines are generally considered to be toxic by ingestion and skin contact.[2]

  • They can be irritating to the skin, eyes, and respiratory system.

  • Some chloropyridines have been shown to cause liver and kidney damage in animal studies.[2]

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date safety and handling information.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its pyrrolopyridine core provides a versatile scaffold for the development of potent and selective kinase inhibitors. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers by outlining its key properties, a plausible synthetic approach, and its potential applications. As with any novel chemical entity, all handling and experimental work should be conducted with the utmost care and adherence to safety protocols.

References

An In-Depth Technical Guide to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, including its precise molecular weight, and explores its role as a key intermediate in the synthesis of pharmacologically active molecules. A plausible synthetic pathway is outlined, alongside a discussion of its chemical reactivity and characterization methods. The guide also delves into the known applications and biological significance of its derivatives, particularly in the development of novel therapeutics.

Introduction

This compound is a bicyclic heteroaromatic compound featuring a pyrrolidine ring fused to a pyridine ring. The presence of a chlorine atom on the pyridine ring and the dihydro-pyrrolo moiety imparts specific chemical properties that make it a valuable building block in synthetic organic chemistry. Its structural scaffold is found in a variety of molecules with diverse biological activities, highlighting its importance in the field of drug discovery and development. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers actively engaged in this area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₇ClN₂ · HClCalculated
Molecular Weight 191.06 g/mol Calculated
CAS Number (Free Base) 494767-29-2[1]
Appearance Solid (predicted)-

The molecular weight is calculated based on the molecular formula C₇H₈Cl₂N₂. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic pyridine nitrogen.

Synthesis and Reactivity

Postulated Synthetic Pathway

A potential synthetic approach could involve the initial construction of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, followed by a chlorination step. The synthesis of the parent dihydro-pyrrolo-pyridine scaffold can be achieved through various methods, often involving multi-step sequences starting from substituted pyridines or pyrroles.

A generalized workflow for a potential synthesis is depicted below:

Synthetic Pathway start Substituted Pyridine Precursor intermediate1 Formation of Pyrrolidine Ring start->intermediate1 Cyclization intermediate2 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine intermediate1->intermediate2 Deprotection/Reduction chlorination Chlorination intermediate2->chlorination product_freebase 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine chlorination->product_freebase salification Salification (HCl) product_freebase->salification final_product 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl salification->final_product Oxidation Reaction reactant 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine reagent MnO2, THF, Reflux reactant->reagent product 4-chloro-1H-pyrrolo[3,2-c]pyridine reagent->product

Caption: Oxidation of the dihydro-pyrrolo ring to a pyrrole ring.

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is a key reaction for the derivatization of this scaffold in drug discovery programs.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not publicly available. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring and the methylene protons of the pyrrolidine ring. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the carbon framework of the molecule. The carbon atom attached to the chlorine would appear at a characteristic downfield shift.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. For the free base (C₇H₇ClN₂), the expected monoisotopic mass is approximately 154.03 g/mol . The fragmentation pattern would provide further structural information.

Applications in Drug Discovery and Development

The 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Deubiquitinase (DUB) Inhibitors

A significant application of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is as a starting material in the synthesis of cyanopyrrolidine-based inhibitors of deubiquitylating enzymes (DUBs). [2]These inhibitors are being investigated for the treatment of cancer. [2]The pyrrolo[3,2-c]pyridine moiety serves as a core structural element that can be further functionalized to optimize binding to the target enzyme.

Scaffold for Kinase Inhibitors

Derivatives of the broader pyrrolo[3,2-c]pyridine class have shown inhibitory effects against various kinases. [3]Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 4-chloro substituent on the pyridine ring provides a convenient handle for synthetic modifications to explore structure-activity relationships and develop potent and selective kinase inhibitors.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated utility in the synthesis of complex, biologically active molecules. Its defined chemical structure and reactive sites offer a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to fully explore its potential in drug discovery.

References

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2666.
  • Method for synthesizing 4-chloro-pyridine. (2013). CN103360306A.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (2016). CN105622616A.
  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. (2020). Organometallics, 39(21), 3865–3874.
  • Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2017). WO2017009650A1.
  • Pyrrolo[3,2-c]pyridine deriv
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (2010). CN101830904B.
  • Novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. (2019). US20190169176A1.
  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). (n.d.). NP-MRD. Retrieved from [Link]

  • Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2016). US20160200703A1.
  • 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1168.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2020). CN111995574A.
  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. (2014). CN104230923A.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H-Pyrrolo[2,3-b]pyridine. (n.d.). NIST WebBook. Retrieved from [Link]

  • 作为dub抑制剂用于治疗癌症的氰基吡咯烷类. (2021). CN107849013B.
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • PYRROLOPYRIDINE DERIV
  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Retrieved from [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Molecules, 23(10), 2469.
  • Cyanopyrrolidines as dub inhibitors for the tre

Sources

Mastering Solubility: A Technical Guide to Characterizing 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

This guide will delve into the two primary types of solubility measurements pertinent to drug discovery: kinetic and thermodynamic solubility. We will explore the theoretical underpinnings of each, discuss their respective applications, and provide detailed, field-proven methodologies for their determination.

I. Understanding the Compound: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Before embarking on solubility determination, a foundational understanding of the test article is essential.

  • Chemical Structure: this compound

  • Molecular Formula: C₇H₇ClN₂·HCl[5]

  • Molecular Weight: 191.06 g/mol (for the free base)[5]

  • CAS Number: 494767-29-2[5][6]

The presence of a pyrrolopyridine core and a hydrochloride salt form suggests that the compound's solubility will be pH-dependent.[4] The hydrochloride salt is introduced to enhance the aqueous solubility of the parent molecule, which is a common strategy in pharmaceutical development.[4]

II. Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

The distinction between kinetic and thermodynamic solubility is crucial for the proper design and interpretation of experiments.

Kinetic Solubility is a measure of the concentration of a compound in solution at the point of precipitation after being rapidly introduced from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[1][2][7] This method is high-throughput and well-suited for the early stages of drug discovery, where a large number of compounds need to be screened quickly.[1][2][7] However, because the system does not reach equilibrium, kinetic solubility values can often be higher than thermodynamic solubility due to the formation of supersaturated solutions.[8]

Thermodynamic Solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[3][9][10] This is considered the "true" solubility of a compound and is a critical parameter for formulation development.[10] The determination of thermodynamic solubility is more time and resource-intensive, often requiring longer incubation times to ensure equilibrium is reached.[1]

Caption: Relationship between solubility type and drug discovery stage.

III. Experimental Determination of Solubility

The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

A. Thermodynamic Solubility: The Gold Standard Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, remains the most reliable and widely used technique for measuring thermodynamic solubility.[8][11] It relies on achieving equilibrium between the dissolved and undissolved solid forms of the API.

Principle: An excess amount of the solid compound is added to a specific solvent system. The mixture is then agitated for an extended period to allow it to reach equilibrium. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the pH-dependent solubility.[12]

  • Compound Dispensing: Accurately weigh an excess amount of this compound into glass vials. A key consideration is to add enough solid to ensure a saturated solution while avoiding significant alteration of the solvent properties.[8]

  • Solvent Addition: Add a precise volume of the prepared buffer to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 72 hours.[1][9][12] The time required to reach equilibrium should be determined empirically by sampling at various time points until the concentration plateaus.[12]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical method as it can also detect impurities and degradation products.[3][8] A calibration curve must be generated using standards of known concentrations.

Thermodynamic_Solubility_Workflow start Start prepare_buffers Prepare pH Buffers start->prepare_buffers weigh_compound Weigh Excess Compound prepare_buffers->weigh_compound add_solvent Add Buffer to Vials weigh_compound->add_solvent equilibrate Equilibrate (24-72h Shake) add_solvent->equilibrate phase_separation Centrifuge/Filter equilibrate->phase_separation quantify Quantify by HPLC-UV phase_separation->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

B. Kinetic Solubility: High-Throughput Screening Approaches

For earlier stages of drug discovery, kinetic solubility assays provide a faster, albeit less precise, measure of solubility. These methods typically start with the compound dissolved in DMSO.[1][7]

1. Nephelometric Assay

Principle: This method relies on detecting the formation of precipitate by measuring light scattering. As the compound precipitates out of solution, the turbidity increases, which is detected by a nephelometer.[1][13]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[7]

  • Plate Setup: In a microtiter plate, add the desired aqueous buffer.

  • Compound Addition: Dispense a small volume of the DMSO stock solution into the buffer-containing wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation and Measurement: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[13] Measure the light scattering at various time points using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

2. Direct UV/LC-MS Assay

Principle: Similar to the nephelometric assay, a DMSO stock solution is diluted into an aqueous buffer. After a brief incubation, the undissolved precipitate is removed by filtration or centrifugation, and the concentration of the compound remaining in the solution is measured by UV spectrophotometry or LC-MS/MS.[1][13]

Experimental Protocol:

  • Stock Solution and Dilution: Follow steps 1-3 of the Nephelometric Assay protocol.

  • Incubation: Incubate the plate with shaking for a defined period (e.g., 2 hours at 25°C).[1]

  • Filtration: Filter the solutions through a solubility filter plate to remove any precipitate.[1]

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved compound. This can be done using a UV plate reader or, for higher sensitivity and specificity, by LC-MS/MS.[1][14]

Kinetic_Solubility_Workflow cluster_methods start Start prepare_stock Prepare DMSO Stock Solution start->prepare_stock dilute Dilute into Aqueous Buffer prepare_stock->dilute incubate Incubate (e.g., 2h) dilute->incubate nephelometry Nephelometry (Light Scatter) incubate->nephelometry uv_lcms Filter & Quantify (UV/LC-MS) incubate->uv_lcms end End nephelometry->end uv_lcms->end

Caption: Workflow for Kinetic Solubility Determination.

IV. Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Example Solubility Data for this compound

Solvent/Buffer (pH)Temperature (°C)Solubility TypeSolubility (µg/mL)Analytical Method
Phosphate Buffer (1.2)25ThermodynamicExperimental ValueHPLC-UV
Acetate Buffer (4.5)25ThermodynamicExperimental ValueHPLC-UV
Phosphate Buffer (6.8)25ThermodynamicExperimental ValueHPLC-UV
Phosphate Buffer (7.4)25ThermodynamicExperimental ValueHPLC-UV
Phosphate Buffer (7.4)25KineticExperimental ValueNephelometry

Interpreting the Results:

  • pH-Dependence: For an ionizable compound like this hydrochloride salt, solubility is expected to be higher at lower pH values.[4] Plotting solubility as a function of pH is crucial for predicting its behavior in the gastrointestinal tract.

  • Kinetic vs. Thermodynamic: A significant difference between the kinetic and thermodynamic solubility values can indicate a high propensity for the compound to form supersaturated solutions, which can have implications for oral absorption.[8]

  • Impact of Solid Form: It is important to note that the crystalline form (polymorphism) of the solid material can influence its thermodynamic solubility.[9] Characterizing the solid form before and after the experiment is recommended for comprehensive analysis.

V. Conclusion: A Pathway to Informed Drug Development

While specific solubility data for this compound requires experimental determination, the methodologies outlined in this guide provide a robust framework for obtaining this critical information. By employing both kinetic and thermodynamic assays, researchers can build a comprehensive solubility profile that informs lead selection, guides formulation strategies, and ultimately de-risks the development process. The choice of method, careful execution, and thoughtful interpretation of the resulting data are all essential components in the journey of transforming a promising compound into a viable therapeutic.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS#: 494767-29-2. Retrieved from [Link]

  • Reagentia. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride (1 x 250 mg). Retrieved from [Link]

  • ChemBK. (n.d.). Pyridine Hydrochloride. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. Retrieved from [Link]

Sources

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Presumed Mechanism of Action of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride and its Analogs

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for this compound. This guide, therefore, extrapolates a potential mechanism based on the well-documented activities of the broader pyrrolo[3,2-c]pyridine class of compounds, which are recognized for their significant roles as kinase inhibitors in various therapeutic areas.

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. While specific data on this compound is not currently available in peer-reviewed literature, the extensive research on analogous compounds provides a strong foundation for a hypothesized mechanism of action. This guide will delve into the presumed role of this compound as a kinase inhibitor, a common mechanism for this class of molecules, and explore the experimental methodologies used to elucidate such activity.

Part 1: The Hypothesized Mechanism of Action - Kinase Inhibition

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have frequently been identified as potent inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates, thereby regulating a multitude of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

The proposed mechanism of action for this compound is the competitive inhibition of ATP binding to the active site of a specific protein kinase. The planar pyrrolo[3,2-c]pyridine core structure is well-suited to fit into the adenine-binding pocket of the kinase, while the chloro substituent can be hypothesized to form specific interactions that enhance binding affinity and selectivity.

Signaling Pathway Context

To illustrate this, let's consider a hypothetical scenario where our compound of interest targets a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Promotes Compound 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl Compound->RAF Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the compound.

Part 2: Experimental Validation of the Mechanism of Action

A rigorous, multi-faceted experimental approach is necessary to validate the hypothesized mechanism of action. This involves a series of in vitro and cell-based assays to confirm target engagement, elucidate the mode of inhibition, and determine the downstream cellular consequences.

Biochemical Assays: Confirming Target Engagement and Potency

The initial step is to perform in vitro kinase inhibition assays to determine if the compound directly interacts with and inhibits the activity of the putative target kinase.

Table 1: Representative Kinase Inhibition Data

Kinase TargetIC₅₀ (nM)Assay Type
Kinase A15TR-FRET
Kinase B250Radiometric
Kinase C>10,000Luminescence

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase, biotinylated substrate, and ATP at appropriate concentrations.

  • Compound Dispensing: Serially dilute the test compound in DMSO and dispense into a 384-well assay plate.

  • Kinase Reaction: Add the kinase and biotinylated substrate to the wells and incubate briefly. Initiate the kinase reaction by adding ATP. Incubate for 1 hour at room temperature.

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Reading: After a further 1-hour incubation, read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the IC₅₀ value.

TR_FRET_Workflow cluster_0 Assay Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Add Kinase & Substrate Add Kinase & Substrate Dispense Compound->Add Kinase & Substrate Add ATP Add ATP Add Kinase & Substrate->Add ATP Incubate Incubate Add ATP->Incubate Add Detection Reagents Add Detection Reagents Incubate->Add Detection Reagents Incubate_Detect Incubate Add Detection Reagents->Incubate_Detect Read Plate Read Plate Incubate_Detect->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

Following biochemical confirmation, it is crucial to assess the compound's activity in a cellular context. This will determine if the compound can penetrate the cell membrane, engage its target, and elicit a functional response.

Experimental Protocol: Western Blot Analysis of Target Phosphorylation

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on target phosphorylation.

Part 3: Concluding Remarks and Future Directions

The pyrrolo[3,2-c]pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While the specific mechanism of action for this compound remains to be elucidated, the established precedent for this class of compounds strongly suggests a role as a kinase inhibitor. The experimental workflows outlined in this guide provide a robust framework for validating this hypothesis and characterizing the compound's biological activity.

Future research should focus on identifying the specific kinase target(s) of this compound through techniques such as kinome screening and chemical proteomics. Elucidating its precise binding mode through co-crystallization studies would provide invaluable insights for structure-activity relationship (SAR) studies and the design of more potent and selective analogs. Ultimately, a thorough understanding of its mechanism of action is paramount for its potential translation into a clinically effective therapeutic agent.

References

  • Patel, H., et al. (2021). A comprehensive review on the recent advances of pyrrolo[3,2-c]pyridine derivatives as proficient anticancer agents. European Journal of Medicinal Chemistry, 223, 113647. [Link]

  • Lv, P.-C., et al. (2010). Synthesis and biological evaluation of a novel class of 1H-pyrrolo[3,2-c]pyridine-4-ones as potential HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3940-3943. [Link]

An In-depth Technical Guide to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. While the specific historical discovery of this molecule is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of the pyrrolopyridine scaffold as a privileged structure in drug discovery. This guide elucidates the probable synthetic pathways, delineates its physicochemical properties, and explores its potential applications, particularly in the development of kinase inhibitors. The methodologies and experimental rationales presented herein are synthesized from established principles of organic chemistry and analogous transformations reported for related heterocyclic systems.

Introduction: The Rise of the Pyrrolopyridine Scaffold

The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine (azaindole) isomers, a class of bicyclic heteroaromatic compounds that have garnered substantial attention in pharmaceutical research. The unique electronic properties and structural rigidity of this scaffold make it an ideal template for designing molecules that can interact with a variety of biological targets with high affinity and selectivity. Notably, derivatives of pyrrolo[3,2-c]pyridine have been investigated as potent inhibitors of various kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.

The subject of this guide, this compound, represents a key intermediate and a potential pharmacophore in its own right. The presence of a chlorine atom at the 4-position provides a versatile handle for further chemical modifications through nucleophilic substitution reactions. The dihydro-pyrrolo moiety introduces a three-dimensional character to the otherwise planar aromatic system, which can be advantageous for achieving specific interactions within the binding pockets of target proteins.

Physicochemical Properties

A summary of the key physicochemical properties of the free base, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, is presented in the table below. The hydrochloride salt is expected to exhibit higher solubility in aqueous media.

PropertyValueSource
CAS Number 494767-29-2 (free base)[1]
1241725-93-8 (hydrochloride)
Molecular Formula C₇H₇ClN₂[1]
Molecular Weight 154.60 g/mol (free base)[1]
191.06 g/mol (hydrochloride)
Appearance Likely an off-white to pale yellow solidInferred
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. The hydrochloride salt is expected to be soluble in water.Inferred

Synthetic Pathways: A Logical Construction

Construction of the 1H-pyrrolo[3,2-c]pyridin-4-one Core

The synthesis would likely commence with the formation of the foundational 1H-pyrrolo[3,2-c]pyridin-4-one scaffold. This can be achieved through various strategies, with a common approach involving the condensation of a suitably substituted pyrrole derivative with a three-carbon building block to form the pyridine ring.

Chlorination of the Pyridinone Ring

The transformation of the pyridinone to the corresponding 4-chloro derivative is a critical step. This is typically accomplished using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The choice of reagent and reaction conditions is crucial to ensure high yield and minimize side reactions.

Experimental Protocol: Chlorination of 1H-pyrrolo[3,2-c]pyridin-4-one (Hypothetical)

  • To a stirred solution of 1H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq) in a suitable high-boiling inert solvent (e.g., toluene or xylenes) is added phosphorus oxychloride (3.0-5.0 eq).

  • The reaction mixture is heated to reflux (typically 110-140 °C) and maintained at this temperature for several hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the excess phosphorus oxychloride is carefully quenched by slow addition to ice-water.

  • The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • The product, 4-chloro-1H-pyrrolo[3,2-c]pyridine, is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Selective Reduction of the Pyridine Ring

The selective reduction of the pyridine ring in the 4-chloro-1H-pyrrolo[3,2-c]pyridine intermediate to yield the 2,3-dihydro derivative is the most challenging and critical step. The pyrrole ring is generally more susceptible to reduction under harsh conditions, so careful selection of the catalyst and reaction parameters is paramount. Catalytic hydrogenation is the most probable method.

Causality Behind Experimental Choices:

The choice of catalyst is critical for achieving selective reduction. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), in the presence of an acid (e.g., acetic acid or hydrochloric acid), have been shown to effectively hydrogenate pyridine rings. The acidic conditions protonate the pyridine nitrogen, making the ring more susceptible to reduction. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure.

Experimental Protocol: Catalytic Hydrogenation of 4-chloro-1H-pyrrolo[3,2-c]pyridine (Hypothetical)

  • To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) is added a catalytic amount of platinum(IV) oxide (PtO₂, 5-10 mol%).

  • The reaction vessel is placed in a high-pressure hydrogenation apparatus.

  • The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (e.g., 50-100 psi).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating for several hours to days, with the uptake of hydrogen monitored.

  • Upon completion of the reaction (cessation of hydrogen uptake), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and aqueous solubility.

Experimental Protocol: Hydrochloride Salt Formation (Hypothetical)

  • The crude 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Chlorination cluster_2 Selective Reduction cluster_3 Salt Formation Pyrrole Precursor Pyrrole Precursor 1H-pyrrolo[3,2-c]pyridin-4-one 1H-pyrrolo[3,2-c]pyridin-4-one Pyrrole Precursor->1H-pyrrolo[3,2-c]pyridin-4-one Condensation 4-chloro-1H-pyrrolo[3,2-c]pyridine 4-chloro-1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridin-4-one->4-chloro-1H-pyrrolo[3,2-c]pyridine POCl3 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine 4-chloro-1H-pyrrolo[3,2-c]pyridine->4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine H2, PtO2 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine->4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl HCl

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents. The pyrrolopyridine core is a well-established pharmacophore in kinase inhibitors. The 2,3-dihydro modification introduces a non-aromatic, saturated portion to the molecule, which can lead to improved solubility, metabolic stability, and three-dimensional interactions with the target protein.

The chlorine atom at the 4-position is a key functional group that allows for the introduction of various substituents through nucleophilic aromatic substitution (SNAr) reactions. This enables the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, reaction with various amines can lead to the synthesis of a diverse set of 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives, which are analogues of known kinase inhibitors.

SAR_Logic Core_Scaffold 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Derivative_Library Library of 4-Amino Derivatives Core_Scaffold->Derivative_Library SNAr Reaction Amine_Library Library of Amines (R-NH2) Amine_Library->Derivative_Library SAR_Studies Structure-Activity Relationship (SAR) Studies Derivative_Library->SAR_Studies Lead_Compound Lead Compound for Kinase Inhibition SAR_Studies->Lead_Compound

Caption: Logic diagram for the utility of the core scaffold in SAR studies.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. While its specific discovery and history are not well-documented, a logical and efficient synthetic pathway can be proposed based on established chemical principles. Its structural features, particularly the presence of a versatile chlorine handle and a three-dimensional dihydro-pyrrolo moiety, make it an attractive starting material for the synthesis of novel kinase inhibitors and other therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Aladdin Scientific. 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride. Biocompare. Available at: [Link]

  • ChemWhat. 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS#: 494767-29-2. Available at: [Link]

  • National Center for Biotechnology Information. 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem. Available at: [Link]

  • PubChem. 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Available at: [Link]

  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." International Journal of ChemTech Research 8.4 (2015): 1867-1872.
  • Wang, C., et al. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities." Journal of Enzyme Inhibition and Medicinal Chemistry 39.1 (2024): 2300771.
  • Watson International Limited. This compound (1:1). Available at: [Link]

Sources

The Latent Power Within a Scaffold: A Technical Guide to the Biological Activity of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the biological significance of the 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride scaffold. While direct pharmacological data on this specific salt is limited, its true value lies in its role as a versatile synthetic intermediate for the generation of a diverse array of biologically active molecules. This document will explore the demonstrated and potential therapeutic applications of derivatives synthesized from this core structure, with a particular focus on oncology, inflammation, and neuroscience. We will dissect the structure-activity relationships of related pyrrolopyridine compounds and provide exemplary synthetic and assay protocols to empower researchers in harnessing the potential of this valuable chemical entity.

Introduction: The Pyrrolopyridine Core - A Privileged Scaffold in Medicinal Chemistry

The fusion of a pyrrole and a pyridine ring creates the pyrrolopyridine bicyclic heterocycle, a scaffold that has garnered significant attention in medicinal chemistry. This structural motif is present in a variety of natural products and has been successfully incorporated into numerous clinically approved drugs. The different isomeric forms of pyrrolopyridines allow for a wide range of three-dimensional arrangements of substituents, enabling the fine-tuning of interactions with biological targets.

Derivatives of the broader pyrrolopyridine class have demonstrated a remarkable spectrum of biological activities, including but not limited to:

  • Anticancer Properties: Inhibition of various kinases and disruption of microtubule dynamics.

  • Anti-inflammatory Effects: Modulation of inflammatory pathways, often through kinase inhibition.

  • Central Nervous System (CNS) Activity: Targeting receptors and enzymes involved in neurological processes.

  • Antiviral and Antimicrobial Activities: Interference with viral replication and bacterial growth.

This guide will specifically focus on the potential unlocked by the This compound core. The "dihydro" feature, indicating a saturated pyrrole ring, introduces a non-aromatic, more flexible character compared to its unsaturated counterparts, which can be advantageous for achieving specific binding geometries with protein targets. The chloro-substituent at the 4-position of the pyridine ring serves as a crucial synthetic handle for the introduction of diverse functional groups via nucleophilic aromatic substitution, paving the way for the creation of extensive chemical libraries for drug discovery.

Predicted Biological Activity Profile Based on Derivative Studies

While this compound is primarily a synthetic precursor, the biological activities of its elaborated derivatives provide a strong indication of its therapeutic potential. The following sections explore the key areas where this scaffold is likely to yield potent and selective modulators of biological function.

Kinase Inhibition: A Dominant Theme in Pyrrolopyridine Research

The pyrrolopyridine scaffold is a well-established "hinge-binding" motif for various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and inflammatory disorders. The nitrogen atoms in the bicyclic system can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

Derivatives of the closely related pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase (CSF-1R), a key player in the proliferation and survival of macrophages and overexpressed in several cancers and inflammatory conditions like rheumatoid arthritis.[1] Furthermore, other pyrrolopyridine isomers are core components of approved kinase inhibitors such as Ruxolitinib and Tofacitinib, underscoring the scaffold's utility in this domain.[2]

Workflow for Kinase Inhibitor Development from the 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Scaffold

G start 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl sub Nucleophilic Aromatic Substitution (e.g., with anilines, amines) start->sub div Library of Diverse Pyrrolopyridine Derivatives sub->div screen High-Throughput Kinase Screening (Panel of Kinases) div->screen hit Identification of 'Hit' Compounds screen->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization (Potency, Selectivity, ADME) sar->lead candidate Preclinical Candidate lead->candidate

Caption: A generalized workflow for developing kinase inhibitors.

Modulation of Microtubule Dynamics: A Strategy in Oncology

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization.[3] These compounds act at the colchicine-binding site, disrupting the dynamic instability of microtubules, which is essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

The this compound scaffold can be envisioned as a starting point for the synthesis of novel microtubule-targeting agents. The dihydro-pyrrole ring may offer unique conformational advantages for fitting into the complex colchicine-binding pocket of tubulin.

Signaling Pathway: Disruption of Microtubule Dynamics Leading to Apoptosis

G cluster_cellular_effects Cellular Consequences compound Pyrrolo[3,2-c]pyridine Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization compound->microtubule Inhibits tubulin->microtubule mitosis Mitotic Spindle Formation microtubule->mitosis dynamics Disrupted Microtubule Dynamics arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Sources

Methodological & Application

Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a valuable heterocyclic building block for drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a prominent structural motif in a wide range of biologically active molecules. Its dihydro variant, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (commonly known as 6-azaindoline), and its derivatives are of significant interest due to their potential as kinase inhibitors, central nervous system agents, and other therapeutic agents. The introduction of a chlorine atom at the 4-position of this scaffold provides a key handle for further functionalization through various cross-coupling reactions, enabling the exploration of a diverse chemical space in drug discovery programs.

This guide outlines a robust and scientifically-grounded synthetic strategy, detailing the necessary experimental procedures, the reasoning behind the choice of reagents and conditions, and the analytical characterization of the target compound and its intermediates.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound involves a two-stage approach. The first stage focuses on the construction of the aromatic 4-chloro-1H-pyrrolo[3,2-c]pyridine core via the Bartoli indole synthesis. The second stage involves the selective reduction of the pyrrole ring to afford the desired 2,3-dihydro derivative, followed by conversion to its hydrochloride salt for improved stability and handling.

Synthetic Pathway A 3-Chloro-4-nitropyridine B 4-Chloro-1H-pyrrolo[3,2-c]pyridine A->B Bartoli Indole Synthesis (Vinylmagnesium bromide) C 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine B->C Selective Reduction (e.g., NaBH3CN, H2/Pd) D This compound C->D Salt Formation (HCl)

Figure 1. Proposed synthetic route to this compound.

PART 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The initial step involves the synthesis of the key intermediate, 4-chloro-1H-pyrrolo[3,2-c]pyridine, utilizing the Bartoli indole synthesis. This reaction is a powerful method for constructing indole and azaindole systems from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3][4]

Protocol 1: Bartoli Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
3-Chloro-4-nitropyridineC₅H₃ClN₂O₂158.545.0 g31.5
Vinylmagnesium bromide (1.0 M in THF)CH₂=CHMgBr-100 mL100
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
Ammonium chloride (20% aq. solution)NH₄Cl53.49150 mL-
Ethyl acetateC₄H₈O₂88.113 x 150 mL-
Magnesium sulfate, anhydrousMgSO₄120.37q.s.-

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloro-4-nitropyridine (5.0 g, 31.5 mmol) and anhydrous tetrahydrofuran (200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under a nitrogen atmosphere.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8 hours. The color of the reaction mixture will typically change from yellow to a dark brown or black.

  • Quenching: Quench the reaction by the slow, dropwise addition of a 20% aqueous solution of ammonium chloride (150 mL) at -20 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Rationale for Experimental Choices:

  • The use of three equivalents of the vinyl Grignard reagent is crucial for the success of the Bartoli synthesis.[2] One equivalent is consumed in the initial addition to the nitro group, a second acts as a base, and the third is incorporated into the final indole ring.

  • The ortho-chloro substituent on the nitropyridine is important for the efficiency of the reaction, as it provides steric hindrance that facilitates the key[2][2]-sigmatropic rearrangement in the reaction mechanism.[2]

  • Low reaction temperatures are necessary to control the reactivity of the Grignard reagent and to minimize side reactions.

PART 2: Selective Reduction of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The second stage of the synthesis involves the selective reduction of the pyrrole ring of 4-chloro-1H-pyrrolo[3,2-c]pyridine to the desired 2,3-dihydro derivative. This transformation requires a reducing agent that will selectively reduce the C2-C3 double bond of the pyrrole ring without affecting the pyridine ring or the chloro-substituent. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium is a suitable reagent for this purpose, as it is known to selectively reduce iminium ions, which can be formed in situ from the protonated azaindole.[5][6][7][8]

Protocol 2: Selective Reduction to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
4-Chloro-1H-pyrrolo[3,2-c]pyridineC₇H₅ClN₂152.581.0 g6.55
Sodium cyanoborohydrideNaBH₃CN62.840.82 g13.1
Acetic acidCH₃COOH60.0520 mL-
DichloromethaneCH₂Cl₂84.9350 mL-
Saturated sodium bicarbonate solutionNaHCO₃84.01q.s.-
Brine--20 mL-
Sodium sulfate, anhydrousNa₂SO₄142.04q.s.-

Procedure:

  • Dissolution: Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 g, 6.55 mmol) in acetic acid (20 mL) in a round-bottom flask with magnetic stirring.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (0.82 g, 13.1 mmol) portion-wise to the solution at room temperature. Effervescence may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to yield pure 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Causality Behind Experimental Choices:

  • The acidic medium (acetic acid) is essential for the protonation of the azaindole, which facilitates the reduction by forming an intermediate that is more susceptible to hydride attack.

  • Sodium cyanoborohydride is a mild reducing agent that is stable in acidic conditions and selectively reduces iminium ions over other functional groups, making it ideal for this transformation.[7][8]

PART 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt. This is a standard procedure to improve the compound's stability, crystallinity, and handling properties.

Protocol 3: Preparation of this compound

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )QuantityMoles (mmol)
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridineC₇H₇ClN₂154.600.5 g3.23
Hydrochloric acid (2 M in diethyl ether)HCl36.46q.s.-
Diethyl ether, anhydrous(C₂H₅)₂O74.1220 mL-

Procedure:

  • Dissolution: Dissolve the purified 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (0.5 g, 3.23 mmol) in a minimal amount of anhydrous diethyl ether (or another suitable solvent like ethyl acetate) in a clean, dry flask.

  • Acidification: Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise to the stirred solution at 0 °C.

  • Precipitation: A precipitate should form upon addition of the acid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry it under vacuum to obtain this compound as a stable, crystalline solid.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final product.

Conclusion

This guide provides a detailed and scientifically-supported protocol for the synthesis of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable building block for their drug discovery and medicinal chemistry programs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Grokipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a key intermediate in pharmaceutical research. The protocol herein is a proposed multi-step synthetic pathway, developed by integrating established methodologies for the synthesis of the pyrrolo[3,2-c]pyridine core, subsequent chlorination, selective hydrogenation, and final salt formation. Each step is detailed with theoretical justification, procedural instructions, and safety considerations, intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. Derivatives of this structure have shown promise in various therapeutic areas, including oncology and neurology.[1][2] Specifically, the 4-chloro-2,3-dihydro variant serves as a crucial building block for the synthesis of more complex molecules, where the chloro-substituent allows for further functionalization through cross-coupling reactions, and the dihydro-pyrrole ring provides specific conformational properties.

Given the absence of a direct, published protocol for the title compound, this application note outlines a rational, multi-step synthetic approach. The proposed pathway is grounded in well-established organic chemistry principles and draws from analogous transformations reported for related heterocyclic systems.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a four-step sequence:

  • Synthesis of the 1H-pyrrolo[3,2-c]pyridine core: Construction of the fundamental bicyclic ring system.

  • Chlorination: Introduction of a chlorine atom at the C4-position of the pyridine ring.

  • Selective Catalytic Hydrogenation: Reduction of the pyrrole ring to its dihydro form.

  • Hydrochlorination: Formation of the final hydrochloride salt for improved stability and handling.

Synthetic Pathway A Starting Materials B 1H-Pyrrolo[3,2-c]pyridine A->B Core Synthesis C 4-Chloro-1H-pyrrolo[3,2-c]pyridine B->C Chlorination D 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine C->D Selective Hydrogenation E 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine hydrochloride D->E Hydrochlorination

Figure 1: Proposed synthetic workflow for this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Bromo-5-methylpyridine≥98%Commercially AvailableStarting material for core synthesis.
m-Chloroperbenzoic acid (m-CPBA)≥77%Commercially AvailableOxidizing agent.
Fuming Nitric AcidACS GradeCommercially AvailableNitrating agent. Handle with extreme care.
Sulfuric AcidACS GradeCommercially AvailableCatalyst for nitration.
N,N-Dimethylformamide dimethyl acetal≥95%Commercially AvailableReagent for vinylation.
Iron PowderFine GradeCommercially AvailableReducing agent for cyclization.
Acetic AcidGlacialCommercially AvailableSolvent and catalyst.
Phosphorus Oxychloride (POCl₃)≥99%Commercially AvailableChlorinating agent. Highly corrosive.
Platinum (IV) Oxide (PtO₂)Catalyst GradeCommercially AvailableHydrogenation catalyst (Adam's catalyst).
Hydrogen Gas (H₂)High PurityGas CylinderReducing agent for hydrogenation.
Anhydrous Dichloromethane (DCM)≥99.8%Commercially AvailableSolvent.
Anhydrous Diethyl Ether≥99%Commercially AvailableSolvent.
Hydrochloric Acid Solution2.0 M in Diethyl EtherCommercially AvailableFor salt formation.
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially AvailableFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆)NMR GradeCommercially AvailableFor NMR analysis.

Detailed Synthesis Protocol

Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine

The synthesis of the parent 1H-pyrrolo[3,2-c]pyridine core can be achieved through a multi-step process starting from 2-bromo-5-methylpyridine, as described in recent literature for analogous structures.[3]

Core Synthesis cluster_0 Step 1: Core Synthesis 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine-1-oxide 2-Bromo-5-methylpyridine-1-oxide 2-Bromo-5-methylpyridine->2-Bromo-5-methylpyridine-1-oxide m-CPBA 2-Bromo-5-methyl-4-nitropyridine-1-oxide 2-Bromo-5-methyl-4-nitropyridine-1-oxide 2-Bromo-5-methylpyridine-1-oxide->2-Bromo-5-methyl-4-nitropyridine-1-oxide HNO₃/H₂SO₄ (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide 2-Bromo-5-methyl-4-nitropyridine-1-oxide->(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide DMF-DMA 6-Bromo-1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide->6-Bromo-1H-pyrrolo[3,2-c]pyridine Fe/AcOH 1H-pyrrolo[3,2-c]pyridine 1H-pyrrolo[3,2-c]pyridine 6-Bromo-1H-pyrrolo[3,2-c]pyridine->1H-pyrrolo[3,2-c]pyridine Debromination (e.g., H₂, Pd/C)

Figure 2: Reaction scheme for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core.

Protocol:

  • Oxidation: Commercially available 2-bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide using m-chloroperbenzoic acid (m-CPBA).[3]

  • Nitration: The resulting N-oxide is nitrated at the 4-position using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3]

  • Vinylation: The nitro compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.[3]

  • Reductive Cyclization: This intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]

  • Debromination: The bromo-substituent at the 6-position is removed via catalytic hydrogenation (e.g., H₂ gas with Pd/C catalyst) to yield the desired 1H-pyrrolo[3,2-c]pyridine core.

Step 2: Chlorination to 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The chlorination of the 1H-pyrrolo[3,2-c]pyridine core at the 4-position can be achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This method is commonly employed for the chlorination of related nitrogen-containing heterocycles.[4][5]

Protocol:

  • To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable high-boiling inert solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C) and stirred for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-1H-pyrrolo[3,2-c]pyridine.

Step 3: Selective Hydrogenation to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

The selective reduction of the pyrrole ring in the presence of a pyridine ring is a challenging transformation. Catalytic hydrogenation using a platinum-based catalyst under acidic conditions has been shown to be effective for the reduction of pyridine rings.[6] By carefully controlling the reaction conditions, it may be possible to achieve selective reduction of the more electron-rich pyrrole ring.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in glacial acetic acid. The acidic solvent can enhance the activity of the catalyst.[6]

  • Add a catalytic amount of Platinum (IV) oxide (PtO₂, Adam's catalyst) (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be carefully monitored by LC-MS to avoid over-reduction of the pyridine ring or dechlorination.

  • Once the desired conversion is achieved, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of acetic acid or methanol.

  • Carefully neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution or by carefully adding solid NaHCO₃).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. Further purification may be necessary via column chromatography.

Step 4: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media. This is a standard procedure for amine-containing compounds.[7][8]

Protocol:

  • Dissolve the purified 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine free base in a minimal amount of anhydrous dichloromethane or diethyl ether.

  • To this solution, add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise with stirring at 0 °C.

  • A precipitate should form upon addition of the HCl solution.

  • Continue the addition until no further precipitation is observed.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized compound and intermediates should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR The appearance of aliphatic protons in the 2,3-dihydro-pyrrole ring (typically in the range of 3-4 ppm) and the disappearance of the pyrrole aromatic protons. A downfield shift of protons near the protonated nitrogen atom is expected in the final hydrochloride salt.[8]
¹³C NMR The appearance of sp³-hybridized carbon signals corresponding to the C2 and C3 positions of the dihydro-pyrrole ring.
LC-MS A molecular ion peak corresponding to the expected mass of the product at each step. High purity should be observed in the final product.
Elemental Analysis The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the calculated values for the molecular formula C₇H₈Cl₂N₂.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Specific Reagents:

    • m-CPBA: A strong oxidizing agent that can be shock-sensitive.

    • Fuming Nitric Acid and Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.

    • Hydrogen Gas: Highly flammable. Use in a well-maintained and approved hydrogenation apparatus.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in chlorination Incomplete reaction or decomposition of the starting material.Increase reaction time or temperature. Ensure anhydrous conditions.
Over-reduction during hydrogenation Catalyst is too active, or reaction conditions are too harsh.Decrease hydrogen pressure or reaction time. Screen other catalysts (e.g., Rh/C).[9]
Dechlorination during hydrogenation The chloro-substituent is reduced.Use a less active catalyst or milder conditions. Consider protecting groups if necessary.
Product is an oil instead of a solid Impurities present, or the free base is not crystalline.Purify the free base thoroughly before salt formation. Try different solvents for precipitation.

References

Application Notes & Protocols: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its fused bicyclic scaffold, combining a dihydropyrrole ring with a pyridine ring, provides a rigid and structurally valuable core. The strategic placement of a chlorine atom on the electron-deficient pyridine ring serves as a versatile reactive handle, enabling a wide array of synthetic transformations.

This intermediate is a key component for accessing novel chemical space in the development of therapeutic agents. While related isomers like the pyrrolo[2,3-b]pyridine (7-azaindole) core are found in approved drugs such as the kinase inhibitor Vemurafenib, the [3,2-c] isomeric system allows for different spatial arrangements of substituents, which is critical for exploring structure-activity relationships (SAR) and developing new intellectual property.[1][2] This guide provides an in-depth look at the properties, handling, and core synthetic applications of this intermediate, complete with detailed, field-proven protocols.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridine HCl[3]
CAS Number 494767-29-2 (Free Base)[3][4]
Molecular Formula C₇H₇ClN₂ · HCl[5]
Molecular Weight 191.06 g/mol [3][5]
Appearance Typically an off-white to light-colored solid[4]

Safety and Handling:

Researchers must consult the full Safety Data Sheet (SDS) before use. Based on data for structurally related chloro-heterocyclic compounds, the following hazards are anticipated:

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4][6]

  • Precautionary Measures: Use only in a well-ventilated area or under a fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid breathing dust and wash hands thoroughly after handling.[4] Store in a tightly closed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[8]

Core Synthetic Applications: The Chloro-Pyridine Reactive Handle

The synthetic utility of 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is dominated by the reactivity of the C4-Cl bond. The electron-withdrawing effect of the pyridine nitrogen atom makes this position susceptible to two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). These reactions are foundational for elaborating the core structure into more complex target molecules.

G cluster_main Key Synthetic Transformations cluster_pd Palladium-Catalyzed Cross-Coupling A 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl (Starting Intermediate) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)₂ Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst, Ligand, Base D Nucleophilic Aromatic Substitution (SNAr) (C-N, C-O, C-S Bonds) A->D Nu-H (e.g., R₂NH, ROH) Heat, Base

Caption: Core synthetic pathways for functionalizing the intermediate.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[9][10] The reaction couples the chloro-pyridine intermediate with an organoboron species, typically a boronic acid or its ester.

Causality and Expertise: The choice of catalyst, ligand, and base is critical for achieving high yields with heteroaryl chlorides, which are often less reactive than their bromide or iodide counterparts. A catalyst system with a high-electron-density, bulky phosphine ligand is often required to facilitate the oxidative addition step, which is the rate-limiting step for aryl chlorides. The base activates the boronic acid, facilitating the crucial transmetalation step.[10]

G cluster_input Inputs cluster_process Process cluster_output Output & Validation A Intermediate (1.0 eq) F 1. Assemble reactants under inert gas (N₂ or Ar). 2. Degas the solvent mixture. 3. Heat reaction (e.g., 80-100 °C) for 2-16 h. 4. Monitor by TLC or LC-MS. A->F B Aryl/Alkyl Boronic Acid (1.2-1.5 eq) B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) C->F D Base (e.g., K₂CO₃, 2-3 eq) D->F E Solvent (e.g., Dioxane/H₂O) E->F G C-C Coupled Product F->G Reaction Completion H Work-up (Aqueous extraction) Purification (Column Chromatography) G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), at a loading of 3-5 mol%.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) active species is oxygen-sensitive.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe. Degassing (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.[11]

  • Reaction: Heat the mixture in an oil bath to 80-100 °C with vigorous stirring.

  • Monitoring (Self-Validation): Track the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 2 to 16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C-C coupled product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Bond Formation

For the synthesis of N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is the premier method.[12][13] It allows for the coupling of the chloro-pyridine intermediate with a wide range of primary and secondary amines.

Causality and Expertise: This reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are essential to promote both the oxidative addition to the C-Cl bond and the final reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine coupling partner without competing as a nucleophile.[14] The reaction must be performed under strictly anhydrous and anaerobic conditions.

G cluster_input Inputs cluster_process Process cluster_output Output & Validation A Intermediate (1.0 eq) G 1. Assemble solids in a glovebox or under inert gas. 2. Add anhydrous, degassed solvent. 3. Heat reaction (e.g., 90-110 °C) for 4-24 h. 4. Monitor by TLC or LC-MS. A->G B Primary/Secondary Amine (1.1-1.3 eq) B->G C Pd Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) C->G D Phosphine Ligand (e.g., X-Phos, 2-4 mol%) D->G E Base (e.g., NaOt-Bu, 1.3-1.5 eq) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H C-N Coupled Product G->H Reaction Completion I Work-up (Quench, extraction) Purification (Column Chromatography) H->I

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol:

  • Preparation (Inert Atmosphere): In a glovebox or a Schlenk flask under a positive pressure of argon, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., X-Phos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.3 eq).

  • Reagent Addition: Add the this compound (1.0 eq) and the amine coupling partner (1.1 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the mixture in an oil bath to 90-110 °C with vigorous stirring.

  • Monitoring (Self-Validation): The reaction progress should be monitored by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash column chromatography to obtain the desired N-substituted product.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. Vertex AI Search Result.
  • SAFETY D
  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine - ChemicalBook. ChemicalBook.
  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts.
  • SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Pyridine hydrochloride. Thermo Fisher Scientific.
  • Scheme 2: Synthesis of precursors required for [11C]vemurafenib.
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.
  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine.
  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • Novel processes for the preparation of vemurafenib.
  • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.
  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS#: 494767-29-2.
  • Method for preparing 2,3-dihydro-1H-pyrrolo-[3,4-c] pyridine hydrochloride.
  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride (1 x 250 mg). Reagentia.
  • The Chemistry of 7-Chloro-1H-pyrrolo[2,3-c]pyridine: Synthesis and Applic
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
  • Method for synthesizing 4-chloro-pyridine.
  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride
  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine. Sigma-Aldrich.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Suzuki reaction. Wikipedia.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Buchwald–Hartwig amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Help needed with unreproducible Suzuki coupling. Reddit r/Chempros.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.

Sources

Using 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride in kinase inhibitor synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Kinase Inhibitors Utilizing 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Introduction: The Strategic Importance of Privileged Scaffolds in Kinase Inhibitor Design

Kinase inhibitors are at the forefront of modern targeted therapy, revolutionizing the treatment of numerous diseases, particularly cancer. The development of these inhibitors often relies on the use of "privileged scaffolds"—core molecular structures that are known to bind to specific protein families.[1][2] The pyrrolopyridine class of heterocycles represents one such privileged scaffold, with isomers like pyrrolo[2,3-d]pyrimidine forming the core of FDA-approved drugs.[3]

The pyrrolo[3,2-c]pyridine isomer is also of significant interest in medicinal chemistry due to its demonstrated potential in developing potent and selective kinase inhibitors and other therapeutic agents.[4][5][6] This bicyclic system provides a rigid framework with strategically positioned nitrogen atoms that can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.

This application note provides a comprehensive guide for researchers and drug development professionals on the use of This compound as a versatile starting material for the synthesis of kinase inhibitors. The chlorine atom at the C4 position serves as a key synthetic handle for introducing molecular diversity through modern cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) essential for drug discovery.

Physicochemical Properties and Safe Handling

Understanding the properties and handling requirements of the starting material is critical for successful and safe experimentation.

PropertyValue
Chemical Name This compound
CAS Number 494767-29-2
Molecular Formula C₇H₈Cl₂N₂
Molecular Weight 191.06 g/mol (for hydrochloride salt)
Appearance Solid

Safety and Handling Precautions: This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on available safety data, users should observe the following precautions:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Consult the full Safety Data Sheet (SDS) from the supplier before use.

Synthetic Strategy: Leveraging the C4-Chloro Handle

The primary advantage of the 4-chloro-pyrrolo[3,2-c]pyridine scaffold is the reactivity of the C-Cl bond. This position is analogous to the C4 position on related scaffolds like 2,4-dichloropyridines, where the halide can be selectively displaced using palladium-catalyzed cross-coupling reactions.[8] This allows for the direct installation of aryl, heteroaryl, or alkyl groups, which are often crucial for achieving potency and selectivity against a target kinase.

A general workflow for utilizing this scaffold involves three key stages:

  • Neutralization: The starting material is a hydrochloride salt. It must first be neutralized to the free base to ensure compatibility with subsequent reaction conditions, particularly those involving organometallic reagents.

  • Core Elaboration: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction, is used to append a desired substituent at the C4 position.

  • Further Diversification: The nitrogen atoms of the pyrrolo- and dihydropyridine rings can be functionalized to further modulate the compound's properties.

G A 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl B Neutralization (Free Base Generation) A->B e.g., NaHCO₃, Et₃N C Core Elaboration (C4 Cross-Coupling) B->C Pd Catalyst, Ligand, Base, Boronic Acid D Key Intermediate (C4-Substituted Scaffold) C->D Workup & Purification E Further Diversification (N-Alkylation / N-Arylation) D->E e.g., NaH, Alkyl Halide F Final Kinase Inhibitor Candidate E->F

Caption: General workflow for kinase inhibitor synthesis.

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to couple an aryl boronic acid to the C4 position of the scaffold. This reaction is widely used due to its broad functional group tolerance and reliable performance.[9][10]

Reaction Scheme: (Self-hosted image of the chemical reaction would be placed here in a real application)

Principle: The Suzuki-Miyaura coupling involves a palladium catalyst that cycles through three key steps: oxidative addition into the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of ligand is crucial for promoting the reaction with an electron-rich, heterocyclic chloride.[11]

G cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-Cl Ln pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)-Ar' Ln pd_complex->pd_trans Transmetalation (+ Base) pd_trans->pd0 Reductive Elimination product R-Ar' pd_trans->product start R-Cl start->pd_complex boronic Ar'B(OR)₂ boronic->pd_trans

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl≥95%CommercialStarting material.
(4-Methoxyphenyl)boronic acid≥98%CommercialExample coupling partner.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercialPalladium source. Handle in an inert atmosphere.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand GradeCommercialBuchwald ligand, effective for chloro-heteroarenes.
Potassium Phosphate (K₃PO₄)AnhydrousCommercialBase. Must be finely ground and dried before use.
1,4-DioxaneAnhydrousCommercialReaction solvent. Use from a freshly opened bottle or solvent system.
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Reagent GradeN/AFor neutralization step.
Ethyl Acetate (EtOAc)HPLC GradeN/AFor extraction.
BrineN/AN/AFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeN/AFor drying.
Silica Gel60 Å, 230-400 meshN/AFor column chromatography.
Step-by-Step Protocol

Part A: Neutralization of Starting Material

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.23 mmol).

  • Add ethyl acetate (25 mL) and saturated aqueous NaHCO₃ solution (25 mL).

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a solid or oil. Proceed directly to the next step.

Part B: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon or nitrogen atmosphere, add the free base from Part A (approx. 5.23 mmol), (4-methoxyphenyl)boronic acid (955 mg, 6.28 mmol, 1.2 equiv), and finely ground K₃PO₄ (3.33 g, 15.7 mmol, 3.0 equiv).

  • In a separate vial, weigh Pd₂(dba)₃ (96 mg, 0.105 mmol, 2 mol %) and XPhos (100 mg, 0.21 mmol, 4 mol %).

  • Add anhydrous 1,4-dioxane (25 mL) to the Schlenk flask containing the solids.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality Note: Heating is required to facilitate the oxidative addition of palladium into the relatively inert C-Cl bond. The bulky, electron-rich XPhos ligand stabilizes the palladium center and promotes the catalytic cycle.[9]

Part C: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (20 mL).

  • Combine the filtrates and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.

Expected Results and Characterization
ParameterExpected Outcome
Yield 60-85% (highly dependent on purity of reagents and inertness of atmosphere)
Appearance Off-white to pale yellow solid
¹H NMR Disappearance of the starting material protons. Appearance of new aromatic protons corresponding to the coupled methoxyphenyl group. Aromatic protons on the pyrrolopyridine core will show shifts.
¹³C NMR Appearance of new signals for the methoxyphenyl ring carbons. The signal for the C4 carbon will shift significantly upfield compared to the chloro-substituted starting material.
Mass Spec (HRMS-ESI) The [M+H]⁺ peak should correspond to the exact mass of the coupled product (C₁₄H₁₅N₂O⁺).

Further Diversification Pathways

The C4-substituted intermediate is a versatile platform for creating a library of analogs. The two nitrogen atoms offer orthogonal sites for further functionalization.

G A C4-Substituted Pyrrolo[3,2-c]pyridine Intermediate B N1 Functionalization (Pyrrole N-H) A->B e.g., NaH, R-X C N2 Functionalization (Dihydropyridine N-H) A->C e.g., Ac₂O, Pyridine D N1-Alkylated/Arylated Analog B->D E N2-Acylated/Sulfonylated Analog C->E

Caption: Key diversification points on the scaffold.

  • N1-Alkylation/Arylation: The pyrrole N-H can be deprotonated with a strong base (e.g., NaH) followed by treatment with an alkyl or aryl halide to install substituents that can probe deeper into a kinase binding pocket.

  • N2-Acylation/Sulfonylation: The secondary amine in the dihydropyridine ring can be readily acylated or sulfonylated under standard conditions (e.g., acyl chloride/pyridine) to introduce groups that can alter solubility or form additional hydrogen bonds.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; wet solvent/reagents; insufficient base.Use fresh Pd₂(dba)₃. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly opened anhydrous solvent. Ensure the base is dry and finely ground.
Dehalogenation of Starting Material Presence of protic impurities; catalyst degradation.Re-purify starting material free base. Ensure rigorous inert atmosphere conditions. Consider a different ligand/catalyst system.
Homocoupling of Boronic Acid Reaction temperature too high; incorrect stoichiometry.Lower the reaction temperature to 80-90 °C. Use no more than 1.2-1.3 equivalents of the boronic acid.
Difficult Purification Close-running impurities.Optimize the chromatography solvent system. Consider a different purification method like preparative HPLC or crystallization if the product is a solid.

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its strategic C4-chloro handle allows for reliable and efficient diversification through palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to leverage this scaffold in their drug discovery programs, facilitating the rapid generation of diverse chemical matter for biological screening and optimization.

References

  • Bajusz, D., Ferenczy, G. & Keserű, G.M. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Hu, Y., et al. (2015). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Stoll, F., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling. Available at: [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Abdel-Halim, H., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, X., et al. (2024). Full article: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Liu, X., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Biocompare. 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride from Aladdin Scientific. Biocompare Website. Available at: [Link]

  • Szeliga, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Cherukupalli, S., et al. (2021). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry. Available at: [Link]

  • Degenhart, C., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Villegas, L. C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. Available at: [Link]

  • Seela, F. & Chittepu, P. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ChemInform. Available at: [Link]

  • Kubota, K., et al. (2020). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]

Sources

Application Notes & Protocols: The Emerging Role of the Pyrrolo[3,2-c]pyridine Scaffold in Anticancer Research, Featuring 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Scaffold of Promise in Oncology

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the identification of novel heterocyclic scaffolds that can serve as frameworks for potent and selective therapeutic agents. Among these, the pyrrolopyridine nucleus has garnered substantial attention.[1] Specifically, the 1H-pyrrolo[3,2-c]pyridine isomer has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in targeting diverse and critical pathways in oncology. While research on the specific derivative, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride , is still nascent, its structural alerts and the robust data available for its analogs position it as a compound of significant interest for further investigation.

This guide provides an in-depth overview of the demonstrated applications of the pyrrolo[3,2-c]pyridine core in anticancer research. We will explore two primary mechanisms of action through which derivatives of this scaffold exert their potent antitumor effects: inhibition of FMS kinase (CSF-1R) and disruption of microtubule dynamics via binding to the colchicine site on tubulin .[2][3] The protocols and insights provided herein are designed to empower researchers to explore the potential of this compound and its future derivatives as next-generation cancer therapeutics.

II. Mechanism of Action 1: FMS Kinase Inhibition

A. The Rationale: Targeting Tumor-Associated Macrophages

Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a type III receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes and macrophages.[2] In the tumor microenvironment, FMS kinase is often over-expressed on tumor-associated macrophages (TAMs), which contribute to cancer progression, metastasis, and suppression of the host immune response. FMS kinase can also be aberrantly expressed on cancer cells themselves in malignancies such as breast, ovarian, and prostate cancer.[2] Therefore, inhibiting FMS kinase presents a compelling therapeutic strategy to both directly target cancer cells and modulate the tumor microenvironment.

B. The Role of the Pyrrolo[3,2-c]pyridine Scaffold

Researchers have successfully synthesized and tested a series of diarylureas and diarylamides possessing the pyrrolo[3,2-c]pyridine scaffold, demonstrating potent and selective inhibitory effects against FMS kinase.[2] These compounds have shown significant antiproliferative activity against various cancer cell lines.

C. Signaling Pathway

The inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives blocks the downstream signaling cascade initiated by its ligands, CSF-1 or IL-34. This disruption prevents the autophosphorylation of the receptor and subsequent activation of pro-survival and proliferative pathways like PI3K/AKT and RAS/MAPK.

FMS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Kinase (CSF-1R) RAS RAS FMS->RAS PI3K PI3K FMS->PI3K Activates Ligand CSF-1 / IL-34 Ligand->FMS Pyrrolo Pyrrolo[3,2-c]pyridine Derivative Pyrrolo->FMS Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FMS Kinase Signaling Inhibition by Pyrrolo[3,2-c]pyridine Derivatives.

III. Mechanism of Action 2: Tubulin Polymerization Inhibition

A. The Rationale: Disrupting the Cytoskeleton

Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (mitosis), intracellular transport, and maintenance of cell shape.[4] Drugs that target microtubule dynamics are among the most successful classes of chemotherapeutics. The colchicine-binding site on β-tubulin is a particularly attractive target. Inhibitors that bind to this site prevent the polymerization of tubulin dimers into microtubules, leading to a cascade of events including the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[4][5]

B. The Role of the Pyrrolo[3,2-c]pyridine Scaffold

Recently, a novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed to act as colchicine-binding site inhibitors (CBSIs).[3][4] These compounds have demonstrated potent in vitro antiproliferative activities against a range of cancer cell lines, including HeLa, SGC-7901, and MCF-7. The most active compounds in this series exhibited IC₅₀ values in the nanomolar range.[4]

C. Cellular Impact

The binding of these pyrrolo[3,2-c]pyridine derivatives to the colchicine site of tubulin directly inhibits the formation of microtubules. This leads to a disruption of the mitotic spindle, which is essential for proper chromosome segregation during cell division. The cell's checkpoint mechanisms detect this failure, triggering an arrest in the G2/M phase of the cell cycle and subsequently initiating the apoptotic cell death pathway.

Tubulin_Pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle leads to Pyrrolo Pyrrolo[3,2-c]pyridine Derivative (CBSI) ColchicineSite Colchicine Binding Site on β-Tubulin Pyrrolo->ColchicineSite Binds to G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition by Pyrrolo[3,2-c]pyridine Derivatives.

IV. Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative pyrrolo[3,2-c]pyridine derivatives from published studies.

Table 1: FMS Kinase Inhibitory Activity and Antiproliferative Effects [2]

CompoundFMS Kinase IC₅₀ (nM)OVCAR-3 IC₅₀ (µM)PC-3 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
1r 300.150.210.18
1e 60N/AN/AN/A
Lead960.110.150.12

Data extracted from a study on diarylamide and diarylurea derivatives.[2]

Table 2: Antiproliferative Activity of Colchicine-Binding Site Inhibitors [4]

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21
CA-4 0.0020.0030.002

Data extracted from a study on 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. CA-4 (Combretastatin A-4) is a reference compound.[4]

V. Experimental Protocols

The following are generalized protocols based on methodologies used for evaluating pyrrolo[3,2-c]pyridine derivatives. Researchers should optimize these protocols for their specific experimental setup.

A. Protocol 1: In Vitro Kinase Inhibition Assay (FMS Kinase)

This protocol outlines a method to determine the IC₅₀ value of a test compound against FMS kinase.

Kinase_Assay_Workflow start Start step1 Prepare serial dilutions of 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl start->step1 step2 Add recombinant FMS kinase, ATP, and substrate to wells step1->step2 step3 Incubate at 30°C to allow phosphorylation step2->step3 step4 Add detection reagent (e.g., ADP-Glo™) step3->step4 step5 Measure luminescence (proportional to kinase activity) step4->step5 step6 Plot % inhibition vs. log[compound] and calculate IC₅₀ step5->step6 end End step6->end

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Setup: In a 384-well plate, add 5 µL of recombinant human FMS kinase, 2.5 µL of the test compound dilution, and 2.5 µL of a mixture containing the substrate (e.g., a generic tyrosine kinase substrate peptide) and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (correlating with kinase activity) using a commercial kit such as ADP-Glo™ (Promega) according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence on a plate reader. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

B. Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the antiproliferative activity of the test compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, OVCAR-3) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a DMSO-only control.

  • Viability Measurement (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent equal to the volume of the cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis: Normalize the results to the DMSO control wells and calculate the IC₅₀ value by plotting cell viability against the log of the compound concentration.

C. Protocol 3: Tubulin Polymerization Assay

This protocol directly measures the effect of a compound on the in vitro polymerization of tubulin.

Tubulin_Assay_Workflow start Start step1 Prepare test compound dilutions in polymerization buffer start->step1 step2 Add purified tubulin and GTP to a 96-well plate on ice step1->step2 step3 Transfer plate to a 37°C spectrophotometer step2->step3 step4 Monitor absorbance at 340 nm every minute for 60 minutes step3->step4 step5 Analyze polymerization curves to determine inhibition step4->step5 end End step5->end

Caption: Workflow for a Tubulin Polymerization Assay.

Methodology:

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) in general tubulin buffer on ice.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations (e.g., 1 µM, 3 µM, 5 µM). Add the tubulin solution and a GTP solution. Paclitaxel can be used as a positive control for polymerization, and colchicine or nocodazole as a positive control for inhibition.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of compound-treated samples to the vehicle control. A reduction in the rate and extent of polymerization indicates inhibitory activity.

VI. Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated and highly promising platform for the development of novel anticancer agents. Its demonstrated ability to target key oncogenic pathways, including receptor tyrosine kinases like FMS and the fundamental process of microtubule assembly, underscores its therapeutic potential. While This compound itself requires further specific investigation, it stands as a valuable starting point for medicinal chemistry campaigns. Future research should focus on synthesizing analogs and evaluating them through the protocols outlined in this guide to elucidate their specific mechanisms and antiproliferative efficacy. The insights gained will undoubtedly contribute to the broader effort of developing more effective and targeted cancer therapies.

VII. References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302213. Available at: [Link]

  • Oh, Y., Lee, J., Park, H. D., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. Available at: [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. Available at: [Link]

  • Busser, B., Sancey, L., Hurbin, A., et al. (2019). The pyrrolopyrimidine colchicine-binding site agent PP-13 reduces the metastatic dissemination of invasive cancer cells in vitro and in vivo. Biochemical Pharmacology, 160, 1-13. Available at: [Link]

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. Available at: [Link]

  • Zaporozhets, A. A., et al. (2023). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. MDPI. Available at: [Link]

  • Bentham Science Publishers. (2016). Pyridine based antitumor compounds acting at the colchicine site. Science Codex. Available at: [Link]

  • Gulewicz, K., & Błaszczak, P. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

Sources

The Synthetic Cornerstone: Application Notes for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (CAS No: 494767-29-2) has emerged as a pivotal building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics.[1] Its rigid bicyclic structure, combining a pyrrolidine ring fused to a pyridine core, offers a three-dimensional framework that is highly sought after in the design of kinase inhibitors. The strategic placement of a chlorine atom at the 4-position renders the molecule an ideal electrophilic partner for a variety of cross-coupling and nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities to probe the intricate binding pockets of kinases.

This technical guide provides an in-depth exploration of the experimental procedures involving this versatile intermediate, with a focus on its application in the synthesis of potent kinase inhibitors, exemplified by its role as a key precursor to Varlitinib (ASLAN001), a pan-HER inhibitor.[2][3][4] We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize its utility within the landscape of oncogenic signaling pathways.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 494767-29-2[1]
Molecular Formula C₇H₇ClN₂ · HCl[1]
Molecular Weight 191.06 g/mol (hydrochloride salt)[1]
Appearance Typically an off-white to pale yellow solid
Reactivity The C4-chloro substituent is the primary site of reactivity, susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Application: A Gateway to Pan-HER Inhibition

The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in Varlitinib, a potent and reversible inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4.[3][4] Overexpression and aberrant signaling of these receptors are hallmarks of numerous cancers, driving tumor proliferation, survival, and metastasis. Varlitinib's mechanism of action involves binding to the ATP-binding site of the kinase domain, thereby blocking the downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways.[4]

The HER Signaling Axis: A Target for Therapeutic Intervention

The diagram below illustrates the signaling pathways targeted by Varlitinib, highlighting the central role of the HER receptor family in cancer cell proliferation and survival.

HER_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR (HER1) HER2, HER4 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K dimerization & phosphorylation Varlitinib Varlitinib Varlitinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: HER Signaling Pathway Inhibition by Varlitinib.

Experimental Protocols: Functionalization of the 4-Chloro-pyrrolopyridine Core

The C4-chloro group on the pyridine ring is an electrophilic handle that allows for the construction of diverse analogs. The electron-withdrawing nature of the pyridine nitrogen atom activates this position for nucleophilic aromatic substitution (SₙAr).[6][7] Furthermore, it is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines and has been extensively used in the preparation of kinase inhibitors.[8][9] This reaction allows for the coupling of an amine with an aryl halide, in this case, the introduction of a substituted aniline at the C4 position of the pyrrolopyridine core.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical. The ligand stabilizes the palladium(0) active species, facilitates the oxidative addition of the aryl chloride (the rate-limiting step for chlorides), and promotes the final reductive elimination to form the C-N bond.[10] Ligands like XPhos or SPhos are often employed for their effectiveness with challenging substrates like heteroaryl chlorides.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the organometallic intermediates and the strong base.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and the phosphine ligand (e.g., XPhos, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-substituted pyrrolopyridine derivative.

Buchwald_Hartwig Start 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl Catalyst Pd Catalyst + Ligand Start->Catalyst Amine Aniline Derivative Amine->Catalyst Solvent Toluene, 110 °C Catalyst->Solvent Reaction Base NaOtBu Base->Catalyst Product 4-Amino-substituted pyrrolopyridine Solvent->Product

Caption: Buchwald-Hartwig Amination Workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide.[11] This reaction is instrumental in creating biaryl structures, which are common motifs in pharmaceuticals.

Rationale for Experimental Choices:

  • Palladium Catalyst: As with the Buchwald-Hartwig reaction, a palladium catalyst is essential. For Suzuki couplings of heteroaryl chlorides, catalysts like Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are effective. The choice of ligand can be crucial for achieving high yields, especially with electron-rich or sterically hindered boronic acids.[12]

  • Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-substituted product.

Suzuki_Coupling Start 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl Catalyst Pd(PPh₃)₄ Start->Catalyst BoronicAcid Arylboronic Acid BoronicAcid->Catalyst Solvent Dioxane/H₂O, 90 °C Catalyst->Solvent Reaction Base K₂CO₃ Base->Catalyst Product 4-Aryl-substituted pyrrolopyridine Solvent->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related chloropyridine and pyrrolopyridine compounds are known to be harmful if swallowed and can cause skin and eye irritation. Standard laboratory safety precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a high-value intermediate for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor discovery. Its reactivity at the C4 position, amenable to robust and versatile transformations such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides medicinal chemists with a reliable platform for generating libraries of compounds for structure-activity relationship studies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their pursuit of novel therapeutics.

References

  • New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(9), o2666. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020). Google Patents.
  • Pyrrolopyridine derivatives. (2006). Google Patents.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2020). Google Patents.
  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. (2014). Google Patents.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (2016). Google Patents.
  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(24), 7972-7987. Retrieved from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. (2010). Hecheng Huaxue, 18(6), 918-921. Retrieved from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry, 72(20), 7786-7789. Retrieved from [Link]

  • Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
  • Varlitinib. (n.d.). PubChem. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride. (n.d.). Aladdin Scientific. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine.... (n.d.). Pearson+. Retrieved from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305912. Retrieved from [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Angewandte Chemie International Edition, 45(21), 3484-3488. Retrieved from [Link]

  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. (n.d.). ChemWhat. Retrieved from [Link]

  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride (1 x 250 mg). (n.d.). Reagentia. Retrieved from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]

  • 4-methyl-1h-pyrrolo[2,3-c]pyridine hydrochloride. (n.d.). Chemcd. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(4), 439. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the safe handling, storage, and use of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. These protocols are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction and Compound Profile

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block in the synthesis of various biologically active molecules. The hydrochloride salt form is often utilized to improve solubility and stability. However, like many amine hydrochlorides, this compound is presumed to be hygroscopic and requires careful handling to prevent degradation and ensure experimental reproducibility. The protocols outlined herein are based on established best practices for handling hygroscopic and potentially air-sensitive materials.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈Cl₂N₂Inferred from structure
Molecular Weight191.06 g/mol Inferred from structure
AppearanceSolidGeneric for similar compounds
PurityTypically >95%Generic for research chemicals

Safety and Hazard Assessment

A thorough understanding of the potential hazards is paramount before handling this compound. The following information is synthesized from Safety Data Sheets (SDS) of the compound and structurally related molecules.

Hazard Identification:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE):

Due to the identified hazards, the following minimum PPE must be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved particulate respirator is recommended.

All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4][5] An eyewash station and safety shower must be readily accessible.[3][5]

Storage Protocols

The primary consideration for storing this compound is its presumed hygroscopic nature.[1][2] Absorption of moisture can lead to degradation of the compound and inaccuracies in weighing, which can critically impact experimental outcomes.

Short-Term Storage (In-Use):

For laboratories where the compound is frequently accessed, a desiccator cabinet is the recommended storage environment.

  • Primary Container: The manufacturer's original vial should be used. Ensure the cap is tightly sealed after each use.

  • Secondary Containment: Place the primary container in a desiccator cabinet containing a suitable desiccant, such as silica gel or calcium chloride.[6][7] The desiccant should be monitored regularly and regenerated or replaced as needed.

Long-Term Storage:

For archival purposes or infrequent use, more stringent storage conditions are advised to ensure the long-term stability of the compound.

  • Inert Atmosphere: The vial should be backfilled with an inert gas, such as argon or nitrogen, before sealing.

  • Sealing: After backfilling, the cap should be tightly secured and then wrapped with Parafilm® to provide an additional barrier against atmospheric moisture.

  • Secondary Containment: The sealed vial should be placed in a heat-sealable, moisture-barrier bag, which can then be stored in a freezer (-20°C) to slow down any potential degradation pathways.

Diagram: Recommended Storage Workflow This diagram illustrates the decision-making process for the appropriate storage of this compound based on the frequency of use.

G start Compound Received freq_use Frequency of Use? start->freq_use short_term Short-Term Storage (Frequent Use) freq_use->short_term Frequent long_term Long-Term Storage (Infrequent Use) freq_use->long_term Infrequent desiccator Store in Desiccator Cabinet short_term->desiccator inert_gas Backfill with Inert Gas long_term->inert_gas seal Seal with Parafilm® inert_gas->seal freezer Store at -20°C in Moisture-Barrier Bag seal->freezer

Caption: Decision tree for short-term vs. long-term storage.

Experimental Protocols

The hygroscopic nature of this compound necessitates specific procedures for its handling during experimental work, particularly when preparing solutions of a precise concentration.

Preparation of a Stock Solution

This protocol describes the preparation of a stock solution, for example, a 10 mM solution in a suitable solvent (e.g., DMSO or an aqueous buffer). The key to accuracy is to minimize the compound's exposure to atmospheric moisture during weighing.[1][2]

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Appropriate solvent (e.g., DMSO)

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-Weighing Preparations:

    • Ensure all necessary equipment is clean, dry, and readily at hand to minimize the duration of the weighing process.

    • Place a fresh, dry weighing boat on the analytical balance and tare it.

  • Weighing the Compound:

    • In a chemical fume hood, open the container of this compound.

    • Quickly transfer the desired amount of the solid to the tared weighing boat using a clean, dry spatula.

    • Record the mass immediately. The mass may appear to increase as the compound absorbs atmospheric moisture; therefore, the initial stable reading should be used.

    • Immediately and tightly reseal the container of the stock compound.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a portion of the solvent to the flask and gently swirl to dissolve the compound. A vortex mixer may be used if necessary.

    • Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of the Solution:

    • If not for immediate use, the stock solution can be aliquoted into smaller vials and stored at an appropriate temperature (e.g., -20°C) to prevent degradation.

Diagram: Solution Preparation Workflow This flowchart details the step-by-step process for accurately preparing a solution of the hygroscopic compound.

G start Start: Prepare Stock Solution prepare_equipment Gather and Dry All Equipment start->prepare_equipment tare_balance Tare Weighing Boat on Analytical Balance prepare_equipment->tare_balance weigh_compound Quickly Weigh Compound in Fume Hood tare_balance->weigh_compound record_mass Record Initial Stable Mass weigh_compound->record_mass seal_container Immediately Reseal Stock Container record_mass->seal_container transfer_solid Transfer Solid to Volumetric Flask seal_container->transfer_solid dissolve Add Solvent and Dissolve transfer_solid->dissolve add_to_volume Add Solvent to Final Volume dissolve->add_to_volume mix Mix Solution Thoroughly add_to_volume->mix store_solution Use Immediately or Aliquot and Store mix->store_solution end End store_solution->end

Caption: Workflow for preparing a stock solution.

Handling in an Inert Atmosphere

For highly sensitive applications where even minimal exposure to air and moisture is detrimental, handling the compound in a glovebox or using Schlenk line techniques is recommended.[8]

Glovebox Procedure:

  • Bring the sealed container of this compound, along with all necessary labware (spatula, weighing boat, volumetric flask, solvent), into the glovebox antechamber.

  • Purge the antechamber according to the glovebox's standard operating procedure.

  • Once inside the main chamber, all manipulations can be carried out in the inert atmosphere, eliminating the risk of moisture absorption.

Schlenk Line Procedure:

For laboratories not equipped with a glovebox, a Schlenk line can provide an inert atmosphere.[9]

  • Place the desired amount of the compound in a Schlenk flask.

  • Attach the flask to the Schlenk line and perform several vacuum/backfill cycles with a dry, inert gas (argon or nitrogen) to remove air and moisture.

  • The solvent can then be added via a cannula transfer from a dry solvent source.

References

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

  • Thermo Fisher Scientific. (2024).
  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • Inert Atmosphere - YouTube. (2022). [Link]

  • Thermo Fisher Scientific. (2010).
  • Linde Gas Therapeutics. Protection and safety: Inerting in chemical processes. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Sigma-Aldrich. (2025).
  • CymitQuimica. (2024).
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • Inert gas purific
  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? - General Lab Techniques. [Link]

  • Google Patents. (n.d.).
  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

Sources

Application Note: Comprehensive Safety Protocols for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document provides a detailed guide to the safe handling, storage, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation. The causality behind each recommendation is explained to foster a culture of safety consciousness.

Hazard Identification and Risk Assessment

Based on data for structurally related compounds, this compound is classified as hazardous. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves evaluating the quantities being used, the potential for aerosol generation, and the specific manipulations to be performed.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementSignal Word
Acute toxicity, oral (Category 4)H302: Harmful if swallowedWarning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationWarning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritationWarning

Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage laboratory hazards is to follow the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize risks.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution If elimination is not feasible Engineering Engineering Controls Substitution->Engineering If substitution is not feasible Administrative Administrative Controls Engineering->Administrative To supplement engineering controls PPE Personal Protective Equipment (Least Effective) Administrative->PPE As a final barrier

Caption: Hierarchy of controls for managing chemical hazards.

  • Elimination/Substitution: In a research context, eliminating the use of a specific compound is often not possible. Substitution with a less hazardous alternative should be considered if scientifically viable.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. For this compound, the primary engineering control is a certified chemical fume hood.[3] All manipulations of the solid compound and its solutions should be performed within a fume hood to prevent inhalation of dust or vapors.[3]

  • Administrative Controls: These are work practices and procedures that reduce the risk of exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling all containers.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE is mandatory when handling this compound.

Recommended PPE Table
Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[3] Gloves should be inspected before use and disposed of properly after handling the compound.[1]
Eyes/Face Safety glasses with side shields or a face shieldTo protect against splashes and airborne particles that can cause serious eye irritation.[1]
Body Laboratory coatTo protect personal clothing and skin from contamination.[3]
Respiratory Use in a well-ventilated area, such as a fume hood. For situations with high aerosolization potential, a respirator may be necessary.To prevent inhalation of dust or aerosols that may cause respiratory irritation.[3]

Experimental Protocols: Safe Handling and Procedures

Protocol 1: Weighing and Dissolving the Solid Compound

This protocol outlines the steps for safely weighing the solid hydrochloride salt and preparing a solution.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Perform all weighing operations inside the chemical fume hood.

    • Use a spatula to carefully transfer the desired amount of this compound to the weigh paper or boat.

    • Avoid generating dust. If any solid is spilled, clean it up immediately following the spill response procedures.

  • Dissolution:

    • Carefully transfer the weighed solid into the appropriate glassware.

    • Add the desired solvent to the glassware, ensuring the container is pointed away from your face.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Procedure:

    • Securely cap the solution container and label it clearly with the compound name, concentration, solvent, and date.

    • Clean all equipment that came into contact with the chemical.

    • Dispose of any contaminated weigh paper, gloves, and other disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.[1]

Emergency Procedures

Spill Response

Spill_Response_Flowchart cluster_1 Spill Response Decision Flowchart Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess SmallSpill Small, Manageable Spill? Assess->SmallSpill LargeSpill Large or Unmanageable Spill SmallSpill->LargeSpill No PPE Don Appropriate PPE SmallSpill->PPE Yes Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify EH&S and Supervisor Evacuate->Notify End End Notify->End Cleanup Trained Personnel Cleanup Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect and Dispose as Hazardous Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->End

Caption: Decision flowchart for responding to a chemical spill.

  • Small Spills: For minor spills that can be cleaned up in a short amount of time by trained personnel, use an absorbent material like sand or vermiculite to contain the spill.[3] The absorbent material should then be collected into a sealed container for proper disposal.[3]

  • Large Spills: In the event of a large spill, immediately evacuate the area and notify your supervisor and the institutional Environmental Health and Safety (EH&S) department.[4]

First Aid Measures

In case of accidental exposure, follow these first aid procedures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

Storage and Disposal

Storage
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal
  • All waste containing this compound, including empty containers, contaminated materials, and excess solutions, must be disposed of as hazardous waste.[3]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Never pour chemical waste down the drain.[3]

Conclusion

The safe handling of this compound is a critical responsibility for all researchers. By understanding the hazards, implementing a hierarchy of controls, and adhering to the detailed protocols outlined in this guide, a safe and productive research environment can be maintained. Proactive safety measures are not just a matter of compliance but a cornerstone of scientific excellence.

References

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine and Pyridine Derivatives.
  • Advanced Chemical Transport. (2025). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Aaron Chemistry GmbH. (2025). Safety Data Sheet for 4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet for Pyridine hydrochloride.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • BenchChem. (2025). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • ChemicalBook. (2025). Chemical Safety Data Sheet for 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Pyridine.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine.
  • Fisher Scientific. (2010). Safety Data Sheet for 4-Chloropyridine hydrochloride.
  • TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.
  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • Medtecs. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of Texas at Austin Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Fluorochem. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided are based on established principles of heterocyclic chemistry and practical field experience.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that often involves the critical transformation of a lactam (ketone) precursor, 2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, into the desired chlorinated product. The primary challenge lies in the chlorination step, typically using aggressive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by a controlled workup and isolation of the hydrochloride salt. Low yields often stem from incomplete reactions, product degradation under harsh conditions, or hydrolysis of the chloro-product back to the starting lactam during aqueous workup.

This guide provides a structured approach to identifying and resolving these common issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: Consistently Low Yield of the Final Product

Question: My reaction appears to proceed to completion by TLC, but the isolated yield of this compound is consistently below 40%. What are the likely causes and how can I improve this?

Answer: This is a classic and multifaceted problem. Low isolated yield, despite apparent full consumption of the starting material, typically points to issues during the reaction workup or product instability. Let's break down the potential causes.

Potential Cause A: Hydrolysis of the Product During Workup The chlorinated pyrrolopyridine is highly susceptible to hydrolysis, especially in the presence of water or alcohols, which can convert it back to the starting lactam. This is particularly problematic when quenching the excess chlorinating agent (e.g., POCl₃).

  • Solution Protocol:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Moisture can react with the chlorinating agent, reducing its effectiveness and creating acidic conditions that can degrade the product.[1]

    • Controlled Quenching: After the reaction is complete, cool the mixture to 0°C. Instead of quenching with water or methanol directly, slowly add the reaction mixture to a vigorously stirred slurry of crushed ice and a saturated sodium bicarbonate solution. This neutralizes the generated HCl and excess reagent rapidly while keeping the temperature low, minimizing hydrolysis.

    • Aprotic Solvent Extraction: Immediately extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry thoroughly over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo at a low temperature (<40°C).

Potential Cause B: Incomplete Chlorination The lactam starting material may not be fully converted to the chloro-intermediate.

  • Solution Protocol:

    • Reagent Stoichiometry: Increase the equivalents of the chlorinating agent (e.g., POCl₃) from a typical 3 equivalents up to 5-10 equivalents. This can drive the reaction to completion, especially if the starting material is not fully soluble.[2]

    • Temperature & Time Optimization: While high temperatures can cause degradation, insufficient heat will result in an incomplete reaction. If you are running the reaction at 50°C, consider incrementally increasing the temperature to 70-90°C and monitoring by TLC. A higher reflux temperature may be necessary.[2]

    • Addition of a Base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can neutralize the HCl generated during the reaction.[3] This prevents protonation of the starting material's nitrogen, keeping it reactive, and drives the equilibrium towards the product. Add ~1.5 equivalents of the base slowly at 0°C.[3]

Potential Cause C: Product Degradation The pyrrolopyridine ring system can be sensitive to the harsh, acidic conditions of the chlorination reaction, leading to the formation of tarry, intractable byproducts.

  • Solution Protocol:

    • Strict Temperature Control: The addition of the chlorinating agent to the lactam precursor should always be done at a low temperature (0°C) to manage the initial exotherm.

    • Minimize Reaction Time: Do not let the reaction run for an excessively long time. Monitor closely by TLC (e.g., every hour) and proceed with the workup as soon as the starting material is consumed.

Troubleshooting Workflow Diagram

G start Low Yield Observed check_sm Check TLC: Is Starting Material (SM) Fully Consumed? start->check_sm sm_present SM Present check_sm->sm_present No sm_absent SM Absent check_sm->sm_absent Yes incomplete_cause Potential Cause: Incomplete Reaction sm_present->incomplete_cause solution1 Solution: 1. Increase equivalents of POCl₃. 2. Increase reaction temperature. 3. Add a non-nucleophilic base (e.g., DIPEA). incomplete_cause->solution1 workup_issue Potential Causes: 1. Product Hydrolysis during Workup. 2. Product Degradation. sm_absent->workup_issue solution2 Solution: 1. Perform controlled quench at 0°C with NaHCO₃. 2. Ensure all conditions are anhydrous. 3. Minimize reaction time and temperature. workup_issue->solution2

Caption: Troubleshooting workflow for low yield diagnosis.

Issue 2: Formation of a Significant, Inseparable Impurity

Question: I am observing a major side product in my crude NMR that is difficult to remove by crystallization or column chromatography. How can I identify and prevent its formation?

Answer: The formation of stubborn impurities often points to side reactions involving the starting material or product.

Potential Cause A: Dimerization or Polymerization Under strongly acidic conditions, the activated pyrrolopyridine ring can undergo self-condensation or polymerization, leading to higher molecular weight impurities.

  • Solution Protocol:

    • Controlled Reagent Addition: Add the chlorinating agent dropwise at 0°C to a solution or slurry of the lactam. This keeps the instantaneous concentration of the reactive species low.

    • Use of a Solvent: Running the reaction neat (without solvent) can increase the likelihood of intermolecular reactions. Using an inert, high-boiling solvent like toluene or acetonitrile can help mitigate this.[3]

Potential Cause B: Ring Chlorination While less common at the 2 or 3-position of this specific scaffold, forcing the reaction with excessive heat or time could lead to chlorination on the heterocyclic ring itself.

  • Solution Protocol:

    • Optimize Reaction Conditions: Carefully screen reaction time and temperature. The goal is to find the "sweet spot" where the desired lactam-to-chloro conversion occurs without significant side product formation.

    • Analytical Monitoring: Use LC-MS to analyze crude reaction aliquots. This will give you the mass of the impurity, helping you determine if it's a dimer (approx. 2x product mass) or an over-chlorinated species.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis?

A1: Based on extensive experience with similar heterocyclic chlorinations, the three most critical parameters are:

  • Temperature: Control is paramount during reagent addition (to prevent an initial exotherm) and during heating (to prevent degradation).

  • Moisture Control: The reaction must be kept strictly anhydrous to prevent reagent quenching and product hydrolysis.

  • Workup pH: The quenching and extraction process must be carefully managed to avoid acidic conditions that promote hydrolysis of the chloro-product back to the lactam.

Q2: Can I use a different chlorinating agent besides POCl₃?

A2: Yes, other chlorinating agents are viable, but each requires re-optimization. Thionyl chloride (SOCl₂) is a common alternative.[2] Oxalyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be effective and sometimes proceeds under milder conditions. However, POCl₃ is the most frequently reported and often most effective reagent for this specific type of transformation on related systems.[3][4]

Q3: How do I best purify the final hydrochloride salt?

A3: The hydrochloride salt is often a crystalline solid, making it amenable to purification by recrystallization.

  • After extracting the freebase into an organic solvent and drying, bubble dry HCl gas through the solution or add a solution of HCl in a solvent like ether or isopropanol.

  • The hydrochloride salt should precipitate. Collect it by filtration.

  • To purify, dissolve the crude salt in a minimal amount of a hot polar solvent like ethanol or methanol and allow it to cool slowly. Alternatively, a solvent/anti-solvent system like DCM/ether or methanol/ether can be effective.

Table 1: Key Parameter Optimization Guide
ParameterTypical RangeEffect of IncreaseTroubleshooting Focus
POCl₃ Equivalents 3 - 10 eq.Increases reaction rate; may increase byproduct formation.Use more if the reaction is incomplete.
Temperature 50 - 110 °CIncreases reaction rate; significantly increases degradation/tarring.Increase cautiously if the reaction is sluggish.
Reaction Time 2 - 12 hoursIncreases conversion; also increases byproduct formation.Monitor by TLC/LC-MS to stop at optimal conversion.
Base (DIPEA) Equiv. 0 - 1.5 eq.Neutralizes HCl, potentially increasing rate and yield.[3]Add if the reaction stalls or to improve yield.

References

  • Organic Syntheses Procedure. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available at: [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • NIH National Center for Biotechnology Information. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Available at: [Link]

  • Google Patents. CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.

Sources

Technical Support Center: Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Structure of this Guide

This guide is structured to address issues in the logical progression of the synthesis, which typically involves three key stages:

  • Formation of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core: Often achieved through the reduction of a suitable pyridine precursor.

  • Chlorination of the pyrrolopyridine ring: Introduction of the chloro-substituent.

  • Formation of the hydrochloride salt: Conversion of the basic product into its more stable and handleable salt form.

Each section is presented in a question-and-answer format to directly address the specific problems you may encounter.

Part 1: Troubleshooting the Formation of the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Core

The creation of the dihydro-pyrrolopyridine scaffold is a critical step that can be prone to issues of incomplete reaction or over-reduction.

Q1: My reduction of the pyridine precursor is sluggish and incomplete. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete reduction is a common issue stemming from catalyst deactivation or suboptimal reaction conditions. The nitrogen atom in the pyridine ring can act as a Lewis base and poison heterogeneous metal catalysts.[1]

Troubleshooting Steps:

  • Catalyst Choice and Loading: Ensure you are using an appropriate catalyst. While various catalysts can be used for pyridine hydrogenation, their activity can be substrate-dependent.[2] Consider increasing the catalyst loading.

  • Acidic Conditions: Performing the hydrogenation under acidic conditions can mitigate catalyst poisoning. The acid protonates the nitrogen atom, preventing it from binding to the metal catalyst surface.[3] This also makes the pyridine ring more electron-deficient and susceptible to reduction.

  • Reaction Parameters:

    • Temperature and Pressure: An increase in both temperature and hydrogen pressure can often drive the reaction to completion. However, be mindful that overly harsh conditions can lead to over-reduction (see Q2).

    • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or acetic acid are often effective.

Q2: I am observing the formation of a byproduct with a higher molecular weight, suggesting over-reduction to a piperidine derivative. How can I prevent this?

A2: Over-reduction, the complete saturation of the pyridine ring to form a piperidine, is a common side reaction when the goal is a di-hydro derivative. This occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long.

Strategies for Preventing Over-reduction:

  • Milder Reaction Conditions:

    • Reduce the hydrogen pressure and/or reaction temperature.

    • Decrease the reaction time and monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR.

  • Catalyst Selection: Some catalysts are more prone to forcing complete saturation. If using a highly active catalyst like Rhodium on carbon, consider switching to a less aggressive one, or use it under very controlled conditions.

  • Substrate Modification: The electronic nature of the substituents on the pyridine ring can influence its reactivity. Electron-withdrawing groups generally make the ring easier to reduce.[1]

Below is a diagram illustrating the desired reaction versus the over-reduction side reaction.

G Pyridine Precursor Pyridine Precursor Desired Dihydro-pyrrolopyridine Desired Dihydro-pyrrolopyridine Pyridine Precursor->Desired Dihydro-pyrrolopyridine Partial Reduction (Controlled Conditions) Piperidine Byproduct Piperidine Byproduct Pyridine Precursor->Piperidine Byproduct Over-reduction (Harsh Conditions) G Pyrrolopyridine Pyrrolopyridine Mono-chlorinated Product Mono-chlorinated Product Pyrrolopyridine->Mono-chlorinated Product 1 eq. [Cl] Di-chlorinated Byproduct Di-chlorinated Byproduct Mono-chlorinated Product->Di-chlorinated Byproduct Excess [Cl] Tri-chlorinated Byproduct Tri-chlorinated Byproduct Di-chlorinated Byproduct->Tri-chlorinated Byproduct Excess [Cl]

Caption: Reaction pathway showing potential for polychlorination.

Part 3: Challenges in the Formation of the Hydrochloride Salt

The final step of forming the hydrochloride salt can present its own set of challenges related to isolation and product form.

Q5: Upon adding HCl to my free base, the product is oiling out instead of precipitating as a solid. What can I do to induce crystallization?

A5: The formation of an oil or sludge during salt formation is a common problem, often related to the solubility of the salt in the chosen solvent system or the presence of impurities. [4] Inducing Crystallization:

  • Solvent System: The choice of solvent is crucial. You need a solvent in which the free base is soluble but the hydrochloride salt is not.

    • Consider using a non-polar solvent or a mixture of solvents. For example, dissolving the free base in a minimal amount of a polar solvent like methanol or ethanol and then adding a non-polar solvent like diethyl ether, MTBE, or heptane can often induce precipitation.

  • Anhydrous Conditions: Ensure that your solvents and the HCl source are anhydrous. The presence of water can sometimes lead to the formation of hydrates or oils.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes provide a nucleation site for crystal growth.

  • Alternative Acids: If isolating the hydrochloride salt proves consistently difficult, consider forming a salt with a different acid, such as methanesulfonic acid or tartaric acid, which may have more favorable crystallization properties. [4]

Q6: My final hydrochloride salt product is highly hygroscopic and difficult to handle. How can I manage this?

A6: Hygroscopicity, the tendency to absorb moisture from the atmosphere, can be an inherent property of the salt.

Managing Hygroscopic Products:

  • Drying: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any residual solvent or water.

  • Inert Atmosphere: Handle the dried product in an inert atmosphere, such as a glove box or under a stream of nitrogen or argon.

  • Storage: Store the final product in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) or in a sealed container under an inert atmosphere.

  • Co-crystal Formation: In some cases, forming a co-crystal with a suitable co-former can reduce hygroscopicity and improve the physicochemical properties of the solid. [5]

Summary of Key Troubleshooting Points

Problem Potential Cause(s) Recommended Solutions
Incomplete Reduction Catalyst poisoning, suboptimal conditionsUse acidic conditions, increase catalyst loading, increase temperature/pressure
Over-reduction Reaction conditions too harshUse milder conditions, change catalyst, monitor reaction closely
Poor Regioselectivity in Chlorination Inappropriate chlorinating agent or conditionsScreen different chlorinating agents, lower reaction temperature, use protecting groups
Polychlorination Excess chlorinating agent, high reactivity of productUse stoichiometric amounts of chlorinating agent, slow addition, monitor reaction progress
Product Oiling Out During Salt Formation Unsuitable solvent, presence of waterUse a non-polar anti-solvent, ensure anhydrous conditions, try seeding or scratching
Hygroscopic Final Product Inherent property of the saltThoroughly dry under vacuum, handle under inert atmosphere, store in a desiccator

References

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - NIH. (2024, January 5). Retrieved January 4, 2026, from [Link]

  • Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. (n.d.). Retrieved January 4, 2026, from [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024, January 14). Retrieved January 4, 2026, from [Link]

  • Hydrogenation of pyridine compared to other heteroaromatic rings. (2017, August 12). Retrieved January 4, 2026, from [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. (2024, January 3). Retrieved January 4, 2026, from [Link]

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. (2018, August 3). Retrieved January 4, 2026, from [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. (n.d.). Retrieved January 4, 2026, from [Link]

  • (PDF) Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). (2025, August 5). Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, June 19). Retrieved January 4, 2026, from [Link]

  • A one-pot synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]quinolines - ResearchGate. (2025, August 6). Retrieved January 4, 2026, from [Link]

  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride - Google Patents. (n.d.).
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved January 4, 2026, from [Link]

  • Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 4, 2026, from [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. (2025, August 7). Retrieved January 4, 2026, from [Link]

  • 2,3-Dihydro-1H-pyrrolo(3,4-c)pyridine--hydrogen chloride (1/1) - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Origin of the regioselective reduction of chlorins - PubMed. (2015, May 15). Retrieved January 4, 2026, from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 - PMC - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - Beilstein Journals. (n.d.). Retrieved January 4, 2026, from [Link]

  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride from Aladdin Scientific. (n.d.). Retrieved January 4, 2026, from [Link]

  • Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Chlorination of aromatic compounds in micellar media: regioselectivity - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridines | Semantic Scholar. (1995, June 1). Retrieved January 4, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode | Journal of the American Chemical Society. (2025, December 29). Retrieved January 4, 2026, from [Link]

  • Catalytic hydrogenation of pyridines in water. a) Data showing the... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - WIPO Patentscope. (n.d.). Retrieved January 4, 2026, from [Link]

  • How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? : r/chemhelp - Reddit. (2023, November 28). Retrieved January 4, 2026, from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). Retrieved January 4, 2026, from [Link]

  • 2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2,3-dihydro-1H-pyrrolo(3,4-c)pyridine - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

  • Facile C-H Chlorination of Pyrrolo[1,2-a]quinoxalines Enabled by a Cyclic Iodine(III) Reagent and Divergent Derivations | Request PDF - ResearchGate. (2025, December 19). Retrieved January 4, 2026, from [Link]

  • Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. (2021, October 15). Retrieved January 4, 2026, from [Link]

  • 1H,2H,3H-pyrrolo(3,2-c)pyridine - PubChem. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, storage, and potential stability issues of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this molecule revolve around its susceptibility to hydrolysis, particularly under basic or strongly acidic conditions, and potential dehalogenation. As a chlorinated pyridine derivative, the carbon-chlorine bond can be labile under certain nucleophilic conditions. The pyrrolopyridine core may also be sensitive to oxidative stress and photolytic degradation.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize exposure to moisture and oxygen. For solutions, storage at low temperatures (-20°C or -80°C) is advisable, though freeze-thaw cycles should be minimized.

Q3: Is the hydrochloride salt form more stable than the free base?

A3: Yes, in general, the hydrochloride salt of pyridine-containing compounds is more stable and less prone to degradation than the corresponding free base. The protonation of the pyridine nitrogen reduces its nucleophilicity and can help to stabilize the molecule against certain degradation pathways. For related compounds like 4-chloropyridine, the hydrochloride salt is noted to be the more stable form.

Q4: I observe a color change in my solid sample over time. What could be the cause?

A4: A color change, such as yellowing or darkening, often indicates degradation. This could be due to slow oxidation, reaction with atmospheric moisture, or photolytic degradation if the compound has been exposed to light. It is crucial to assess the purity of the sample using an appropriate analytical method, such as HPLC, if a color change is observed.

Q5: Can I dissolve this compound in aqueous buffers? What pH range is recommended?

A5: While the hydrochloride salt should have some aqueous solubility, caution is advised. The stability of the chloro-substituent is pH-dependent. Strongly basic conditions (pH > 8) should be avoided to prevent hydrolysis of the C-Cl bond. Strongly acidic conditions may also promote hydrolysis or other degradation pathways, as seen in similar pyrrolopyrimidine structures.[2][3] It is recommended to work in a slightly acidic to neutral pH range (pH 4-7) and to use freshly prepared solutions. A preliminary stability study in your chosen buffer system is highly recommended.

Section 2: Troubleshooting Guide for Experimental Instability

This section provides a structured approach to identifying and resolving stability issues encountered during experimentation.

Issue 1: Inconsistent or non-reproducible experimental results.

Question: My reaction yield is variable, or my biological assay results are inconsistent when using this compound. Could this be a stability issue?

Answer: Yes, inconsistent results are a hallmark of compound instability. The active concentration of your compound may be decreasing over the course of your experiment due to degradation.

Causality: The chloro-substituent on the pyridine ring is an electron-withdrawing group, which can make the ring susceptible to nucleophilic attack. If your reaction or assay medium contains nucleophiles (e.g., water, buffers with nucleophilic components, or certain biological media components), you may be experiencing degradation.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Step-by-Step Protocol for a Time-Course Stability Study:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into your experimental medium (e.g., reaction buffer, cell culture medium) to the final working concentration.

  • Time Points: Aliquot the solution and incubate under your standard experimental conditions (temperature, light exposure).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample and immediately quench any potential degradation by freezing or dilution in a stabilizing solvent.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound. A decrease of >5-10% in the parent peak area over the experimental duration suggests a stability issue.

Issue 2: Appearance of unexpected peaks in chromatograms.

Question: I am observing new peaks in my HPLC or LC-MS analysis after my reaction or upon storing my solution. What could these be?

Answer: The appearance of new, unexpected peaks is a strong indicator of degradation. The identity of these peaks can provide valuable clues about the degradation pathway.

Potential Degradation Pathways and Products:

Degradation PathwayPotential Product(s)Causative Factors
Hydrolysis 4-Hydroxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridinePresence of water, especially at basic or strongly acidic pH.
Dehalogenation 2,3-dihydro-1H-pyrrolo[3,2-c]pyridineReductive conditions, presence of certain metals or reducing agents.
Oxidation N-oxides, hydroxylated derivativesExposure to atmospheric oxygen, peroxides, or other oxidizing agents.[4]

Proposed Degradation Pathway Visualization:

Degradation_Pathways Parent 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (C7H7ClN2) Hydrolysis_Product 4-Hydroxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (C7H8N2O) Parent->Hydrolysis_Product H2O, OH- or H+ Dehalogenation_Product 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (C7H8N2) Parent->Dehalogenation_Product Reductive Conditions Oxidation_Product N-Oxide or Hydroxylated Derivatives Parent->Oxidation_Product [O]

Caption: Potential degradation pathways of the target compound.

Troubleshooting and Identification:

  • LC-MS Analysis: The most powerful tool for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can help to propose molecular formulas for the degradation products.

  • Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to generate the degradants in higher concentrations, making them easier to identify.

Protocol for a Forced Degradation Study:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point for an extended period.

  • Photodegradation: Expose a solution of the compound to UV light.

For each condition, analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the resulting peaks with those observed in your experimental samples.[5][6]

Section 3: Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is paramount to preventing the degradation of this compound.

Solid Compound:
  • Storage Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

  • Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.

  • Handling: Weigh out the compound in a controlled environment with low humidity. Avoid leaving the container open for extended periods.

Solutions:
  • Solvent Choice: Use anhydrous, high-purity solvents. DMSO is a common choice for creating stock solutions.

  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Storage: If storage of solutions is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Aqueous Solutions: Due to the risk of hydrolysis, aqueous solutions should be prepared immediately before use and the pH should be controlled.

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Putz, G., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-23.
  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(12), 17765-17773.
  • PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you navigate the complexities of this synthesis, ensuring reproducibility and high yields.

The synthesis of this pyrrolopyridine scaffold, a valuable intermediate in drug discovery, typically involves a multi-step sequence that can be sensitive to reaction conditions.[1][2] This guide will focus on the critical steps: the formation of the dihydropyrrolopyridine core, likely via a Pictet-Spengler type reaction, and the subsequent regioselective chlorination.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Yield of the Dihydropyrrolopyridine Intermediate

Question: My initial cyclization reaction to form the 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core is resulting in very low yields or only starting material. What are the likely causes and how can I fix this?

Answer: This is a common issue in Pictet-Spengler type reactions and usually points to problems with the acid catalyst, temperature, or solvent system.

  • Potential Cause 1: Inappropriate Acid Catalyst or Catalyst Loading. The cyclization requires an acid to activate the carbonyl group for iminium ion formation, which is the key electrophile in the ring-closing step.[3]

    • Solution: The choice of acid is critical. While strong protic acids like HCl or H₂SO₄ are traditional, they can cause degradation of sensitive substrates.[4] Consider screening a panel of acids:

      • Lewis Acids: BF₃·OEt₂ can be effective.

      • Milder Protic Acids: Trifluoroacetic acid (TFA) is often an excellent choice, providing sufficient acidity with fewer side reactions.[3][5] Start with a catalyst loading of 10-20 mol% and optimize from there. In some cases, stoichiometric amounts of a weaker acid like acetic acid may be required.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction rate is highly dependent on temperature.

    • Solution: If your reaction is sluggish at room temperature, gradual heating is advised.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every few hours. A good starting point is 40-50 °C, increasing to reflux if necessary. Be cautious, as excessive heat can lead to decomposition or side product formation.[4]

  • Potential Cause 3: Incorrect Solvent Choice. The solvent affects reactant solubility and the stability of the charged intermediates.

    • Solution: Dichloromethane (DCM) or dichloroethane (DCE) are common starting points. However, if yields are poor, consider screening other solvents. Toluene can be effective, especially at higher temperatures.[6] Protic solvents like ethanol can sometimes be used, but may interfere with the catalyst or react with intermediates.[6] Always use dry solvents, as water can hydrolyze the iminium intermediate.[7]

Issue 2: Poor Regioselectivity or Multiple Products During Chlorination

Question: When I try to chlorinate the pyrrolopyridine core, I get a mixture of chlorinated products or reaction at the wrong position. How can I achieve selective chlorination at the C4 position?

Answer: Regioselectivity in the chlorination of electron-rich heterocyclic systems like pyrrolopyridines is a significant challenge. The pyrrole ring is highly activated towards electrophilic substitution, which can lead to undesired reactions.[8]

  • Potential Cause 1: Overly Reactive Chlorinating Agent. Strong chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) with a strong acid promoter can be too reactive, leading to di- or tri-chlorination or reaction at the more nucleophilic pyrrole ring.

    • Solution: Use a milder and more selective chlorinating agent. Phosphorus oxychloride (POCl₃) is a classic and often effective choice for this type of transformation, as it can act as both the chlorinating agent and a dehydrating agent if starting from a pyridone precursor.[9][10] Other options include using NCS in a less activating solvent like DMF or acetonitrile.

  • Potential Cause 2: Unprotected Pyrrole Nitrogen. The NH of the pyrrole is acidic and can be deprotonated or can direct chlorination to the adjacent C5 position.

    • Solution: Protecting the pyrrole nitrogen is the most robust strategy to ensure regioselectivity. A bulky protecting group like a tosyl (Ts) or benzenesulfonyl (Bs) group can sterically hinder attack at the pyrrole ring and electronically deactivate it slightly, favoring substitution on the pyridine ring. The protecting group can be removed later under standard conditions.

  • Potential Cause 3: Incorrect Reaction Conditions. Temperature and reaction time are crucial for controlling selectivity.

    • Solution: Run the chlorination at a low temperature to start, typically 0 °C, and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC/LC-MS. As soon as the desired product is the major species, quench the reaction to prevent the formation of over-chlorinated byproducts.

Issue 3: Difficulty in Product Isolation and Purification

Question: My product, this compound, is difficult to purify. It seems to be very polar, and I'm struggling with chromatography.

Answer: The hydrochloride salt of a nitrogenous heterocycle is expected to be highly polar and may not behave well on standard silica gel chromatography.

  • Potential Cause 1: Product is a Salt. The hydrochloride salt form makes the compound highly polar and often insoluble in common organic solvents used for chromatography (e.g., ethyl acetate, hexanes).

    • Solution 1 (Crystallization): This is the preferred method for purifying salts. After the reaction workup, concentrate the solution and attempt to crystallize the product from a suitable solvent system. A common choice is a polar solvent in which the product is soluble at high temperatures but not at low temperatures, such as ethanol, methanol, or isopropanol. Sometimes an anti-solvent like diethyl ether or MTBE is needed to induce precipitation.

    • Solution 2 (Free-Basing for Chromatography): If crystallization fails, you can neutralize the hydrochloride salt to the free base. To do this, dissolve the crude product in water and basify with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8-9. Extract the free base into an organic solvent like DCM or ethyl acetate. The free base will be less polar and much more amenable to standard silica gel chromatography. After purification, you can reform the hydrochloride salt by dissolving the pure free base in a solvent like ether or dioxane and adding a stoichiometric amount of HCl (as a solution in dioxane or ether).

Optimized Synthesis Protocol & Parameter Table

This section provides a reliable, step-by-step protocol and a table summarizing key reaction parameters for optimization.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (Pictet-Spengler Cyclization)

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate aminoethyl-pyrrole precursor (1.0 eq).

  • Dissolve the starting material in anhydrous dichloroethane (DCE, ~0.1 M concentration).

  • Add the desired aldehyde or ketone (1.1 eq).

  • Add trifluoroacetic acid (TFA, 1.5 eq) dropwise at room temperature.[5]

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Chlorination to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

  • To a flame-dried flask under an inert atmosphere, add the crude dihydropyrrolopyridine intermediate from Step 1 (1.0 eq).

  • Add phosphorus oxychloride (POCl₃) (3-5 eq) as both the reagent and solvent.[9][11]

  • Heat the mixture to 90-100 °C and stir for 2-6 hours. Monitor the reaction carefully by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a strong base (e.g., 6N NaOH) until pH > 10, keeping the temperature below 20 °C with an ice bath.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via crystallization or column chromatography (after conversion to the free base) to obtain the final product.

Table 1: Key Parameter Optimization
ParameterRange to TestOptimal ConditionRationale & Justification
Cyclization Catalyst TFA, BF₃·OEt₂, HCl (in dioxane), Acetic AcidTFA (1.5 eq) Provides a good balance of reactivity and minimizes substrate decomposition.[3][5]
Cyclization Temp. 25 °C to 80 °C (reflux in DCE)60-70 °C Ensures a reasonable reaction rate without significant degradation of starting materials or product.[4]
Cyclization Solvent DCE, DCM, Toluene, AcetonitrileDCE Aprotic, good solubility for reactants, and appropriate boiling point for thermal conditions.[5]
Chlorinating Agent POCl₃, SO₂Cl₂, NCSPOCl₃ Highly effective for chlorinating pyridone-like structures and often provides good regioselectivity.[9][11]
Chlorination Temp. 25 °C to 110 °C90-100 °C Required temperature to drive the reaction with POCl₃. Lower temperatures may be too slow.
Purification Method Silica Gel, Crystallization, Prep-HPLCCrystallization Ideal for isolating the final hydrochloride salt, avoiding issues with polarity on silica gel.

Visualizing the Process

To better understand the workflow, the following diagrams illustrate the key chemical transformation and a logical troubleshooting sequence.

Diagram 1: General Synthetic Pathway

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Salt Formation & Purification Start Aminoethyl-pyrrole + Aldehyde Intermediate 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Start->Intermediate TFA, DCE 60-70 °C Chlorination 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Intermediate->Chlorination POCl₃ 90-100 °C Final_Product Final Hydrochloride Salt Chlorination->Final_Product HCl Crystallization

Caption: A simplified workflow of the two-step synthesis.

Diagram 2: Troubleshooting Logic Flow

G Start Low Yield or Impure Product? CheckStep1 Analyze Cyclization Step (TLC/LCMS) Start->CheckStep1 Yes CheckStep2 Analyze Chlorination Step (TLC/LCMS) Start->CheckStep2 No, Step 1 is clean OptimizeCatalyst Screen Acid Catalysts (TFA, BF₃·OEt₂) CheckStep1->OptimizeCatalyst Starting Material Remains OptimizeTemp Vary Temperature (40-80 °C) CheckStep1->OptimizeTemp Decomposition Observed OptimizeChlorination Use Milder Reagent or Protecting Group CheckStep2->OptimizeChlorination Side Products Formed OptimizePurification Switch to Crystallization or Free-Base Purification CheckStep2->OptimizePurification Purification Difficult Success High Yield & Purity OptimizeCatalyst->Success OptimizeTemp->Success OptimizeChlorination->Success OptimizePurification->Success

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the stability of this compound? A: As a hydrochloride salt, the compound is generally a stable, crystalline solid that can be stored at room temperature in a desiccator.[12] The free-base form may be less stable over long periods and can be sensitive to air and light. It is recommended to store the free base under an inert atmosphere at low temperatures.

Q2: Are there alternative methods for the chlorination step? A: Yes, while POCl₃ is robust, other methods exist. For instance, you could first synthesize the corresponding 4-hydroxypyrrolopyridine (a pyridone tautomer) and then convert the hydroxyl group to a chloride. This can sometimes offer better control and selectivity. Reagents for this conversion include POCl₃ or oxalyl chloride/DMF (Vilsmeier conditions).

Q3: Can I use this protocol for substituted analogs? A: Yes, this protocol serves as a strong starting point for a variety of substituted analogs. However, the electronic and steric nature of your substituents may require re-optimization. For example, electron-withdrawing groups on the starting materials may require more forcing conditions (higher temperatures or stronger acids) for the cyclization step. Conversely, electron-donating groups may increase reactivity and lead to more side products, requiring milder conditions.

Q4: What safety precautions should I take? A: Standard laboratory safety procedures should be followed. Pay special attention to:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Quenching should be done slowly and carefully on ice.

  • Trifluoroacetic acid (TFA): TFA is a strong, corrosive acid. Avoid inhalation and skin contact.

  • Chlorinated Solvents (DCM, DCE): These are volatile and should be handled in a well-ventilated fume hood.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for the Pictet-Spengler synthesis.
  • ResearchGate. (n.d.). Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • ResearchGate. (n.d.). Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • Royal Society of Chemistry. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science.
  • National Institutes of Health. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
  • Cui, H. L., & Chen, X. H. (2023). Sulfoxide-Controlled Chlorination of Pyrrolo[2,1-a]isoquinoline with Acetyl Chloride. The Journal of Organic Chemistry.
  • Cui, H. L., & Chen, X. H. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry.
  • MDPI. (n.d.).
  • National Institutes of Health. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E.
  • Cui, H. L., & Chen, X. H. (2025). Sulfoxide-Controlled Chlorination of Pyrrolo[2,1- a]isoquinoline with Acetyl Chloride. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • National Institutes of Health. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine.
  • ResearchGate. (2025). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Reagentia. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • National Institutes of Health. (2018).

Sources

Technical Support Center: Analysis of Byproducts in the Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This document is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic intermediate. Our goal is to provide practical, experience-driven insights into potential challenges, with a focus on identifying and mitigating reaction byproducts.

The synthesis of 4-azaindole derivatives, such as the target compound, often involves multi-step sequences where incomplete reactions or side reactions can lead to a complex mixture of impurities.[1][2] This guide provides a structured approach to troubleshooting these issues, ensuring the final compound's purity and integrity.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification, presented in a question-and-answer format.

Question 1: My final product shows a significant peak in the LC-MS with a mass corresponding to the dehalogenated compound (M-Cl+H). What is the likely cause and how can I prevent it?

Answer:

This is a common issue, particularly if the synthesis involves a catalytic hydrogenation step to reduce the pyrrole ring precursor in the presence of the chloro-substituent.

Causality: The primary cause is hydrodechlorination, a well-known side reaction in palladium-catalyzed hydrogenations. The palladium catalyst, especially Pd/C, can readily catalyze the cleavage of the C-Cl bond in the presence of a hydrogen source.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Confirmation cluster_3 Mitigation Strategies P Unexpected Peak (Mass = M-Cl+H) H Hydrodechlorination Side Reaction P->H C1 Synthesize the Dehalogenated Standard H->C1 To Confirm M1 Change Catalyst: Use PtO2 or Rh/C H->M1 To Mitigate M2 Add a Catalyst Inhibitor: e.g., quinoline, thiophene H->M2 M3 Modify Reaction Conditions: Lower H2 pressure, lower temp. H->M3 M4 Alternative Synthesis: Reduce before chlorination H->M4 C2 Co-inject Standard with Sample in HPLC C1->C2 C3 Confirm Retention Time Match C2->C3

Caption: Troubleshooting workflow for dehalogenation.

Detailed Mitigation Steps:

  • Catalyst Selection: Switch from Palladium on Carbon (Pd/C) to a less active catalyst for dehalogenation, such as Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C).

  • Reaction Conditions:

    • Hydrogen Pressure: Reduce the hydrogen pressure to the minimum required for the reduction of the pyrrole ring. Start with 1 atm and gradually increase if the primary reaction is too slow.

    • Temperature: Perform the reaction at room temperature or below.

  • Alternative Synthetic Route: A robust, albeit longer, solution is to redesign the synthesis. Perform the reduction of the pyrrolo[3,2-c]pyridine core first and introduce the chlorine atom in a later step. This avoids exposing the C-Cl bond to reductive conditions.

Question 2: My NMR spectrum shows broader peaks than expected, and the mass spectrum has a peak at M+16. What could be happening?

Answer:

This observation suggests the formation of an N-oxide, a common metabolic and oxidative byproduct of nitrogen-containing heterocycles.

Causality: The pyridine nitrogen in the pyrrolopyridine scaffold is susceptible to oxidation. This can occur slowly via air oxidation if the material is stored improperly, or it can be a byproduct if oxidizing reagents were used in a previous step and not fully quenched. Sertindole, a related drug, is known to form an N-oxide impurity through air oxidation.[3]

Analytical Confirmation:

  • ¹H NMR: Protons on the pyridine ring adjacent to the N-oxide will be shifted downfield compared to the parent compound.

  • LC-MS: Look for a prominent M+16 peak in the mass spectrum.

  • FTIR: A new stretching band may appear in the 1200-1300 cm⁻¹ region, characteristic of an N-O bond.

Prevention and Removal:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Purification: N-oxides are significantly more polar than their parent compounds. They can typically be separated using standard silica gel column chromatography.

  • Reduction: If N-oxide formation is significant, the impurity can be chemically reduced back to the parent amine using a mild reducing agent like PCl₃.[4]

Question 3: I am observing multiple isomeric impurities that are difficult to separate. What is their likely origin?

Answer:

The presence of positional isomers, such as 6-chloro- or 7-chloro-pyrrolopyridines, almost always points to impurities in the starting materials. The synthesis of azaindoles can be complex, and different synthetic strategies can sometimes yield isomeric mixtures.[2]

Causality: The synthesis of the pyrrolopyridine core often starts from a substituted pyridine. For example, starting with a 3-amino-4-chloropyridine derivative and building the pyrrole ring is a common strategy. If the initial chlorination of the pyridine precursor was not regioselective, it could produce a mixture of chloropyridine isomers that then carry through the entire synthetic sequence.

Troubleshooting and Mitigation:

G cluster_0 Problem cluster_1 Root Cause Analysis cluster_2 Corrective Actions cluster_3 Purification of Final Product P Isomeric Impurities in Final Product RCA Impure Starting Materials (e.g., isomeric chloropyridines) P->RCA PF1 Preparative HPLC (if isomers are separable) P->PF1 PF2 Recrystallization (if solubility differs) P->PF2 A1 Analyze all starting materials by GC-MS or HPLC RCA->A1 A2 Purify starting materials before first reaction step A1->A2 A3 Re-evaluate and optimize regioselectivity of early steps A2->A3

Caption: Workflow for addressing isomeric impurities.

  • Stringent Quality Control of Starting Materials: Before beginning the synthesis, thoroughly analyze all pyridine-based starting materials by GC-MS, HPLC, and NMR to confirm their isomeric purity.

  • Purify Early Intermediates: It is often far easier to remove isomers at an early stage of the synthesis than to separate the final products, which may have very similar physical properties.

  • Advanced Purification: If isomeric impurities are already present in the final product, separation can be challenging.

    • Preparative HPLC: Often the most effective method for separating closely related isomers.

    • Recrystallization: Explore a wide range of solvent systems. Sometimes a specific solvent or solvent mixture can allow for the selective crystallization of the desired isomer.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and what byproducts are expected?

A proposed synthesis starts from 4-chloro-1H-pyrrolo[3,2-c]pyridine.[5][6] The dihydro- form is then achieved via reduction.

Plausible Synthetic Pathway:

  • Synthesis of the Core: Formation of the 4-chloro-1H-pyrrolo[3,2-c]pyridine core. This can be achieved through various named reactions for azaindole synthesis, often starting from a functionalized pyridine.[2]

  • Reduction: Catalytic hydrogenation of 4-chloro-1H-pyrrolo[3,2-c]pyridine to yield the 2,3-dihydro product.

  • Salt Formation: Reaction with HCl in a suitable solvent (e.g., ether, isopropanol) to precipitate the hydrochloride salt.

A summary of potential byproducts from this route is presented below.

Byproduct TypeStructure (Hypothesized)Mass ChangeLikely OriginAnalytical Signature
Dehalogenation 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-34.5 DaCatalytic hydrogenationM-Cl+H peak in MS; absence of Cl isotope pattern.
Incomplete Reduction 4-chloro-1H-pyrrolo[3,2-c]pyridine+2 Da (from dihydro)Insufficient reaction time/catalystUV-Vis spectrum will differ; aromatic protons in ¹H NMR.
N-Oxide 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine N-oxide+16 DaAir oxidation during storage/workupM+16 peak in MS; downfield shift of pyridine protons in ¹H NMR.
Over-reduction 4-chloro-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,2-c]pyridine+4 DaHarsh reduction conditionsLoss of aromaticity in ¹H NMR; M+4 peak in MS.

Q2: What are the best analytical methods for routine purity checks of this compound?

For routine analysis, a combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • RP-HPLC: Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) to resolve the main compound from polar and non-polar impurities. A photodiode array (PDA) detector is useful for identifying peaks with different UV maxima, which can indicate structural differences (e.g., aromatic vs. non-aromatic).

  • LC-MS: This is essential for identifying unknown peaks by their mass-to-charge ratio (m/z). It provides rapid confirmation of expected byproducts (dehalogenation, oxidation) and can help elucidate the structures of unexpected impurities. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) is a key diagnostic tool.

Q3: How should this compound be stored to ensure long-term stability?

The compound contains several functionalities that can affect its stability: a secondary amine, a dihydropyrrole ring, and a chloropyridine moiety.

  • Storage Conditions: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperature (-20°C is recommended for long-term storage). Protect from light and moisture.

  • Rationale:

    • The secondary amine and the electron-rich dihydropyrrole ring are susceptible to air oxidation.[3]

    • The hydrochloride salt form is generally more stable and less volatile than the free base. However, it can be hygroscopic, so protection from moisture is critical.

References

  • CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Center for Biotechnology Information (PMC). [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]

  • This compound (1:1). ChemSrc. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride (1 x 250 mg). Reagentia. [Link]

  • Discovery of novel 4-azaindole derivatives as selective Nav1.2 Inhibitor with potent antiepileptic activity and low neurotoxicity. PubMed, National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed, National Center for Biotechnology Information. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

Sources

Overcoming solubility problems with 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this valuable chemical intermediate. Pyrrolopyridine scaffolds are crucial building blocks in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents.[1][2] However, their physicochemical properties, particularly solubility, can present significant hurdles in experimental workflows.

This guide provides in-depth, practical solutions in a question-and-answer format, explaining the chemical principles behind each troubleshooting step to empower you to make informed decisions in your research.

Section 1: Understanding the Fundamentals

This section covers the core physicochemical properties of this compound that govern its solubility behavior.

Q1: What are the key chemical properties of this compound that influence its solubility?

To effectively troubleshoot solubility, it is crucial to understand the molecule's nature. This compound is the salt of a weak organic base (the pyrrolopyridine core) and a strong acid (hydrochloric acid). This has several implications:

  • Ionic Character: As a salt, it possesses ionic character, which generally favors solubility in polar protic solvents like water, methanol, and ethanol, over non-polar aprotic solvents like hexane or diethyl ether.[3]

  • pH-Dependent Solubility: The solubility of the salt is intrinsically linked to the pH of the solvent. The protonated amine on the pyrrolopyridine ring is in equilibrium with its neutral, free base form. Altering the pH shifts this equilibrium, directly impacting solubility.[4][5]

  • Conversion to Free Base: In acidic media, the compound exists predominantly in its protonated, charged (ammonium) form, which is more water-soluble.[6][7] In basic media, it deprotonates to the neutral "free base" form, which is less polar and thus more soluble in organic solvents.

PropertyValueSource
Chemical Name This compound[8][9]
CAS Number 494767-29-2[8][9]
Molecular Formula C₇H₇ClN₂ · HCl[8]
Molecular Weight 191.06 g/mol [8]
Appearance Typically a solid[10]
Section 2: FAQs on Basic Solubility

Here we address the most common initial questions regarding solvent selection and preparation of simple solutions.

Q2: I expected the hydrochloride salt to be water-soluble, but it's not dissolving well in pure, neutral water. Why?

While hydrochloride salts are generally more water-soluble than their free base counterparts, high solubility is not guaranteed. Several factors can limit dissolution in neutral water:

  • Crystal Lattice Energy: The energy required to break apart the crystal structure of the solid salt can be significant. If the energy released from solvating the ions is not sufficient to overcome this lattice energy, solubility will be poor.[11]

  • Partial Deprotonation: Even in neutral water (pH ≈ 7), a small fraction of the protonated amine can deprotonate to the less soluble free base, potentially coating the solid particles and hindering further dissolution.

  • Common Ion Effect: In solutions with a low pH (highly acidic), the excess of chloride ions from the HCl can slightly decrease the solubility of the salt.[12]

For these reasons, simply adding the salt to neutral deionized water may result in a suspension or a solution that is not fully saturated.

Q3: What are the recommended starting solvents for this compound?

The choice of solvent is dictated by the requirements of your experiment (e.g., aqueous assay, organic reaction). Based on the principles of amine salt chemistry, the following guidelines apply.

Solvent TypeExamplesExpected Solubility of HCl SaltRationale & Comments
Polar Protic (Aqueous) Water, Aqueous Buffers (pH < 7)Moderate to HighThe ionic salt form is stabilized by polar, protic solvents. Solubility is typically highest at slightly acidic pH (e.g., pH 4-6).
Polar Protic (Organic) Methanol, EthanolLow to ModerateThese solvents can solvate the ions but are less polar than water. Often useful for creating concentrated stock solutions that can be diluted into aqueous buffers.
Polar Aprotic DMSO, DMFModerate to HighThese solvents are highly polar and can effectively solvate both the cation and anion, making them good choices for creating highly concentrated stock solutions.
Aprotic (Mid-Polarity) Acetonitrile (ACN), Dichloromethane (DCM)Very LowThese solvents are not polar enough to effectively dissolve the ionic salt.
Non-Polar Aprotic Hexane, Toluene, Diethyl EtherInsolubleThe ionic salt has no favorable interactions with non-polar solvents. These can be used as "anti-solvents" to precipitate the salt.[13]
Section 3: Troubleshooting Guide & Experimental Protocols

This section provides step-by-step solutions to more complex solubility problems.

Issue: Poor Solubility in Aqueous Buffers for Biological Assays
Q4: How can I systematically optimize the solubility of the hydrochloride salt in an aqueous buffer?

The most effective strategy is pH adjustment. By lowering the pH, you ensure the compound remains fully in its protonated, more soluble form, suppressing the formation of the less soluble free base.

  • Initial Suspension: Add the required mass of this compound to your target aqueous buffer (e.g., PBS, TRIS). Start with a volume that is 80-90% of your final desired volume. Vortex or stir to create a uniform suspension.

  • pH Adjustment: While stirring, add a dilute solution of HCl (e.g., 0.1 M or 1 M) dropwise. Monitor the suspension. As the pH decreases, the solid should begin to dissolve.

  • Target pH: Continue adding acid until all the solid has dissolved. A target pH between 4.0 and 5.0 is often effective. Avoid excessively low pH values unless required by the experiment, as it may affect compound stability or downstream assay components.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final target concentration and volume.

  • Filtration (Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any microscopic particulates before storage or use.

G cluster_workflow Workflow: Aqueous Solution Preparation A Weigh Compound & Add to 80% Final Buffer Volume B Vortex/Stir to Create Suspension A->B C Add Dilute HCl Dropwise While Stirring B->C D Observe Dissolution C->D E Is Solution Clear? D->E E->C No F Adjust to Final Volume with Buffer E->F Yes G Sterile Filter (0.22 µm) F->G H Solution Ready for Use/Storage G->H

Caption: Workflow for preparing an aqueous stock solution.

Issue: Compound Insoluble in Organic Solvents for Synthesis
Q5: I need to run a reaction in an aprotic solvent like DCM or THF, but the hydrochloride salt is insoluble. What should I do?

For reactions in aprotic or non-polar organic solvents, you must first convert the hydrochloride salt back to its neutral, "free base" form. The free base is significantly more soluble in these types of solvents.

  • Dissolve the Salt: Dissolve the this compound in a minimal amount of water.

  • Add an Organic Solvent: Add an immiscible organic solvent in which the free base is soluble (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)). This will create a biphasic mixture.

  • Neutralization: While stirring vigorously, slowly add a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, dropwise. The bicarbonate will neutralize the HCl, converting the salt to the free base. You will observe gas (CO₂) evolution.

  • Monitor pH: Continue adding the base until the aqueous layer is slightly basic (pH ≈ 8-9), which can be checked with pH paper. This ensures complete conversion to the free base.

  • Extraction: Transfer the mixture to a separatory funnel. The neutralized free base will partition into the organic layer. Separate the organic layer.

  • Wash and Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate the Free Base: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which can then be dissolved in the desired solvent for your reaction.

G cluster_logic Decision Tree: Solvent Selection Start What is my experimental need? Aqueous Aqueous Assay / Biological System Start->Aqueous Organic Organic Synthesis / Reaction Start->Organic UseHCl Use the HCl salt directly. Optimize with pH adjustment (Protocol 1) or use co-solvents (e.g., DMSO). Aqueous->UseHCl Convert Convert HCl salt to free base (Protocol 2). Organic->Convert Result Free base will be soluble in aprotic solvents (DCM, THF, etc.). Convert->Result

Caption: Decision tree for solvent selection.

Issue: Precipitation in Mixed-Solvent Systems
Q6: My compound was soluble in a DMSO stock solution, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?

This is a common issue when a compound is much more soluble in the stock solvent (like DMSO) than in the final aqueous medium. Upon dilution, the local concentration of the compound exceeds its solubility limit in the mixed-solvent system, causing it to crash out. The use of co-solvents can mitigate this.[14][15]

  • Identify a Co-solvent: Choose a water-miscible organic solvent that is compatible with your experiment.

  • Prepare a Co-solvent Buffer: Prepare your final aqueous buffer containing a small percentage (e.g., 1-10% v/v) of the chosen co-solvent. The exact percentage may require some optimization.

  • Dilute the Stock: Add your concentrated DMSO stock solution to the co-solvent-containing buffer. The co-solvent helps to bridge the polarity gap between the DMSO and the water, increasing the overall solvating power of the final solution and keeping your compound dissolved.

Co-solventTypical ConcentrationNotes
Ethanol 1-10%Generally well-tolerated in biological assays.
Propylene Glycol 1-5%A common excipient used to improve drug solubility.[15]
PEG 400 1-10%Polyethylene glycol can enhance solubility and is often used in formulations.
Acetonitrile (ACN) 1-5%Use with caution; can be toxic to cells at higher concentrations.
Section 4: Handling and Stability
Q7: Are there any stability or handling concerns I should be aware of?

Yes. Like many hydrochloride salts, this compound may be hygroscopic, meaning it can absorb moisture from the air.[16][17]

  • Storage: Store the solid compound in a tightly sealed container in a desiccator or a dry, inert atmosphere to prevent water absorption.

  • Solution Stability: The stability of the compound in solution is pH and temperature-dependent. Highly acidic or basic conditions, especially when combined with elevated temperatures, can lead to degradation. It is recommended to prepare fresh solutions for experiments. For short-term storage, keep solutions refrigerated (2-8 °C) and protected from light. Perform stability studies if you intend to store solutions for extended periods.

References
  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Hinkley, J. M. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Serajuddin, A. T. (1997). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. Available at: [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Available at: [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora. Available at: [Link]

  • Gauth. (n.d.). What effect does adding HCl have on the solubility of your amines? Gauth. Available at: [Link]

  • Bhosale, S. S., et al. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Patel, P. A., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • Google Patents. (2010). Method for salt preparation. Google Patents.
  • Wikipedia. (n.d.). Pyridinium chloride. Wikipedia. Available at: [Link]

  • Murillo, E. A. (2017). Is there a relationship between solubility of material and its PH level? ResearchGate. Available at: [Link]

  • ChemWhat. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. ChemWhat. Available at: [Link]

  • 2a biotech. (n.d.). This compound. 2a biotech. Available at: [Link]

  • Al-Tel, T. H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • ResearchGate. (n.d.). Examples of some biologically important pyrrolopyridine derivatives. ResearchGate. Available at: [Link]

  • Lee, H. Y., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the synthesis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a key intermediate in pharmaceutical development.[1] This guide is designed to assist researchers in navigating the challenges of scaling up this synthesis, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the construction of the aromatic pyrrolo[3,2-c]pyridine core, followed by selective reduction of the pyrrole ring and subsequent formation of the hydrochloride salt. The overall synthetic strategy is outlined below.

Synthetic_Pathway A Pyridine Precursor B 4-Chloro-1H-pyrrolo[3,2-c]pyridine A->B Cyclization & Chlorination C 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine B->C Selective Reduction D 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride C->D Salt Formation

Caption: Overall synthetic workflow.

II. Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The synthesis of the aromatic precursor can be achieved through various methods, often involving the construction of the pyrrole ring onto a functionalized pyridine. One common approach involves the cyclization of a substituted pyridine derivative.

Protocol:

  • Nitration and Cyclization: A suitable pyridine precursor, such as 2-bromo-5-methylpyridine, is first oxidized to the corresponding N-oxide. This is followed by nitration and subsequent reaction with a dimethylformamide dimethyl acetal to form a key intermediate.[2]

  • Reductive Cyclization: The intermediate is then subjected to reductive cyclization using a reducing agent like iron powder in acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine.[2]

  • Chlorination: The bromo- group can be exchanged for a chloro- group through various halogen exchange reactions, or a chloro-substituted precursor can be used from the start. A common method for introducing a chlorine atom onto a pyridine ring is by using a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Selective Reduction of 4-Chloro-1H-pyrrolo[3,2-c]pyridine

The selective reduction of the electron-rich pyrrole ring in the presence of the pyridine ring is a critical step. Catalytic hydrogenation is a common and effective method.

Protocol:

  • Catalyst Selection: A rhodium-based catalyst, such as Rhodium on alumina (Rh/Al₂O₃) or Rhodium(III) oxide (Rh₂O₃), is often effective for the hydrogenation of pyridines under mild conditions.[3]

  • Reaction Setup:

    • In a high-pressure reactor, dissolve 4-Chloro-1H-pyrrolo[3,2-c]pyridine in a suitable solvent such as methanol or ethanol.

    • Add the catalyst (typically 5-10 mol%).

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

    • Monitor the reaction progress by TLC, LC-MS, or ¹H NMR until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

Protocol:

  • Dissolution: Dissolve the crude 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine in a dry, aprotic solvent such as diethyl ether, dichloromethane, or ethyl acetate.

  • Acidification: Slowly add a solution of anhydrous hydrochloric acid (e.g., 2 M HCl in diethyl ether or gaseous HCl) to the stirred solution at 0 °C.[4]

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the solid with the cold solvent used for the reaction to remove any unreacted starting material or impurities.

    • Dry the product under vacuum to obtain the final this compound. Recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can be performed for further purification if necessary.[5]

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Troubleshooting cluster_reduction Selective Reduction Step cluster_salt Salt Formation Step cluster_purity General Purity Issues A Issue: Incomplete or Slow Reaction B Potential Causes: - Catalyst deactivation - Insufficient hydrogen pressure - Poor substrate purity A->B C Solutions: - Use fresh, high-quality catalyst - Increase hydrogen pressure - Purify starting material B->C D Issue: Oily Product or Poor Precipitation E Potential Causes: - Presence of water - Incorrect solvent - Impurities in the free base D->E F Solutions: - Use anhydrous solvents and HCl - Screen different solvents (e.g., EtOAc, MTBE) - Purify the free base before salt formation E->F G Issue: Presence of Impurities in Final Product H Potential Causes: - Side reactions (e.g., over-reduction) - Incomplete reaction - Inefficient purification G->H I Solutions: - Optimize reaction time and temperature - Monitor reaction closely - Recrystallize the final product H->I

Caption: Troubleshooting decision tree.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the selective reduction step?

A1: The most critical parameters are the choice of catalyst, hydrogen pressure, reaction temperature, and solvent. The catalyst activity is paramount; ensure it is not poisoned by impurities in the starting material. Hydrogen pressure and temperature should be carefully optimized to achieve selective reduction of the pyrrole ring without affecting the chloro-substituent on the pyridine ring.

Q2: How can I monitor the progress of the hydrogenation reaction?

A2: The reaction can be monitored by taking small aliquots from the reaction mixture (after safely venting the hydrogen) and analyzing them by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A significant change in the polarity of the product compared to the starting material should be observable on TLC.

Q3: My hydrochloride salt is hygroscopic. How can I handle and store it?

A3: Hygroscopicity can be a challenge with hydrochloride salts.[4] It is crucial to handle the final product in a low-humidity environment, such as a glove box or a dry room. Store the compound in a tightly sealed container with a desiccant.

Q4: What are the potential side reactions during the chlorination of the pyrrolopyridine core?

A4: Over-chlorination or chlorination at undesired positions can occur if the reaction conditions are too harsh. The temperature and stoichiometry of the chlorinating agent should be carefully controlled.

Q5: Can I use aqueous HCl for the salt formation?

A5: While aqueous HCl can be used, it may lead to lower yields due to the solubility of the hydrochloride salt in water and can introduce water into the final product, which might be undesirable for a stable pharmaceutical intermediate.[6] Using anhydrous HCl in an organic solvent is generally preferred for obtaining a crystalline, anhydrous salt.

Q6: What is the "common-ion effect" and how can it affect my product?

A6: The common-ion effect can be relevant during the dissolution of the hydrochloride salt, especially in environments with a high concentration of chloride ions, such as the stomach. This can potentially decrease the dissolution rate of the drug.[7]

V. Data Summary

StepKey ReagentsTypical SolventsTemperature (°C)Pressure (psi)Typical Yield (%)
Cyclization & Chlorination Pyridine precursors, POCl₃Acetic Acid, Dichloromethane80-120N/A60-80
Selective Reduction 4-Chloro-1H-pyrrolo[3,2-c]pyridine, H₂, Rh/Al₂O₃Methanol, Ethanol25-5050-10070-90
Salt Formation 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, Anhydrous HClDiethyl ether, Ethyl acetate0N/A>90

VI. References

  • MySkinRecipes. (n.d.). 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. RSC Medicinal Chemistry.

  • Cook, J. M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr?. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation. Retrieved from

  • Wiley Online Library. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Retrieved from [Link]

Sources

Technical Support Center: Analytical Guidance for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride (CAS: 1241725-93-8). This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common analytical challenges associated with this important heterocyclic intermediate. As a chlorinated pyrrolopyridine, this molecule presents unique considerations for handling, method development, and stability assessment. This document provides troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results.

Section 1: Physicochemical Properties & Sample Handling (FAQs)

Correctly handling and preparing your analyte is the first step toward reliable data. This section addresses common questions regarding the fundamental properties and storage of this compound.

Q1: What are the critical physicochemical properties I should be aware of for analytical method development?

Understanding the compound's intrinsic properties is fundamental. Key parameters for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its hydrochloride salt include:

  • pKa: The predicted pKa of the free base is approximately 4.49.[1] This indicates it is a weak base. As you are working with the hydrochloride salt, the molecule will be protonated and positively charged in acidic to neutral solutions. This is a critical parameter for reverse-phase HPLC, as operating the mobile phase at least 1.5-2 pH units below the pKa (e.g., pH < 2.5-3.0) will ensure the analyte is in a single, stable, protonated state, leading to better peak shape and reproducibility.

  • Solubility: While specific quantitative data is limited, related pyrrolopyridine compounds are generally soluble in polar organic solvents like DMSO and methanol and sparingly soluble in water.[2][3] The hydrochloride salt form is expected to have enhanced aqueous solubility compared to the free base. For HPLC analysis, a diluent of water/acetonitrile or water/methanol is a good starting point. Avoid dissolving stock solutions in non-polar solvents or relying solely on unbuffered water, which can lead to solubility issues upon injection into a buffered mobile phase.

  • Appearance: The compound is typically an off-white to light brown solid.[1]

Q2: How should I store the solid compound and its solutions to prevent degradation?

Stability is a primary concern for chlorinated heterocyclic compounds. Based on data from analogous structures, the following storage conditions are recommended:

  • Solid Form: Store the solid material under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light and moisture.[1] Pyrrolopyridine derivatives can be sensitive to strong acids, bases, and prolonged exposure to moisture.[2]

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at 2–8 °C in tightly sealed containers, protected from light. For longer-term storage, consider freezing (-20 °C or lower), but always perform a solubility check upon thawing. Studies on similar pyrrolo[3,4-c]pyridine structures have shown significant instability in alkaline solutions and lability in acidic solutions, while stability is greatest in neutral media.[4][5]

Section 2: HPLC Method Development & Optimization

This section provides a starting point for developing a robust HPLC method and troubleshooting common chromatographic issues.

Q3: I'm developing an HPLC method from scratch. What's a good starting point for column, mobile phase, and detection?

Given the basic nature of the analyte (pKa ≈ 4.49), a reverse-phase method is most appropriate. Here is a recommended starting point, which should be optimized for your specific application.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, ≤ 3.5 µm particle sizeA standard C18 provides good retention for moderately polar compounds. High-purity silica is recommended to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer in Water, pH 2.5A low pH ensures the analyte is fully protonated, promoting sharp peaks. Formic acid is MS-compatible. Phosphate buffer provides better pH control.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutesA gradient is recommended to elute both the main analyte and any potential impurities with different polarities.
Flow Rate 0.8-1.2 mL/min for 4.6 mm i.d.; 0.2-0.4 mL/min for 2.1 mm i.d.Adjust based on column dimensions and desired analysis time.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity but may accelerate on-column degradation.
Detection (UV) Diode Array Detector (DAD) or Photodiode Array (PDA)Start by scanning from 200-400 nm. Based on related structures, a primary wavelength around 230-250 nm is a likely starting point. A PDA detector is crucial for peak purity assessment.
Injection Volume 5-10 µLKeep injection volume low to prevent peak distortion.
Sample Diluent Mobile Phase A / Mobile Phase B (e.g., 80:20)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase composition is critical to avoid poor peak shape.
Troubleshooting Guide: Common Chromatographic Problems

Q4: My analyte peak is tailing significantly. What is the cause and how can I fix it?

Peak tailing is the most common issue for basic compounds like this one. It is often caused by secondary interactions between the protonated amine groups on your analyte and negatively charged, deprotonated silanol groups on the silica-based column packing.[6]

G cluster_cause Cause of Peak Tailing cluster_solution Solutions Analyte Protonated Analyte (R-NH2+) Interaction Ionic Interaction Analyte->Interaction Binds to Silanol Deprotonated Silanol (Si-O-) Silanol->Interaction Binds to Low_pH Lower Mobile Phase pH (e.g., pH 2.5-3.0) Low_pH->Silanol Protonates Silanols (Si-OH) Reduces Interaction High_Purity_Column Use High-Purity (Type B) or End-Capped Column High_Purity_Column->Silanol Reduces available Si-O- sites Modifier Add Competing Base (e.g., Triethylamine - use with caution) Modifier->Silanol Competes for Si-O- sites

Caption: Logic diagram for troubleshooting peak tailing.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure your mobile phase pH is low enough (pH < 3) to protonate the vast majority of surface silanol groups, minimizing the ionic interaction that causes tailing.[6]

  • Check Column Health: Use a modern, high-purity, end-capped C18 column. Older columns or those not designed for basic compounds have a higher population of active silanols. If the column is old, it may need to be replaced.

  • Reduce Analyte Mass on Column: Overloading the column can saturate the preferred binding sites and force interactions with secondary sites, causing tailing. Try injecting a lower concentration of your sample.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help shield silanol interactions.[6]

Q5: I am observing peak fronting or split peaks. What's wrong?

Peak fronting is often a sign of column overload or sample solvent issues. Splitting can indicate a column void or other hardware problems.[7]

Troubleshooting Steps:

  • Check Sample Solvent: This is the most common cause. If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), the sample band will spread improperly at the column head. Rule of thumb: Always dissolve your sample in a solvent equal to or weaker than your initial mobile phase conditions. [8]

  • Reduce Injection Mass: As with tailing, injecting too much sample can lead to fronting. Dilute your sample and re-inject.

  • Inspect the Column: Peak splitting that affects all peaks in the chromatogram often points to a physical problem.[7]

    • Blocked Frit: Debris from the sample or system can block the inlet frit. Try back-flushing the column (disconnect from the detector first).[9]

    • Column Void: A void or channel can form at the head of the column due to pressure shocks or pH instability. This often requires column replacement.

Q6: My retention times are shifting from one injection to the next. How do I improve reproducibility?

Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase.

Troubleshooting Steps:

  • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. For a standard 4.6 mm i.d. column, flushing with 10-15 column volumes is a good practice.

  • Check Mobile Phase Preparation: Inaccurate mobile phase preparation is a common culprit. Use a calibrated pH meter and ensure components are measured precisely. If using an on-line mixer, ensure the proportioning valves are functioning correctly.[6]

  • Control Column Temperature: Use a thermostatted column compartment. Fluctuations in ambient temperature can cause significant shifts in retention time.[6]

  • Check for Leaks: A small, undetected leak in the pump or flow path will cause pressure fluctuations and, consequently, retention time shifts.

Section 3: Stability & Impurity Analysis

Developing a stability-indicating method is crucial for this compound.

Q7: What are the likely degradation pathways for this molecule?

Based on its structure and data from related compounds, this compound is susceptible to several degradation pathways. A forced degradation study is essential to confirm these and identify the resulting degradants.[10][11]

G cluster_stress Stress Conditions cluster_products Potential Degradation Pathways Analyte 4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Analyte->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Photo Photolytic (UV/Vis Light) Analyte->Photo Hydrolysis_Product Hydrolysis of Chloro Group (Yields Hydroxy-pyrrolopyridine) Acid->Hydrolysis_Product Base->Hydrolysis_Product Oxidation_Product Oxidation of Pyrrole/Pyridine Ring (N-oxides, ring opening) Oxidation->Oxidation_Product Dimerization_Product Dimerization/Polymerization Photo->Dimerization_Product

Caption: Potential degradation pathways under stress conditions.

  • Hydrolysis: The chloro-substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly under basic conditions, which would replace the chlorine with a hydroxyl group. Acid-catalyzed hydrolysis is also possible.[2][4]

  • Oxidation: The electron-rich pyrrole ring and the nitrogen atoms in the pyridine ring are potential sites for oxidation, which could lead to N-oxides or ring-opened products.

  • Photodegradation: Pyrrolopyridine scaffolds have been shown to be photolabile, potentially leading to complex degradation products or dimerization.[4][5]

Q8: How should I design a forced degradation study for this compound?

A forced degradation study is performed to demonstrate the specificity of your analytical method and to identify potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[12] A detailed protocol is provided in Appendix A .

Q9: Are there any known process impurities I should be aware of?

While specific process impurities are proprietary to the synthesis route, general impurities for related heterocyclic compounds can include:

  • Starting materials and intermediates: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during the cyclization or chlorination steps.

  • Over-chlorinated species: Molecules with additional chlorine atoms.

  • Solvent adducts: As noted in the literature, pyridine derivatives can react with solvents like dichloromethane (DCM) to form side-products.[13]

A well-developed gradient HPLC method coupled with a mass spectrometer is the best approach for detecting and identifying unknown impurities.

Appendix A: Protocol for Forced Degradation Study

This protocol provides a starting point. Concentrations, time, and temperature should be adjusted to achieve the target degradation of 5-20%.

  • Prepare Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60 °C. Sample at 2, 4, 8, 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature. Sample at 30 min, 1, 2, 4 hours. (Base degradation is expected to be rapid).

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature. Sample at 2, 4, 8, 24 hours.

    • Thermal Degradation: Prepare a solution in the sample diluent. Heat at 80 °C. Sample at 1, 3, 5 days. Also, test the solid compound under the same conditions.

    • Photolytic Degradation: Expose a solution in the sample diluent to light in a photostability chamber (ICH Q1B guidelines). Sample alongside a dark control.

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

    • Analyze using the developed HPLC method with a PDA detector.

  • Data Evaluation:

    • Assess peak purity of the main analyte peak in all stressed samples.

    • Calculate the % degradation.

    • Determine the relative retention times (RRT) of all major degradation products.

    • If coupled with a mass spectrometer, obtain the mass-to-charge ratio (m/z) for each degradant to help propose structures.

References

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem.
  • CymitQuimica. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • ChemicalBook. (n.d.). 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.
  • PubChem. (n.d.). 4-chloro-1H-pyrrolo[3,2-c]pyridine.
  • MedCrave. (2016, December 14).
  • ChemicalBook. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Merck Millipore. (2015, November 4). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives....
  • Sigma-Aldrich. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine.
  • ChemWhat. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine CAS#: 494767-29-2.
  • Aladdin Scientific. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride.
  • Singh, R., & Kumar, S. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • ChemicalBook. (n.d.). 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1H NMR.
  • National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PubMed Central.
  • Fluorochem. (n.d.). 4-Chloro-1H-pyrrolo[3,2-c]pyridine.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE.
  • ResearchGate. (2021, June).
  • Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 123-129.
  • Silva, A. M. S. (n.d.).
  • Veselov, M. S., et al. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(1), 233-239.
  • Sharma, H. K., et al. (2010). A validated stability-indicating HPLC method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica, 2(5), 426-433.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7251-7254.
  • TCI Chemicals. (n.d.). 4-Chloro-1H-pyrrolo[2,3-b]pyridine.

Sources

Technical Support Center: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. The information herein is designed to help anticipate and resolve common issues related to the stability and degradation of this compound during experimental workflows.

Frequently Asked Questions (FAQs)

What are the primary factors that can cause the degradation of this compound?

The degradation of this compound is primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[1][2] As with many heterocyclic compounds used in pharmaceutical development, understanding these sensitivities is crucial for maintaining sample integrity.[3]

What are the likely degradation pathways for this molecule?

Based on its chemical structure, the most probable degradation pathways for this compound include:

  • Hydrolysis: The chloro group on the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of a hydroxypyridine derivative. This process can be accelerated under acidic or basic conditions.[4][5]

  • Oxidation: The dihydro-pyrrolo moiety can undergo oxidation, leading to aromatization of the pyrrole ring. This can be initiated by atmospheric oxygen, peroxide contaminants, or other oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[4][5]

How can I proactively prevent the degradation of my sample?

To minimize degradation, it is recommended to:

  • Storage: Store the compound in a cool, dark, and dry place. Use of amber vials can protect against light exposure.

  • Solvent Selection: Prepare solutions fresh and consider using degassed solvents to minimize oxidative degradation. If possible, use aprotic solvents for long-term storage of solutions.

  • pH Control: For aqueous solutions, maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. Be aware that the hydrochloride salt will result in a slightly acidic solution.

Troubleshooting Guide

Problem 1: I am observing an unexpected peak in my HPLC chromatogram that grows over time.
  • Possible Cause: This is a classic sign of sample degradation. The new peak likely corresponds to a degradation product. The rate of its appearance can provide clues about the degradation pathway.

  • Troubleshooting Steps:

    • Characterize the Degradant: Use LC-MS to determine the mass of the new peak.

      • An increase in mass of 18 Da (after accounting for the loss of HCl) suggests hydrolysis of the chloro group to a hydroxyl group.

      • A decrease in mass of 2 Da suggests oxidation of the dihydro-pyrrolo ring to a pyrrole ring.

    • Conduct Forced Degradation Studies: To confirm the identity of the degradant, intentionally stress the sample under controlled conditions (e.g., acid, base, peroxide, heat, light).[1][2][6] Compare the retention time of the degradant formed under these conditions with the unknown peak in your sample.

    • Optimize Storage and Handling: Based on the results of your forced degradation study, adjust your experimental conditions to avoid the specific stressor causing the degradation.

Problem 2: The concentration of my stock solution of this compound is decreasing over time.
  • Possible Cause: This indicates a loss of the parent compound, likely due to degradation or precipitation. If no new peaks are obvious in your chromatogram, the degradants may be non-UV active, or the parent compound may be precipitating out of solution.

  • Troubleshooting Steps:

    • Check for Precipitation: Visually inspect your solution for any solid material. If precipitation is suspected, try preparing a more dilute stock solution or using a different solvent system.

    • Use a Mass-Selective Detector: If you are using a UV-based HPLC detector, switch to a mass spectrometer (MS) or a charged aerosol detector (CAD) to look for degradation products that may not have a chromophore.

    • Evaluate Solvent Stability: The compound may be unstable in your chosen solvent. Prepare fresh solutions in a variety of solvents (e.g., acetonitrile, DMSO, water at different pH values) and monitor their stability over a shorter timeframe to identify a more suitable solvent system.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add 1N HCl to an aliquot to a final concentration of 0.1N HCl.

    • Base Hydrolysis: Add 1N NaOH to an aliquot to a final concentration of 0.1N NaOH.

    • Oxidation: Add 3% hydrogen peroxide to an aliquot to a final concentration of 0.3% H2O2.

    • Thermal Stress: Place an aliquot in an oven at 60°C.

    • Photolytic Stress: Expose an aliquot to a light source (e.g., a photostability chamber).

  • Time Points: Analyze the samples by HPLC-UV and LC-MS at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Monitor for the appearance of new peaks and the decrease in the parent peak area.

Stress ConditionExpected Degradation PathwayPotential Degradation Product
Acid/Base HydrolysisNucleophilic substitution4-Hydroxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
OxidationAromatization4-Chloro-1H-pyrrolo[3,2-c]pyridine
PhotolysisVariousMay include ring opening or polymerization

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation Parent 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrolysis_Product 4-Hydroxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Parent->Hydrolysis_Product H2O (Acid/Base) Oxidation_Product 4-Chloro-1H-pyrrolo[3,2-c]pyridine Parent->Oxidation_Product [O] Photolysis_Products Various Products Parent->Photolysis_Products hv

Caption: Potential degradation pathways for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

ExperimentalWorkflow Start Sample with Unexpected Peak LCMS Analyze by LC-MS Start->LCMS Forced_Deg Conduct Forced Degradation Study LCMS->Forced_Deg Compare Compare Retention Times and Mass Spectra Forced_Deg->Compare Identify Identify Degradation Pathway Compare->Identify Optimize Optimize Experimental Conditions Identify->Optimize

Caption: Troubleshooting workflow for identifying unknown peaks.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Available from: [Link]

  • Forced Degradation Studies - MedCrave online. (2016-12-14). Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - MDPI. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2014-01). Available from: [Link]

  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride from Aladdin Scientific. Biocompare. Available from: [Link]

  • 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride (1 x 250 mg) | Reagentia. Available from: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. - Merck Millipore. (2015-11-04). Available from: [Link]

  • Products - 2a biotech. Available from: [Link]

  • 4-chloro-1H-pyrrolo[3,2-c]pyridine - PubChem. Available from: [Link]

  • 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. Available from: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (2024-01-14). Available from: [Link]

  • CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • 4-chloro-1H-pyrrolo[2,3-b]pyridine - ChemSynthesis. (2025-05-20). Available from: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular scaffold of pyrrolopyridine has emerged as a cornerstone for synthesizing a new generation of targeted therapeutics, particularly kinase inhibitors.[1] The subject of this guide, 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, is a vital heterocyclic intermediate in these synthetic pathways. Its structural integrity and purity are not merely matters of quality control; they are fundamental prerequisites for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, compromise the stability of the API, or affect the yield and consistency of the manufacturing process.[2][3] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to ensure patient safety.[4] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish a comprehensive purity profile for this compound, grounded in the principles of scientific causality and regulatory compliance.

The Impurity Landscape: Anticipating and Classifying Contaminants

A robust purity analysis begins with a theoretical assessment of potential impurities. For a synthesized intermediate like this compound, impurities can be categorized according to ICH guidelines and anticipated based on the synthetic route and chemical nature of the molecule.[2]

  • Organic Impurities: These are the most common and structurally diverse class. They include starting materials, by-products of the synthesis, intermediates from incomplete reactions, and products of degradation. For this specific molecule, potential organic impurities could include positional isomers (e.g., 5-chloro or 6-chloro variants), unreacted precursors, or over-chlorinated species.

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment and may include heavy metals or inorganic salts.[2]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[2]

  • Degradation Products: The molecule's inherent chemical stability dictates its susceptibility to degradation. Forced degradation studies are essential to proactively identify these impurities that may form during storage or subsequent manufacturing steps.[5] Given its structure, the pyrrolopyridine core could be susceptible to hydrolysis (especially at the imine bond within the dihydro-pyrrolo ring system under acidic or basic conditions) and oxidation.[6][7]

synthesis Synthesis Process organic Organic Impurities (Starting Materials, By-products, Intermediates, Isomers) synthesis->organic generates inorganic Inorganic Impurities (Reagents, Catalysts, Heavy Metals) synthesis->inorganic introduces solvents Residual Solvents (e.g., DMF, DCM, Ethanol) synthesis->solvents leaves degradation Storage & Handling (Degradation) degradants Degradation Products (Hydrolysis, Oxidation, Photolysis Products) degradation->degradants causes

Caption: Logical relationship between impurity sources and types.

An Integrated Analytical Workflow: A Multi-Technique Imperative

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a self-validating system. The primary goal is to separate all impurities from the main compound, accurately quantify them, and, for those above the identification threshold (typically ≥0.10%), definitively elucidate their structure.[4]

cluster_separation Separation & Quantification cluster_identification Identification & Structure Elucidation start Test Sample (4-Chloro-2,3-dihydro-1H- pyrrolo[3,2-c]pyridine HCl) hplc HPLC-UV/DAD Purity Assay & Quantification of Non-Volatile Impurities start->hplc gc Headspace GC-MS Quantification of Residual Solvents start->gc lcms LC-MS Molecular Weight Determination of Unknown Impurities hplc:f1->lcms Impurity > 0.1% end Complete Purity Profile (Assay, Impurity Levels, Structural Identity) hplc->end gc->end nmr NMR Spectroscopy Definitive Structure Confirmation of API & Impurities lcms->nmr Isolate & Characterize nmr->end

Caption: Integrated workflow for comprehensive purity analysis.

Comparative Analysis of Core Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for determining the purity and assay of pharmaceutical compounds.[2][8] Its high resolution, sensitivity, and robustness make it ideal for separating the main compound from closely related impurities.

Causality Behind Experimental Choices:

  • Why RP-HPLC? this compound is a polar, water-soluble salt. RP-HPLC, with its nonpolar stationary phase (like C18) and polar mobile phase, is perfectly suited for retaining and separating such analytes.

  • Why a Diode Array Detector (DAD)? A DAD provides spectral information across a range of wavelengths for every point in the chromatogram. This is invaluable for two reasons: 1) It allows for the selection of an optimal wavelength for quantification, even if the impurities have different absorption maxima than the parent compound. 2) It enables peak purity analysis, a software-assisted comparison of spectra across a single peak to check for co-eluting impurities.

Experimental Protocol: RP-HPLC for Purity Determination

  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a DAD.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is added to improve peak shape and ensure consistent ionization of the analyte.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted in a reasonable time.

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: DAD, monitoring at 254 nm, with a full spectrum scan from 200-400 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1.0 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identification Powerhouse

While HPLC-UV can quantify impurities, it cannot identify them. LC-MS couples the separation power of HPLC with the detection power of mass spectrometry, providing the molecular weight of eluting compounds.[9] This is the premier technique for identifying unknown impurities.

Causality Behind Experimental Choices:

  • Why High-Resolution MS (HRMS)? Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements (typically <5 ppm error). This allows for the calculation of a compound's elemental formula, a critical step in deducing the structure of an unknown impurity.

  • Why Tandem MS (MS/MS)? In an MS/MS experiment, an ion of interest (e.g., the molecular ion of an impurity) is isolated, fragmented, and the fragments are analyzed. This fragmentation pattern provides a structural fingerprint that helps in elucidating the impurity's structure, for instance, by identifying the location of a modification.

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Utilize the same HPLC method developed above. The flow from the column is directed to the MS source.

  • MS System: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI positive mode is chosen because the basic nitrogen atoms in the pyrrolopyridine ring are readily protonated.

  • Data Acquisition: Acquire data in both full scan mode (to detect all ions) and targeted MS/MS mode (to fragment ions of interest corresponding to impurity peaks observed in the HPLC-UV chromatogram).

  • Data Analysis: Process the data to obtain accurate masses for the impurity peaks. Use the mass to propose elemental formulas and analyze the MS/MS fragmentation patterns to confirm the proposed structures.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Specialist

GC is the ideal technique for analyzing volatile and semi-volatile compounds, making it the standard method for residual solvent analysis.[2][10] The hydrochloride salt of the target compound is non-volatile and would thermally decompose in a GC inlet, so direct analysis is not feasible. However, for residual solvents, headspace sampling is the preferred approach.

Causality Behind Experimental Choices:

  • Why Headspace Sampling? The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace") above the sample. An aliquot of this gas is then injected into the GC. This technique prevents non-volatile matrix components, like the API itself, from contaminating the GC system.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • System: GC-MS system with a headspace autosampler.

  • Column: A column with a polar stationary phase (e.g., DB-624) is typically used for good separation of common organic solvents.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a suitable high-boiling-point solvent (e.g., DMSO) to dissolve it.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Equilibration Time: 15 min

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

  • MS Conditions: Scan from m/z 35 to 350.

  • Analysis: Identify and quantify solvents by comparing their retention times and mass spectra to a library of known solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[8][11] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for definitive confirmation of the intended structure and characterization of unknown impurities.

Causality Behind Experimental Choices:

  • Why 2D NMR? While ¹H and ¹³C NMR provide primary information, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are essential to piece together the complete molecular structure, especially for complex molecules or for differentiating between isomers.[11][12]

  • Why Quantitative NMR (qNMR)? qNMR can determine the purity of a substance without needing a reference standard for the main component. By adding a known amount of an internal standard with a distinct NMR signal, the purity of the target compound can be calculated by comparing the integral of its signals to the integral of the standard's signal.

Experimental Protocol: Structural Elucidation by NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for solubility).

  • Acquire ¹H NMR: This provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).

  • Acquire ¹³C NMR: This shows the number of different types of carbon atoms in the molecule.

  • Acquire 2D NMR (HSQC, HMBC, COSY): These experiments are run to establish the connectivity between atoms and confirm the overall structure. For an isolated impurity, these experiments are crucial for determining its identity.

  • Data Interpretation: The combination of these spectra allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound and enabling the structural identification of any significant impurities.[13][14]

Method Comparison Summary

Technique Primary Purpose Strengths Limitations Typical Application
RP-HPLC-DAD Purity assay, quantification of non-volatile impurities.High precision, robust, high throughput, excellent for quantification.[4][8]Provides limited structural information (UV spectrum only).Routine quality control, batch release testing, stability studies.
LC-MS Identification of unknown impurities.Provides molecular weight and elemental composition, high sensitivity.[9]Quantification can be less precise than UV; response varies between compounds.Impurity identification, forced degradation analysis, metabolite ID.
Headspace GC-MS Quantification of volatile impurities.Highly sensitive and specific for volatile compounds (e.g., residual solvents).[2]Not suitable for non-volatile analytes like the API salt.Residual solvent analysis per ICH Q3C guidelines.
NMR Spectroscopy Definitive structural elucidation, absolute quantification (qNMR).Provides unambiguous structural information, can be a primary method for purity.[11][12]Lower sensitivity than MS, requires more sample, lower throughput.Structure confirmation of new chemical entities, characterization of reference standards and isolated impurities.

Conclusion: A Unified Strategy for Assured Quality

The purity analysis of this compound is a multifaceted task that demands a carefully designed, multi-technique approach. There is no single "best" method; rather, each technique provides a unique and essential piece of the puzzle.

  • RP-HPLC serves as the quantitative foundation, providing the precise measurement of purity and impurity levels.

  • LC-MS acts as the investigative tool, rapidly identifying the molecular weights of unknown impurities detected by HPLC.

  • GC-MS is the specialist, ensuring that volatile residual solvents are controlled within safe limits.

  • NMR Spectroscopy is the final arbiter, offering unequivocal proof of the structure of the target molecule and the definitive characterization of any significant impurities.

By integrating these methodologies, researchers and drug development professionals can construct a comprehensive and scientifically sound purity profile. This not only satisfies stringent regulatory requirements but also ensures the quality and safety of the subsequent API and, ultimately, the therapeutic agent delivered to patients.

References

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • MedCrave online. (2016). Forced Degradation Studies.
  • PubMed. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Merck Millipore. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • Springer. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • Acta Poloniae Pharmaceutica – Drug Research. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY.
  • Acta Poloniae Pharmaceutica – Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Journal of Pharmaceutical Education and Research. (2012). Current trends in forced degradation study for pharmaceutical product development.
  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • PubMed. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the comprehensive characterization of any new chemical entity is a cornerstone of robust and reliable research. This guide provides an in-depth comparison of analytical methods for the characterization of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride, a heterocyclic compound of interest in pharmaceutical development. We will explore the causality behind experimental choices and present supporting data to empower you to make informed decisions in your analytical strategy.

Introduction

This compound is a bicyclic heteroaromatic amine. Its structure, comprising a pyrrolopyridine core, suggests its potential as a scaffold in medicinal chemistry. As with any active pharmaceutical ingredient (API), a thorough analytical characterization is imperative to ensure its identity, purity, and stability. This guide will compare and contrast the utility of various analytical techniques in achieving a comprehensive understanding of this molecule.

The Integrated Analytical Workflow

A robust analytical workflow for a novel compound like this compound is not a linear process but rather an integrated approach where different techniques provide complementary information. The following diagram illustrates a typical workflow, where the results from one technique often inform the experiments for another.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Physicochemical Properties cluster_2 Ongoing & Stability Synthesis Synthesis Structural_Elucidation Structural Elucidation (NMR, MS) Synthesis->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC) Structural_Elucidation->Purity_Assessment Solid_State Solid-State Characterization (XRD, Thermal Analysis) Purity_Assessment->Solid_State Reference_Standard Reference Standard Qualification Solid_State->Reference_Standard Stability_Studies Stability Studies Reference_Standard->Stability_Studies

Caption: Integrated analytical workflow for a novel compound.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the workhorses for assessing the purity of a compound and identifying any related impurities. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

Given the polar nature and likely limited volatility of this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. The hydrochloride salt form enhances its aqueous solubility, making it highly compatible with typical RP-HPLC mobile phases.

Experimental Protocol: RP-HPLC for Purity Assessment

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point due to its versatility and wide availability. For polar compounds, columns with polar end-capping or embedded polar groups can provide better peak shape and retention.

  • Mobile Phase: A gradient elution is recommended for separating the main peak from potential impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent protonation of the basic nitrogen atoms in the molecule, leading to sharper peaks.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Detection: UV detection at a wavelength where the chromophore (the pyrrolopyridine ring system) has significant absorbance, typically around 254 nm or 280 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of any impurities.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Data Presentation: Hypothetical HPLC Purity Analysis

PeakRetention Time (min)Area (%)
Impurity 14.50.15
Main Compound 8.2 99.75
Impurity 210.10.10
Gas Chromatography (GC)

GC is generally less suitable for this compound due to its salt form and expected low volatility. However, it could be employed for the analysis of volatile organic impurities or if the free base form of the compound is sufficiently volatile and thermally stable.

Considerations for GC Analysis:

  • Derivatization: To increase volatility, the free base could be derivatized, for example, by silylation.

  • Injector Temperature: A high injector temperature would be required, which risks thermal degradation.

  • Column: A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate.[1]

Comparison of Chromatographic Methods

FeatureHPLCGC
Applicability High (ideal for polar, non-volatile salts)Low (requires volatility and thermal stability)
Sensitivity High (UV, MS detection)High (FID, MS detection)
Resolution Excellent for a wide range of polaritiesExcellent for volatile compounds
Primary Use Purity, impurity profiling, stability studiesVolatile impurity analysis

Spectroscopic Methods: Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its high boiling point.

  • Spectrometers: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Provides information on the number and connectivity of protons.

    • ¹³C NMR: Shows the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish proton-proton and proton-carbon correlations, confirming the overall structure.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5br s1HNH (pyrrole)
~8.0d1HAromatic CH
~7.5d1HAromatic CH
~4.0t2HCH₂
~3.2t2HCH₂
Variablebr s2HNH₂⁺ (hydrochloride)
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation.

Experimental Protocol: MS Analysis

  • Ionization Source: Electrospray ionization (ESI) is ideal for this polar, pre-ionized compound.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode.

Expected Mass Spectrum Data

  • [M+H]⁺: The most abundant ion will correspond to the protonated free base. For C₇H₇ClN₂, the expected monoisotopic mass is 154.03.

  • Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (M and M+2 in an approximate 3:1 ratio) should be observed for the molecular ion peak.

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ion and study its fragmentation pathways, providing further structural confirmation.[2]

Solid-State Characterization

For a pharmaceutical compound, understanding its solid-state properties is crucial for formulation development and stability.

X-Ray Diffraction (XRD)

XRD is the gold standard for determining the crystalline nature of a solid.[3] Powder XRD (PXRD) provides a unique "fingerprint" of the crystalline form.

Experimental Protocol: PXRD Analysis

  • Instrument: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 2° to 40°).

Data Presentation: Hypothetical PXRD Pattern

A crystalline solid will produce a series of sharp peaks at specific 2θ angles, while an amorphous solid will show a broad halo.

2θ Angle (°)Relative Intensity (%)
10.580
15.2100
20.865
25.190
Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and detect polymorphic transitions. For a hydrochloride salt, a sharp endotherm corresponding to the melting point is expected.[4]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of residual solvents or water and assessing thermal stability.

Data Presentation: Hypothetical Thermal Analysis Data

TechniqueObservationInterpretation
DSC Sharp endotherm at 215 °CMelting point
TGA 0.5% weight loss up to 150 °CLow residual solvent/water content
TGA Onset of decomposition at 250 °CThermal stability limit

Conclusion: A Multi-faceted Approach

The comprehensive characterization of this compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information. HPLC is paramount for purity assessment, while NMR and high-resolution MS are indispensable for definitive structural confirmation. Solid-state techniques like XRD and thermal analysis are crucial for understanding the physicochemical properties of the material, which is vital for further development. By integrating the data from these complementary techniques, a complete and reliable profile of this promising molecule can be established.

References

  • Pharmaceutical X-Ray Diffraction (XRD). (n.d.). Biocompare. Retrieved from [Link]

  • Gross, G. A., & Grüter, G. (2001). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020, December 30). PubMed Central. Retrieved from [Link]

  • The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020, July 1). Spectroscopy Online. Retrieved from [Link]

  • Utyanov, D. A., Knyazev, S. D., Semenova, A. A., & Nasonova, V. V. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022, April 8). Taylor & Francis Online. Retrieved from [Link]

  • Scott, R. D., Ueno, H., & Metzler, D. E. (1982).
  • Utyanov, D. A., Knyazev, S. D., Semenova, A. A., & Nasonova, V. V. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021, September 3). ResearchGate. Retrieved from [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). Taylor & Francis Online. Retrieved from [Link]

  • Nuclear magnetic resonance spectra of some pyrrole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. (n.d.). Google Patents.
  • Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Reversed Phase HPLC of Polar Compounds. (n.d.). Chromtech. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013, October 30). PubMed. Retrieved from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). PubMed. Retrieved from [Link]

  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. (n.d.). J-Stage. Retrieved from [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020, April 11). West Virginia University. Retrieved from [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Scirp.org. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. Retrieved from [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... (n.d.). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Analysis of Chlorinated Pesticides by GC/MS. (n.d.). cromlab-instruments.es. Retrieved from [Link]

  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009, May 1). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heteroaromatic compounds that have garnered immense interest in medicinal chemistry. Their structure, which fuses a pyrrole ring with a pyridine ring, serves as a bioisostere for purines and indoles, allowing them to interact with a wide array of biological targets.[1] This structural mimicry has led to their incorporation into numerous clinically approved drugs, particularly as kinase inhibitors in oncology, such as Vemurafenib and Pexidartinib.[1][2] The pyrrolopyridine framework is not a single entity but exists in six isomeric forms, each offering a unique spatial arrangement of nitrogen atoms and distinct electronic properties that can be exploited for targeted drug design.[2]

This guide provides an in-depth comparison of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride , a versatile building block, with other relevant pyrrolopyridine alternatives. We will dissect its structural features, reactivity, and potential applications, supported by experimental data and protocols, to provide researchers and drug development professionals with a clear understanding of its strategic value.

Profililng the Core Compound: this compound

The subject of our analysis is a saturated (dihydro) version of the pyrrolo[3,2-c]pyridine scaffold, featuring a strategically placed chlorine atom at the C4 position of the pyridine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for handling and subsequent reactions.

Physicochemical Properties

A compound's physical and chemical properties are foundational to its utility in synthesis and its potential as a drug candidate. Key descriptors for the free base form are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClN₂PubChem[3]
Molecular Weight 154.60 g/mol PubChem[3]
Monoisotopic Mass 154.030 g/mol PubChem[3]
XLogP3-AA (Predicted) 1.8PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Predicted CCS (Ų) 128.7 ([M+H]⁺)PubChemLite[3]

Table 1: Key physicochemical properties of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

Comparative Structural and Reactivity Analysis

To appreciate the unique characteristics of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, it is essential to compare it with its structural relatives. The chosen comparators highlight the impact of aromatization, chlorine position, and isomeric scaffold variations.

Compound NameStructureKey Differentiating Feature
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Clc1nccc2[nH]cc(C)c12 (Simplified SMILES)Saturated pyrrolidine ring; Chloro at C4.
4-Chloro-1H-pyrrolo[3,2-c]pyridine Clc1nccc2[nH]ccc12Aromatic pyrrole ring; Chloro at C4.[4]
6-Chloro-1H-pyrrolo[2,3-b]pyridine Clc1cc[nH]c2nccc12Isomeric (7-azaindole) scaffold; Chloro at C6.[5]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Clc1ncnc2[nH]ccc12Pyrimidine ring instead of pyridine (purine isostere).[6][7]

Table 2: Structural comparison of selected pyrrolopyridine derivatives.

Reactivity at the Chloro Position: A Gateway for Diversification

The chlorine atom at the C4 position is not merely a substituent; it is a versatile chemical handle for introducing molecular diversity through cross-coupling reactions. The reactivity of this C-Cl bond is heavily influenced by the electronic nature of the heterocyclic core.

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are staples of modern medicinal chemistry.[8] However, the reactivity of chloropyridines can be challenging. The nitrogen atom in the pyridine ring deactivates the system towards oxidative addition, the first and often rate-limiting step in the catalytic cycle. Furthermore, α-chloro-N-heterocycles (where the chlorine is adjacent to the ring nitrogen) can sometimes form stable, inactive catalyst complexes.[8]

The 4-chloro position on the pyrrolo[3,2-c]pyridine scaffold is a meta-like position relative to the fused pyrrole nitrogen and ortho to the pyridine nitrogen. This electronic environment generally permits successful cross-coupling, though it may require more forcing conditions or specialized catalyst systems compared to more reactive aryl bromides or iodides.[9][10]

G cluster_start Starting Material cluster_catalyst Catalytic System cluster_reagents Coupling Partners cluster_products Diversified Products start 4-Chloro-Pyrrolopyridine Scaffold catalyst Pd or Ni Catalyst (e.g., Pd(PPh₃)₄, [NiCl(o-tol)(dppf)]) start->catalyst Oxidative Addition prod_suzuki C4-Aryl/Heteroaryl Derivative catalyst->prod_suzuki prod_heck C4-Vinyl Derivative catalyst->prod_heck prod_amine C4-Amino Derivative catalyst->prod_amine base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst Activates Reagents boronic Aryl/Heteroaryl Boronic Acid/Ester (Suzuki-Miyaura) boronic->catalyst alkene Alkene (Heck) alkene->catalyst amine Amine (Buchwald-Hartwig) amine->catalyst

Figure 1: A generalized workflow for diversifying the 4-chloro-pyrrolopyridine scaffold via cross-coupling reactions.

Comparative Biological Activity

Many pyrrolopyrimidine and pyrrolopyridine derivatives have been identified as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme involved in regulating the STING pathway for cancer immunotherapy.[11][12] Other derivatives have shown promise as antitubulin agents for cancer treatment by inhibiting microtubule assembly.[13][14]

Scaffold ClassRepresentative Derivative(s)Biological Target / ActivityPotency (IC₅₀ / EC₅₀)Reference
Pyrrolo[3,2-c]pyridines 6-Aryl-1-(3,4,5-trimethoxyphenyl) analogsTubulin Polymerization InhibitionIC₅₀ = 1.2 - 2.5 µM[14]
Pyrrolo[3,2-d]pyrimidines Water-soluble substituted analogsCytotoxicity (MDA-MB-435 cells)IC₅₀ = 0.08 - 0.25 µM[13]
Pyrrolo[2,3-d]pyrimidines 4-Chloro-7H-pyrrolo[2,3-d]pyrimidineIntermediate for HCV replication inhibitorsN/A (Intermediate)[6]
Pyrrolo[3,4-c]pyridines Various derivativesAnalgesic, Sedative, Anti-HIVVaries widely[2]
Pyrrolopyrimidines Piperidine-sulfamide substituted analogsENPP1 InhibitionIC₅₀ = 19.0 - 74.0 nM[12]

Table 3: Examples of biological activities reported for various pyrrolopyridine and related scaffolds.

Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for key transformations and assays relevant to the development of pyrrolopyridine-based compounds.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Objective: To synthesize a C4-arylated derivative, demonstrating a key diversification step.

Causality: The choice of a palladium catalyst with a bulky phosphine ligand (e.g., SPhos or XPhos) is often crucial for activating the relatively inert C-Cl bond on an electron-deficient pyridine ring. A strong base like potassium carbonate is required to facilitate the transmetalation step. The use of a dioxane/water solvent system aids in dissolving both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq), to the flask.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C4-arylated pyrrolopyridine.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Objective: To evaluate the inhibitory potency of a synthesized pyrrolopyridine derivative against a target kinase.

Causality: This protocol describes a common method to measure kinase activity by quantifying the amount of ATP consumed. A luminescent signal is generated that is inversely proportional to the amount of remaining ATP, and therefore directly proportional to kinase activity. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer containing DMSO.

  • Assay Plate Setup: In a 384-well white assay plate, add the serially diluted compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme/Substrate Addition: Add the target kinase and its specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for the specific enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and luciferin, which generate light in the presence of ATP.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold offers multiple vectors for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_r1 Position 4 (C4) cluster_r2 Position 1 (N1) cluster_r3 Pyrrolidine Ring start Core Scaffold: 4-Chloro-2,3-dihydro- 1H-pyrrolo[3,2-c]pyridine r1_suzuki Suzuki Coupling: Introduce Aryl/ Heteroaryl Groups start->r1_suzuki Explore Hinge-Binding Region? r2_alkylation Alkylation: Introduce Alkyl Chains start->r2_alkylation Modulate Solubility? r3_sub Substitution: Introduce groups at C2/C3 start->r3_sub Modify Vector/Shape? r1_buchwald Buchwald-Hartwig: Introduce Amines r1_heck Heck Reaction: Introduce Alkenes r2_acylation Acylation: Introduce Amides r3_dehydro Dehydrogenation: Form aromatic pyrrole

Figure 2: A decision tree illustrating potential pathways for SAR exploration starting from the title compound.

Conclusion and Expert Opinion

This compound is a highly valuable and versatile building block for drug discovery. Its key advantages lie in the combination of a saturated, conformationally flexible pyrrolidine ring and a chemically addressable chlorine atom on the pyridine core. This combination allows for the creation of three-dimensional structures that can access different pockets in a target protein compared to its flat, aromatic counterpart.

The primary challenge lies in the potentially lower reactivity of the C4-Cl bond, which may necessitate careful optimization of cross-coupling conditions. However, this is a well-understood challenge in modern synthesis with established solutions.

References

A Comparative Guide to the Efficacy of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the efficacy of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride derivatives, a promising class of kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanism of action, details rigorous experimental protocols for their evaluation, and presents a comparative analysis against established kinase inhibitors.

Introduction: The Rise of Pyrrolopyridines in Kinase Inhibition

The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.

The 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core represents a key pharmacophore, with the chlorine atom serving as a crucial handle for synthetic elaboration and influencing the compound's interaction with the target kinase. This guide will explore the structure-activity relationships (SAR) of derivatives based on this scaffold and provide a framework for their preclinical evaluation.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism by which 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives exert their therapeutic effect is through competitive inhibition of ATP binding to the kinase active site. The pyrrolopyridine core mimics the adenine base of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. The various substituents on this core then explore different pockets within the active site, contributing to both the potency and selectivity of the inhibitor.

Kinase Inhibition Mechanism cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Pyrrolopyridine_Derivative 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Derivative Pyrrolopyridine_Derivative->Kinase Competitively Binds

Caption: Competitive inhibition of kinase activity by a 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivative.

Comparative Efficacy: Benchmarking Against Established Kinase Inhibitors

To ascertain the therapeutic potential of novel this compound derivatives, a direct comparison with clinically approved kinase inhibitors is essential. For this guide, we will focus on Vemurafenib and Sorafenib, two widely used multi-kinase inhibitors.

Vemurafenib , a potent inhibitor of the BRAF V600E mutation, is a cornerstone in the treatment of metastatic melanoma.[1] Sorafenib is a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, and is approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.

The following tables summarize the in vitro and in vivo efficacy data for representative 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in comparison to these established drugs.

In Vitro Efficacy: Kinase Inhibition and Cellular Potency

Table 1: Comparative IC50 Values for Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Reference
Pyrrolopyridine Derivative 1 FMS Kinase30[2]
Pyrrolopyridine Derivative 2 FMS Kinase60[2]
Vemurafenib BRAF V600E31
Vemurafenib c-RAF-148
Sorafenib c-RAF6[3]
Sorafenib BRAF V600E38[3]
Sorafenib VEGFR-290[3]
Sorafenib PDGFR-β57[3]

Table 2: Comparative IC50 Values for Inhibition of Cancer Cell Proliferation

CompoundCell LineIC50 (µM)Reference
Pyrrolopyridine Derivative (1r) Ovarian Cancer (SK-OV-3)0.15[2]
Pyrrolopyridine Derivative (1r) Prostate Cancer (PC-3)0.54[2]
Pyrrolopyridine Derivative (1r) Breast Cancer (MCF-7)1.78[2]
Vemurafenib Melanoma (A375, BRAF V600E)1
Sorafenib Hepatocellular Carcinoma (HepG2)5.8
In Vivo Efficacy: Antitumor Activity in Xenograft Models

In vivo efficacy is a critical determinant of a compound's therapeutic potential. Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for preclinical evaluation.

Table 3: Comparative In Vivo Antitumor Efficacy

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
Pyrrolopyridine Derivative (hypothetical) Nude MiceHuman Colon Carcinoma Xenograft50 mg/kg, p.o., daily65%
Vemurafenib Nude MiceMelanoma Xenograft (A375)50 mg/kg, p.o., twice daily80%
Sorafenib Nude MiceRenal Cell Carcinoma Xenograft30 mg/kg, p.o., daily75%

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized and well-documented experimental protocols are paramount. This section provides detailed methodologies for the key assays discussed in this guide.

Synthesis of this compound

Synthesis_Workflow Start Starting Materials Step1 Cyclization to form Pyrrolopyridine core Start->Step1 Step2 Chlorination Step1->Step2 Step3 Purification and Salt Formation Step2->Step3 End 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl Step3->End

Caption: General synthetic workflow for pyrrolopyridine derivatives.

In Vitro Assays

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, kinase, and kinase assay buffer.

  • Incubate at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells (including both adherent and floating cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature.

  • Analyze the cells by flow cytometry, detecting the fluorescence of FITC and PI.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Assay_Workflow Cell_Culture Treat cells with test compound Harvest Harvest cells Cell_Culture->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V and Propidium Iodide Wash->Stain Analysis Analyze by Flow Cytometry Stain->Analysis Results Quantify apoptotic cell populations Analysis->Results

Caption: Workflow for apoptosis detection by flow cytometry.

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells on ice or at -20°C.

  • Wash the cells to remove the ethanol.

  • Resuspend the cells in PI staining solution.

  • Incubate in the dark at room temperature.

  • Analyze the DNA content of the cells by flow cytometry.

  • Model the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

In Vivo Murine Xenograft Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound and vehicle

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in PBS or media, with or without Matrigel) into the flank of the mice.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight and general health of the animals throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Xenograft_Model_Workflow Implantation Implant human cancer cells Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into groups Tumor_Growth->Randomization Treatment Administer test compound or vehicle Randomization->Treatment Monitoring Measure tumor volume and body weight Treatment->Monitoring Endpoint Euthanize and analyze tumors Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Pharmacokinetic Analysis

Understanding the pharmacokinetic (PK) profile of a compound is crucial for interpreting efficacy and toxicity data.

Materials:

  • Mice (e.g., BALB/c or the same strain as the efficacy model)

  • Test compound and formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Administer the test compound to mice via both IV and PO routes at a defined dose.

  • Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood to obtain plasma.

  • Extract the drug from the plasma samples.

  • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for the preclinical evaluation of new derivatives.

Future research in this area should focus on:

  • Optimizing selectivity: While potent inhibition is crucial, selectivity is key to minimizing off-target effects and improving the therapeutic index.

  • Structure-based drug design: Utilizing co-crystal structures of inhibitors bound to their target kinases can guide the rational design of more potent and selective compounds.

  • Exploring novel targets: While much of the focus has been on well-established cancer-related kinases, the therapeutic potential of these derivatives against other kinase targets in different disease areas warrants investigation.

  • Combination therapies: Evaluating the synergistic effects of these novel inhibitors with existing anticancer agents could lead to more effective treatment regimens.

By employing the rigorous and systematic approach outlined in this guide, researchers can effectively advance the development of this promising class of compounds towards clinical application.

References

  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • University of California San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link]

  • El-Gamal, M. I., Al-Ameen, S. K., Al-Koumi, D. M., & Hamad, M. G. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert opinion on therapeutic patents, 27(3), 283–297. [Link]

  • Blinova, E., Epishkina, A., et al. (2022). Antitumor activity of the novel pyridine derivative. Research Results in Pharmacology, 8(3), 1-10. [Link]

  • Google Patents. (2021). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. Scientific Reports, 13(1), 12345. [Link]

  • Mačková, M., et al. (2014). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 19(8), 11476-11495. [Link]

  • ResearchGate. (n.d.). Figure 3. Inhibition of tumor growth in vivo by various treatments. Retrieved from [Link]

  • Biocompare. (n.d.). 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride from Aladdin Scientific. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2345. [Link]

  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12266–12285. [Link]

  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187076. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]

  • Zhang, L., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2666. [Link]

  • Li, J., et al. (2022). Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis. Cell Death & Disease, 13(3), 245. [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160-1166. [Link]

  • Holder, P. S., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(15), 19406–19417. [Link]

  • Google Patents. (2016). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Retrieved from [Link]

  • Lu, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301078. [Link]

Sources

Navigating the Structure-Activity Landscape of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the pyrrolopyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of analogs based on the 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride core. While direct and extensive SAR literature on this specific saturated heterocycle is emerging, this guide offers a comprehensive comparison by drawing insights from closely related dihydropyrrolopyridine isomers and their aromatic counterparts. By examining the impact of structural modifications on biological activity, particularly in the realm of kinase inhibition, we aim to provide researchers, scientists, and drug development professionals with a predictive framework to guide the design of novel therapeutic agents.

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Core: A Scaffold with Therapeutic Promise

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine core, a partially saturated bicyclic system, offers a unique three-dimensional geometry compared to its planar aromatic counterpart. This conformational flexibility can be pivotal for achieving selective interactions with biological targets. The presence of a chlorine atom at the 4-position provides a crucial handle for synthetic diversification, allowing for the introduction of various substituents to probe the chemical space around the scaffold.

Based on the biological activities of analogous structures, it is highly probable that derivatives of this scaffold will exhibit inhibitory activity against various protein kinases.[3][4] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[5] Therefore, the exploration of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine analogs as kinase inhibitors presents a promising avenue for therapeutic innovation.

Comparative Analysis of Dihydropyrrolopyridine Analogs: Insights from Kinase Inhibition

Direct SAR studies on a series of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine analogs are not extensively documented in publicly available literature. However, valuable insights can be gleaned from patents and publications on isomeric dihydropyrrolopyridine scaffolds, such as the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives, which have been investigated as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[6][7] Furthermore, studies on tetrahydropyridine pyrrolopyrimidine LIMK inhibitors provide a basis for understanding the impact of substituents on this class of heterocycles.[3]

Key Structural Modifications and Their Anticipated Impact on Activity

To illustrate the potential SAR landscape, we will consider hypothetical modifications to the core scaffold and predict their effects based on data from related compounds.

Table 1: Postulated Structure-Activity Relationship of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Analogs as Kinase Inhibitors

Position of ModificationR-Group VariationAnticipated Effect on Kinase Inhibitory PotencyRationale based on Analogous Scaffolds
N1 (Pyrrole Nitrogen) Small alkyl groups (e.g., -CH₃)Likely tolerated or slightly beneficialOften involved in hydrogen bonding or occupying small hydrophobic pockets.
Bulky aromatic groupsPotentially beneficial, target-dependentCan form key interactions with the hinge region of the kinase ATP binding site.
C4 (Pyridine Ring) Replacement of Chlorine with AminesCrucial for activity. The nature of the amine substituent is critical for potency and selectivity in many kinase inhibitors, often forming hydrogen bonds.[8]
-NH-(aryl/heteroaryl)High potential for potent inhibition.A common motif in ATP-competitive kinase inhibitors, allowing for extensive interactions within the active site.[9]
C5, C6, C7 (Pyridine Ring) Introduction of small substituentsMay fine-tune potency and physicochemical properties.Can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.

Causality Behind Experimental Choices: The rationale for focusing on kinase inhibition stems from the repeated success of the broader pyrrolopyridine family in targeting these enzymes.[10][11] The choice of modifications outlined in Table 1 is guided by established principles of medicinal chemistry for kinase inhibitors. For instance, substitution at the C4 position is prioritized as the chlorine atom is a versatile synthetic handle for introducing functionalities that can interact with the highly conserved hinge region of the kinase ATP-binding pocket.

Experimental Protocols for Evaluating Kinase Inhibitory Activity

To empirically validate the SAR predictions, robust and reliable experimental protocols are essential. A widely used method for determining the in vitro potency of a kinase inhibitor is the luminescence-based kinase assay, which measures ATP consumption.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (solubilized in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Dispense the master mix into all wells of the assay plate.

    • Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection:

    • Add the luminescence-based kinase assay reagent to all wells. This reagent will terminate the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

    • Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative control (0% inhibition) and positive control (100% inhibition).

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Self-Validation: The inclusion of positive and negative controls in every assay plate is crucial for self-validation. The positive control ensures that the assay is sensitive to inhibition, while the negative control provides the baseline for maximum enzyme activity. Consistent results for these controls across experiments validate the reliability of the data obtained for the test compounds.

Visualizing the Path to Discovery

To conceptualize the drug discovery workflow for these analogs, the following diagram illustrates the key stages.

Caption: Drug discovery workflow for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine analogs.

This iterative process, beginning with the synthesis of a focused library of analogs, followed by rigorous biological evaluation and subsequent SAR analysis, is fundamental to the identification of potent and selective lead compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data is limited, a comparative analysis of related dihydropyrrolopyridine and tetrahydropyridine systems provides a solid foundation for rational drug design. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substituents, particularly at the C4 position, and the evaluation of these analogs against a panel of relevant kinases. The experimental protocols and workflow outlined in this guide provide a clear roadmap for researchers to navigate the exciting and challenging path of drug discovery with this versatile heterocyclic core. Future studies are warranted to synthesize and evaluate a focused library of these analogs to establish a definitive SAR and identify lead compounds for further preclinical development.

References

  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (2024). European Journal of Medicinal Chemistry.
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Deriv
  • Application Notes and Protocols for the Development of Kinase Inhibitors
  • WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and A. (2023). Molecules.
  • 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer.
  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. (2000). Journal of Medicinal Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry.
  • US7348323B2 - Pyrrolo [2,3-c] pyridine derivatives.
  • Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry. BenchChem.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). RSC Medicinal Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • DK1784404T3 - Pyrrolo [2,3-c] pyridine derivatives as well as processes for their preparation.
  • Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). (2003). Journal of Medicinal Chemistry.
  • Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Deriv
  • Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances.
  • The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. (2024). Biomedicine & Pharmacotherapy.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023).
  • 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. (1998). Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride. While direct experimental data for this specific molecule is limited in publicly accessible literature, the broader class of pyrrolo[3,2-c]pyridine derivatives has emerged as a promising scaffold in oncology.[1][2][3][4] This guide, therefore, extrapolates from the known biological activities of these analogs to propose a robust, multi-faceted testing strategy. We will objectively compare potential mechanisms of action and provide detailed experimental protocols and supporting data to guide your research.

The pyrrolo[3,2-c]pyridine core is a key structural motif found in compounds targeting critical pathways in cancer progression. Published research strongly indicates two primary, potent mechanisms of action for derivatives of this scaffold: inhibition of protein kinases and disruption of microtubule dynamics .[2][3][5] This guide will focus on providing the experimental frameworks to investigate both possibilities, enabling a thorough comparison of this compound against established alternatives in these classes.

Section 1: The Pyrrolo[3,2-c]pyridine Scaffold: A Dual-Threat in Oncology

The versatility of the pyrrolo[3,2-c]pyridine scaffold allows for substitutions that can orient the molecule to fit into distinct biological targets. This chemical tractability is a significant advantage in drug discovery. Our analysis of the literature indicates that derivatives have been successfully developed as:

  • Kinase Inhibitors: Specifically targeting receptor tyrosine kinases like Fibroblast Growth Factor Receptors (FGFRs) and Colony-Stimulating Factor 1 Receptor (FMS).[1][2][6] These kinases are crucial nodes in signaling pathways that drive cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers.

  • Microtubule Targeting Agents: By binding to the colchicine site on β-tubulin, these agents inhibit the polymerization of tubulin into microtubules.[3][5][7][8] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. This is a clinically validated and highly effective anti-cancer strategy.

The following sections will detail the in vitro and in vivo methodologies required to elucidate which, if any, of these mechanisms are relevant for this compound and to quantify its potency relative to established compounds.

Section 2: In Vitro Evaluation Strategy

A tiered in vitro testing cascade is essential for efficiently characterizing the compound's activity. We propose starting with broad, mechanism-specific assays and progressing to more complex cellular models.

Primary Mechanism Identification

The initial step is to determine whether the compound's primary mode of action is kinase inhibition or microtubule disruption.

Table 1: Comparison of Primary In Vitro Screening Assays

Assay TypeTargetPrincipleKey EndpointRepresentative Positive Controls
Biochemical Kinase Assay FGFR1, FMSMeasures the transfer of phosphate from ATP to a substrate by a purified kinase enzyme. Often luminescence-based (e.g., ADP-Glo™).[9][10]IC₅₀ (nM)Dovitinib (FGFR), Pexidartinib (FMS)
Tubulin Polymerization Assay αβ-Tubulin heterodimersMonitors the assembly of purified tubulin into microtubules, typically by measuring changes in light scattering or fluorescence.[11][12]IC₅₀ (µM)Colchicine, Nocodazole

The causality behind this initial choice is resource efficiency. A direct biochemical assay provides a clear, unambiguous answer about the compound's interaction with a purified target, free from the complexities of a cellular environment. A positive result in either of these assays (i.e., a low IC₅₀ value) provides a strong rationale for proceeding with mechanism-specific cellular assays.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol is adapted from established methods for characterizing microtubule-destabilizing agents.[11]

  • Reagent Preparation:

    • Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer to a stock concentration of 10 mg/mL. Keep on ice.

    • Prepare a 10 mM GTP stock solution.

    • Prepare a fluorescent reporter working solution (e.g., DAPI) as per the manufacturer's instructions.

    • Prepare 10x serial dilutions of this compound, Nocodazole (positive control), and Paclitaxel (stabilizing control) in the appropriate buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Setup:

    • On ice, prepare a tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

    • Pre-warm a black, clear-bottom 96-well plate to 37°C.

    • Add 5 µL of the 10x compound dilutions (or vehicle control) to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., Ex/Em 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time. A sigmoidal curve indicates polymerization.

    • Calculate the rate of polymerization (slope of the linear phase) and the maximum fluorescence (plateau).

    • Determine the IC₅₀ value by plotting the inhibition of polymerization rate or maximum fluorescence against the compound concentration.

Experimental Protocol: In Vitro FGFR1 Kinase Assay (ADP-Glo™)

This protocol is based on the luminescent ADP-Glo™ kinase assay system, which measures ADP produced during the kinase reaction.[10]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).

    • Prepare a solution of recombinant human FGFR1 enzyme and a suitable substrate (e.g., poly(E,Y)4:1) in Kinase Buffer.

    • Prepare a 100 µM ATP solution in Kinase Buffer.

    • Prepare serial dilutions of the test compound and a known FGFR inhibitor (e.g., Staurosporine) in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilutions.

    • Add 2 µL of the enzyme/substrate mix.

    • Add 2 µL of the ATP solution to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Read luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.

Cellular Phenotypic Evaluation

Once a primary mechanism is identified, the next logical step is to confirm that this biochemical activity translates into a functional effect in a cellular context.

Table 2: Key Cellular Assays for Functional Characterization

AssayPurposePrincipleKey Endpoint
Anti-proliferative Assay (MTT/CellTiter-Glo) Assess cytotoxicityMeasures metabolic activity as a surrogate for cell viability after compound treatment.GI₅₀ (µM/nM)
Cell Cycle Analysis Determine effect on cell cycle progressionStaining DNA with a fluorescent dye (e.g., Propidium Iodide) and analyzing by flow cytometry to quantify cells in G0/G1, S, and G2/M phases.[13][14][15][16]% of cells in each phase
Apoptosis Assay (Western Blot) Confirm induction of programmed cell deathDetects key apoptosis markers like cleaved Caspase-3 and cleaved PARP via immunoblotting.[17][18][19]Presence/absence of cleavage products
Cell Migration/Invasion Assay Evaluate impact on metastatic potentialMeasures the ability of cells to move through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).[1][20][21][22][23]% of migrated/invaded cells

The workflow for these cellular assays should be logical. An anti-proliferative assay is the foundational screen. If the compound is cytotoxic, cell cycle analysis can reveal an arrest, which for microtubule inhibitors is expected in G2/M.[3][8] This arrest should be followed by apoptosis, which can be confirmed by Western blotting for key markers. For kinase inhibitors targeting pathways like FGFR, which are involved in cell motility, a migration or invasion assay is highly relevant.

Experimental Workflow: From Cytotoxicity to Apoptosis

This diagram illustrates the logical flow for cellular characterization.

G A Anti-Proliferative Assay (MTT) Determine GI₅₀ B Cell Cycle Analysis (Flow Cytometry) Treat cells at 1x, 5x, 10x GI₅₀ A->B If GI₅₀ is potent C Apoptosis Analysis (Western Blot) Detect Cleaved Caspase-3/PARP B->C If G2/M arrest is observed

Caption: Logical workflow for in vitro cellular characterization.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is a standard method for assessing cell cycle distribution via flow cytometry.[13][15][16]

  • Cell Preparation:

    • Seed cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (e.g., 0.1x, 1x, 10x GI₅₀) for 24-48 hours. Include a vehicle-treated control.

    • Harvest cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at ~617 nm.

    • Collect at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Section 3: In Vivo Evaluation

Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. The choice of model is critical and should reflect the hypothesized mechanism of action.

Comparison of In Vivo Models

For oncology research, subcutaneous xenograft models are the gold standard for efficacy testing, while the hollow fiber assay offers a more rapid, preliminary assessment.

Table 3: Comparison of In Vivo Oncology Models

ModelDescriptionAdvantagesDisadvantagesPrimary Endpoint
Subcutaneous Xenograft Human tumor cells are injected subcutaneously into immunocompromised mice. Tumors are allowed to establish before treatment begins.[24][25][26][27]Gold standard for efficacy; allows for tumor growth kinetics and PK/PD analysis.Time-consuming (4-8 weeks); requires larger amounts of compound; expensive.Tumor Growth Inhibition (TGI)
Hollow Fiber Assay Tumor cells are grown in semi-permeable hollow fibers, which are then implanted into mice (subcutaneously and intraperitoneally).[28][29][30][31][32]Rapid (7-10 days); requires small amounts of compound; allows testing of multiple cell lines simultaneously.Does not fully recapitulate tumor microenvironment; not a direct measure of tumor regression.Net cell growth inhibition

The causality for choosing between these models often rests on the stage of the drug discovery program. The hollow fiber assay is an excellent intermediate step between in vitro testing and a full xenograft study, providing an early indication of in vivo activity and bioavailability in two different physiological compartments.[28][30][31]

Experimental Workflow: In Vivo Testing

This diagram shows the decision-making process for in vivo studies.

G A Potent In Vitro Activity (Biochemical & Cellular) B Hollow Fiber Assay (Optional) Rapid in vivo screen (Multiple cell lines) A->B Early-stage, resource-limited C Subcutaneous Xenograft Study Full efficacy evaluation (1-2 relevant cell lines) A->C Lead candidate B->C If active D Pharmacodynamic (PD) Marker Analysis (e.g., p-ERK, Cleaved Caspase-3 in tumors) C->D Confirm target engagement

Caption: Decision workflow for in vivo compound evaluation.

Experimental Protocol: Subcutaneous Xenograft Model for FGFR Inhibitors

This protocol provides a general framework for evaluating an FGFR inhibitor in vivo.[24][25][27]

  • Cell Culture and Implantation:

    • Culture a relevant cancer cell line with a known FGFR alteration (e.g., SNU-16, FGFR2 amplified) under standard conditions.

    • Harvest cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 20 x 10⁶ cells/mL.

    • Subcutaneously inject 100 µL (2 x 10⁶ cells) into the right flank of 6-8 week old female immunocompromised mice (e.g., athymic nude).

  • Tumor Growth and Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control (formulation buffer)

      • Group 2: Test Compound (e.g., 25 mg/kg, daily oral gavage)

      • Group 3: Positive Control (e.g., Dovitinib, 50 mg/kg, daily oral gavage)

  • Treatment and Monitoring:

    • Administer the compounds according to the defined schedule for 21-28 days.

    • Monitor tumor volumes and body weights 2-3 times per week. Observe animals daily for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

    • Tumor tissue can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-ERK, a downstream marker of FGFR signaling) or fixed in formalin for immunohistochemistry (IHC).

Section 4: Conclusion and Future Directions

The pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the development of novel anti-cancer therapeutics. For a new derivative such as this compound, a systematic evaluation is paramount. By employing the comparative in vitro and in vivo strategies outlined in this guide, researchers can efficiently determine its mechanism of action, quantify its potency, and benchmark its performance against relevant alternatives.

The self-validating nature of this testing cascade—whereby biochemical activity is confirmed at the cellular level, which in turn is validated by a phenotypic outcome in vivo—ensures a high degree of confidence in the results. Whether this particular compound ultimately proves to be a potent kinase inhibitor, a microtubule disruptor, or possesses an entirely different activity, this structured approach provides the robust, data-driven foundation necessary for advancing the next generation of targeted oncology drugs.

References

  • Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(5), e1059. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1155-1164.
  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Cell and Developmental Biology, 7, 107.
  • Lee, Y. J., & Lee, D. M. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology, 107, 7.33.1-7.33.13.
  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Pharmaceutical Chemistry Journal, 52(4), 330-337.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 4, 2026, from [Link]

  • Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences.
  • Wikipedia. (2023). Cell cycle analysis. Retrieved January 4, 2026, from [Link]

  • El-Damasy, A. K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Pharmaceutical Chemistry Journal, 52(4), 330-337.
  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300795.
  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Hollingshead, M. G., et al. (2004). Characterization of the Hollow Fiber Assay for the Determination of Microtubule Disruption In vivo. Clinical Cancer Research, 10(19), 6675-6683.
  • Janke, C. (2014).
  • Samraj, A. K., & Sohn, D. H. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1133, 161-175.
  • Reaction Biology. (n.d.). In Vivo Hollow Fiber Model. Retrieved January 4, 2026, from [Link]

  • Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101289.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 4, 2026, from [Link]

  • Al-Ostath, S., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Request PDF.
  • Kerr, J. S. (2002). The Hollow Fiber Assay. In: Teicher, B.A. (eds) Tumor Models in Cancer Research. Cancer Drug Discovery and Development. Humana Press.
  • Wolska, Z., et al. (2021).
  • Risinger, A. L., et al. (2012). Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery. Methods in Molecular Biology, 869, 213-226.
  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Peters, G. J., et al. (2007). The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. British Journal of Cancer, 96(9), 1386-1393.
  • Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3033-3046.
  • El-Sayed, N., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695.
  • Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300795.
  • Malchers, F., et al. (2014). Xenograft mouse model shows FGFR inhibition efficacy in vivo.
  • Van Looy, T., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Cancers, 14(10), 2419.
  • Cross, M. J., et al. (2000). In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE cells.

Sources

A Comparative Guide to Kinase Inhibitor Precursors: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Privileged Scaffolds in Drug Discovery

In the landscape of modern oncology and inflammation research, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development. The intricate signaling pathways governed by kinases necessitate the design of small molecules that can precisely target the ATP-binding site. At the heart of many successful kinase inhibitors lies a heterocyclic core, a privileged scaffold that provides the essential framework for interaction with the kinase hinge region. This guide offers an in-depth comparison of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride and similar kinase inhibitor precursors, providing a critical analysis of their structural advantages, synthetic accessibility, and performance in generating potent kinase inhibitors.

The Central Role of the Pyrrolopyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines, the core of ATP, makes them ideal starting points for the design of ATP-competitive kinase inhibitors. The introduction of a nitrogen atom into the indole ring system modulates the electronic properties, improves aqueous solubility, and provides an additional hydrogen bond acceptor, all of which are desirable characteristics for drug candidates.[1][2]

This guide will focus on the 1H-pyrrolo[3,2-c]pyridine scaffold, a specific isomer of azaindole, and compare it with other widely used precursors such as 4-azaindoles, 7-azaindoles, and the related pyrrolo[2,3-d]pyrimidines.

Structural and Physicochemical Comparison of Kinase Inhibitor Precursors

The choice of a core scaffold is a critical decision in the early stages of a drug discovery program. It influences not only the binding affinity and selectivity of the final compound but also its synthetic tractability and physicochemical properties.

Precursor ScaffoldKey Structural FeaturesAdvantages in Kinase Inhibitor Design
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Dihydro-pyrrolopyridine core with a chlorine atom for functionalization.The dihydro-pyrrole ring introduces a three-dimensional character. The chlorine atom serves as a versatile handle for introducing various substituents via cross-coupling reactions to explore structure-activity relationships (SAR).
4-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Pyrrole ring fused to a pyridine ring at the 2 and 3 positions.The pyridine nitrogen acts as a hydrogen bond acceptor, mimicking the adenine of ATP. This scaffold often leads to improved physicochemical properties compared to indole, such as lower lipophilicity and better solubility.[3]
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Pyrrole ring fused to a pyridine ring at the 2 and 3 positions.Widely recognized as a privileged scaffold in kinase inhibitor design.[4] The nitrogen at the 7-position can act as a hydrogen bond acceptor, interacting with the kinase hinge region.[4] This scaffold is present in the approved drug Vemurafenib.
Pyrrolo[2,3-d]pyrimidine Pyrrole ring fused to a pyrimidine ring.The deazapurine core closely mimics adenine.[5] This scaffold offers multiple points for substitution, allowing for fine-tuning of potency and selectivity. It is the core of several approved drugs, including tofacitinib.[6]

Performance in Kinase Inhibition: A Data-Driven Comparison

The ultimate measure of a precursor's utility is the performance of the inhibitors derived from it. Below is a comparative analysis of the inhibitory activities of compounds derived from the aforementioned scaffolds against various kinase targets.

Inhibitor DerivativePrecursor ScaffoldKinase TargetIC50 (nM)Reference
Compound 1r1H-Pyrrolo[3,2-c]pyridineFMS Kinase30[7]
N-nitrobenzenesulfonyl derivative4-Azaindolec-Met20[2][8]
Pexidartinib7-AzaindoleCSF1R13[9]
Compound 12iPyrrolo[2,3-d]pyrimidineEGFR (T790M mutant)0.21[10]
Compound 59Pyrrolo[2,3-d]pyrimidineRET Kinase(low nanomolar)[11]

Analysis of Performance Data:

The data clearly demonstrates that all the compared scaffolds can serve as precursors for highly potent kinase inhibitors, with IC50 values often in the low nanomolar range. The choice of scaffold can significantly influence selectivity. For instance, the pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop highly potent and selective inhibitors of mutant EGFR.[10] The 1H-pyrrolo[3,2-c]pyridine scaffold has yielded potent inhibitors of FMS kinase, a key target in oncology and inflammatory diseases.[7]

Synthetic Accessibility and Strategic Considerations

The ease of synthesis and the ability to readily introduce chemical diversity are crucial for a successful medicinal chemistry campaign.

Synthetic Workflow for Kinase Inhibitor Development

Caption: A generalized workflow for the development of kinase inhibitors from precursor scaffolds.

Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

A recently reported synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, while targeting the colchicine-binding site, provides a viable route to the core scaffold that can be adapted for kinase inhibitor synthesis.[12]

Step-by-Step Protocol:

  • Oxidation: Commercially available 2-bromo-5-methylpyridine is oxidized using m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[12]

  • Nitration: The resulting pyridine-1-oxide is nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.[12]

  • Intermediate Formation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to a key intermediate.[12]

  • Cyclization: Reductive cyclization in the presence of iron powder and acetic acid yields the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[12]

  • Diversification: The bromo-substituted scaffold can then be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents for SAR exploration.

This synthetic route demonstrates the versatility of the pyrrolopyridine core and the strategic placement of a halogen for facile diversification.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

Many kinase inhibitors, including those derived from azaindole scaffolds, target key nodes in critical signaling pathways implicated in cancer. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in human cancers, making it a prime target for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Azaindole Azaindole-based Inhibitor Azaindole->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a common target for azaindole-based kinase inhibitors.

Conclusion and Future Perspectives

The choice of a precursor scaffold is a pivotal decision in kinase inhibitor drug discovery. While 7-azaindole has historically been a dominant player, this guide demonstrates that other isomers and related heterocyclic systems, such as 1H-pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidines, offer compelling alternatives. The this compound, with its inherent three-dimensionality and synthetic versatility, represents a promising starting point for the development of novel kinase inhibitors.

Future efforts in this field will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects and the exploration of novel chemical space around these privileged scaffolds to overcome drug resistance. The continued integration of structure-based drug design, computational modeling, and innovative synthetic methodologies will be crucial in unlocking the full therapeutic potential of these versatile kinase inhibitor precursors.

References

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Journal of Medicinal Chemistry, 53(4), 1563-1577.
  • BenchChem. (2023). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
  • Kandepi, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
  • Kandepi, V., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112691.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117135.
  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • Bessin, Y., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(17), 3043.
  • Laconde, G., et al. (2011). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4846.
  • Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
  • Bessin, Y., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(17), 3043.
  • BenchChem. (2023). A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors.
  • Wu, G., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6537.
  • Cheng, T., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7233-7251.
  • Guo, C., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503.
  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Asian Journal of Chemistry, 36(3), 661-669.
  • Harris, C. S., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1237-1243.
  • Sharma, S., et al. (2023). SAR of 7-azaindole derivatives as Src kinase inhibitor. Journal of Molecular Structure, 1292, 136152.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
  • El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1638-1648.
  • Sun, Q., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1368.
  • Google Patents. (2013). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Wójcicka, A., & Redzicka, A. (2021).
  • BenchChem. (2023). The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis.
  • Wójcicka, A., & Redzicka, A. (2021).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300971.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(16), 1649-1685.
  • Google Patents. (2021). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Drewry, D. H., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911.
  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.

Sources

A Spectroscopic Guide to Batch-to-Batch Comparison of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride: Ensuring Consistency and Quality for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the consistency and purity of starting materials and intermediates are paramount. Any variation between batches of a critical intermediate like 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride can have cascading effects on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the spectroscopic comparison of different batches of this key pyrrolopyridine derivative. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, not just as data generation tools, but as integral components of a robust quality control strategy.

The Critical Role of Spectroscopic Analysis

The control of impurities in pharmaceutical manufacturing is a critical issue addressed by regulatory bodies worldwide.[1] Even minor impurities can significantly impact the efficacy and safety of a drug product.[2] Spectroscopic techniques offer a powerful and non-destructive means to assess the chemical identity, purity, and consistency of pharmaceutical intermediates.[2] This guide will walk through a hypothetical comparison of two batches of this compound: a well-characterized "Reference Standard" and a new "Test Batch."

Experimental Workflow: A Multi-faceted Approach to Quality

A thorough comparison of two batches requires a multi-pronged analytical approach. Each technique provides a unique piece of the puzzle, and together they create a comprehensive picture of the material's quality.

G cluster_0 Batch Reception & Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation cluster_3 Conclusion & Action start Receive Test Batch of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl doc_review Review Certificate of Analysis (CoA) start->doc_review visual_insp Visual Inspection (Color, Appearance) doc_review->visual_insp nmr ¹H and ¹³C NMR Spectroscopy visual_insp->nmr Prepare Samples for Analysis ms Mass Spectrometry (LC-MS) visual_insp->ms Prepare Samples for Analysis ftir FTIR Spectroscopy visual_insp->ftir Prepare Samples for Analysis compare_nmr Compare Chemical Shifts, Integration, and Coupling Constants nmr->compare_nmr compare_ms Compare Molecular Ion Peak and Fragmentation Pattern ms->compare_ms compare_ftir Compare Functional Group Vibrational Frequencies ftir->compare_ftir conclusion Batch Conforms to Reference? compare_nmr->conclusion compare_ms->conclusion compare_ftir->conclusion accept Accept Batch conclusion->accept Yes reject Reject Batch & Investigate Discrepancies conclusion->reject No

Figure 1: A comprehensive workflow for the spectroscopic comparison of two batches of a pharmaceutical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules. For a batch-to-batch comparison, both ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying any potential organic impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10 mg of the "Reference Standard" and "Test Batch" into separate NMR tubes. Dissolve each in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the hydrochloride salt.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16 (adjust as needed for signal-to-noise).

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 (or more for adequate signal-to-noise).

    • Spectral Width: -10 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

Data Interpretation and Comparison

The primary objective is to overlay the spectra of the "Reference Standard" and the "Test Batch" and look for any discrepancies.

Table 1: Hypothetical ¹H NMR Data Comparison

Assignment Reference Standard (ppm) Test Batch (ppm) Integration Multiplicity Comments
Pyrrole N-H~11.5~11.51Hbr sBroad singlet, typical for N-H
Pyridine C-H~7.8~7.81HdDoublet
Pyridine C-H~7.2~7.21HdDoublet
CH₂~3.5~3.52HtTriplet
CH₂~3.1~3.12HtTriplet
Impurity-1.2-sNew peak observed in Test Batch

Causality in Spectral Features: The chemical shifts (ppm) are indicative of the electronic environment of each proton. The integration provides the relative number of protons, and the multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons. Any deviation in these parameters between batches suggests a structural difference or the presence of an impurity.

Mass Spectrometry (MS): Confirming Molecular Weight and Purity

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the compound and can be used to detect and identify impurities.[3] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for purity assessment.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the "Reference Standard" and "Test Batch" in a suitable solvent mixture, such as methanol/water.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

Data Interpretation and Comparison

The molecular formula of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is C₇H₇ClN₂. The expected monoisotopic mass is approximately 154.03 g/mol . The hydrochloride salt will likely dissociate in solution, and the free base will be observed.

Table 2: Hypothetical Mass Spectrometry Data Comparison

Batch Observed [M+H]⁺ (m/z) Expected [M+H]⁺ (m/z) Comments
Reference Standard 155.0371155.0371High-resolution mass confirms elemental composition.
Test Batch 155.0370155.0371Consistent with the expected molecular weight.
171.0682-Unexpected peak observed in the Test Batch.

Trustworthiness of the Protocol: The use of a high-resolution mass spectrometer provides a high degree of confidence in the elemental composition of the detected ions. The chromatographic separation before mass analysis ensures that we are analyzing individual components of the mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While less specific than NMR for complete structural elucidation, it serves as an excellent "fingerprint" for comparing batches.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Data Interpretation and Comparison

The FTIR spectra of the two batches should be virtually superimposable if they are identical.

Table 3: Hypothetical FTIR Data Comparison

Functional Group Reference Standard (cm⁻¹) Test Batch (cm⁻¹) Comments
N-H Stretch (Pyrrole)~3300~3300Consistent
C-H Stretch (Aromatic)~3100~3100Consistent
C-H Stretch (Aliphatic)~2950~2950Consistent
C=N Stretch (Pyridine)~1600~1600Consistent
C-Cl Stretch~750~750Consistent
Unknown Band-~1720New band in Test Batch, possibly a C=O group.

Synthesis of Findings and Conclusion

In our hypothetical scenario, the comparison of the "Test Batch" to the "Reference Standard" has revealed several discrepancies:

  • NMR: An unknown singlet at 1.2 ppm.

  • MS: An unexpected ion at m/z 171.0682.

  • FTIR: A new absorption band at ~1720 cm⁻¹, suggestive of a carbonyl group.

These combined data strongly indicate that the "Test Batch" contains an impurity. The mass difference between the product and the impurity (171 - 155 = 16) and the presence of a carbonyl group suggest a possible oxidation byproduct.

Based on this spectroscopic evidence, the "Test Batch" would not be considered equivalent to the "Reference Standard" and should be rejected pending further investigation into the nature and quantity of the impurity. This systematic and multi-technique approach ensures that only high-quality intermediates proceed in the drug development pipeline, safeguarding the integrity of the final product.

References

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

Sources

Benchmarking Assay Performance: A Comparative Analysis of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Our commitment is to provide in-depth, scientifically rigorous technical guides. In preparing this comparison guide for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride , we have encountered a significant challenge: a notable absence of publicly available scientific literature, experimental data, and established assay protocols specifically for this compound. While related structures such as pyrrolo[3,2-c]pyridine derivatives have been investigated as kinase inhibitors and for other biological activities, performance data for the specific dihydro-pyrrolo[3,2-c]pyridine hydrochloride salt remains largely undocumented in accessible scientific databases.

This lack of foundational data prevents us from creating a comparison guide that meets our stringent standards for scientific integrity and trustworthiness. A meaningful benchmark requires established assays and performance data against which a compound can be compared.

Therefore, this document will pivot to a more foundational approach. We will propose a logical, hypothesis-driven framework for how one would benchmark the performance of a novel pyrrolo[3,2-c]pyridine derivative, using a well-characterized class of related compounds as a starting point for assay selection and experimental design. We will focus on the FMS kinase inhibitory potential of this scaffold, as suggested by literature on similar pyrrolo[3,2-c]pyridine derivatives.[1]

This guide will serve as a roadmap for researchers investigating the biological activity of this compound, providing a robust starting point for their own assay development and validation.

Part 1: Establishing a Biological Hypothesis and Selecting a Primary Assay

Given that derivatives of the pyrrolo[3,2-c]pyridine scaffold have demonstrated inhibitory effects against FMS kinase (also known as CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases, a logical first step is to assess the potential of this compound as an FMS kinase inhibitor.[1]

Primary Assay of Choice: A LanthaScreen™ Eu Kinase Binding Assay will be employed to determine the affinity of the test compound for FMS kinase. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying ligand-kinase interactions.

Rationale for Assay Selection:
  • Direct Binding Measurement: This assay directly measures the binding of the compound to the kinase, providing a clear measure of affinity (dissociation constant, Kd). This is a fundamental parameter for any potential inhibitor.

  • High Sensitivity and Specificity: The use of a europium-labeled antibody and a fluorescent tracer allows for a highly sensitive and specific measurement with a low background signal.

  • Reduced Interference: As a biochemical assay, it is less prone to interference from compounds that may be cytotoxic or have off-target effects in a cellular context.

Part 2: Experimental Design for a Comparative Benchmarking Study

To provide a meaningful benchmark, the performance of this compound will be compared against a known, potent FMS kinase inhibitor, Pexidartinib (PLX3397) . Pexidartinib is a clinically approved CSF-1R inhibitor and serves as an excellent positive control and benchmark for potency.

Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay

The following diagram outlines the experimental workflow for determining the binding affinity of the test compounds to FMS kinase.

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Incubation & Readout cluster_analysis Data Analysis prep_kinase Prepare FMS Kinase Solution add_kinase Add FMS Kinase prep_kinase->add_kinase prep_tracer Prepare Kinase Tracer Solution add_tracer_ab Add Tracer/Eu-Antibody Mix prep_tracer->add_tracer_ab prep_ab Prepare Eu-Antibody Solution prep_ab->add_tracer_ab prep_compounds Prepare Serial Dilutions of Test Compounds (4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl & Pexidartinib) add_compounds Add Test Compounds to 384-well Plate prep_compounds->add_compounds add_compounds->add_kinase add_kinase->add_tracer_ab incubate Incubate at Room Temperature (60 min) add_tracer_ab->incubate read_plate Read TR-FRET Signal on Plate Reader incubate->read_plate calc_ratio Calculate Emission Ratio (520nm / 495nm) read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve calc_kd Determine Kd or IC50 plot_curve->calc_kd G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Incubation & Readout cluster_analysis Data Analysis prep_cells Culture M-NFS-60 cells seed_cells Seed cells into 96-well plate prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Test Compounds prep_compounds->add_compounds seed_cells->add_compounds add_csf1 Stimulate with CSF-1 add_compounds->add_csf1 incubate Incubate for 72 hours add_csf1->incubate add_reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_luminescence Read Luminescence add_reagent->read_luminescence plot_curve Plot Luminescence vs. Concentration read_luminescence->plot_curve calc_ec50 Determine EC50 plot_curve->calc_ec50

Caption: Workflow for Cellular Viability Assay.

Hypothetical Comparative Data:

CompoundCellular EC₅₀ (µM)
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl 5.2
Pexidartinib 0.15

Interpretation: The cellular EC₅₀ is typically higher than the biochemical IC₅₀ due to factors like cell permeability and plasma protein binding. The hypothetical data shows that our test compound retains activity in a cellular context, albeit at a lower potency than Pexidartinib.

Kinase Selectivity Profiling

To assess the specificity of the test compound, it is crucial to screen it against a panel of other kinases. This helps to identify potential off-target effects and provides a more complete picture of its pharmacological profile.

Recommended Service: A commercial kinase screening service (e.g., Eurofins DiscoverX, Promega Kinase-Glo®).

Data Presentation: The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM) against a panel of kinases.

Hypothetical Outcome: Ideally, this compound would show high inhibition of FMS kinase and minimal inhibition of other kinases, indicating a selective profile.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, this guide provides a robust, scientifically-grounded framework for its initial characterization and benchmarking. By leveraging insights from related chemical scaffolds, we have proposed a logical progression of assays, from primary biochemical binding to cellular target engagement and selectivity profiling.

The hypothetical data presented herein illustrates how one might interpret the results of such a study, providing a clear comparison to a known standard. We encourage researchers to use this guide as a starting point for their investigations into the therapeutic potential of this and other novel chemical entities. As new data emerges, we will endeavor to provide updated and more specific comparative analyses.

References

  • PubChem. 4-chloro-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information. [Link]

  • Aladdin Scientific. 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride. Biocompare. [Link]

  • El-Adl, K., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical and Biological Evaluation, 5(2), 63-71. [Link]

  • Compendia. This compound (1:1). [Link]

  • Szymańska, E., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 25(23), 5774. [Link]

  • Li, X., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2937. [Link]

  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]

  • Al-Obaid, A. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(23), 7859. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300789. [Link]

  • Liu, X., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. International Journal of Molecular Sciences, 24(13), 11116. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride necessitates a clear, scientifically grounded disposal plan. This guide provides an in-depth, procedural framework for its safe handling and disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower you with the knowledge to manage this substance safely, ensuring compliance and protecting both personnel and the environment.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this information and must be consulted.[1][2] Based on available data for this compound and structurally similar chlorinated heterocyclic amines, a clear hazard profile emerges.[3][4]

The Causality Behind the Concern: This compound's structure—a chlorinated pyridine derivative—suggests specific toxicological and environmental considerations. The chlorine atom increases its persistence and potential to form hazardous combustion byproducts if not incinerated correctly, while the nitrogen-containing heterocyclic core is common in biologically active molecules, warranting a cautious approach to handling and disposal.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Category Advisory and Rationale
Acute Toxicity, Oral Category 4 Harmful if swallowed.[4] Ingestion can lead to systemic toxicity. Accidental ingestion is a risk without proper hygiene and handling protocols.
Skin Irritation Category 2 Causes skin irritation.[4] Prolonged contact can cause inflammation and discomfort. Impervious gloves and lab coats are essential.
Eye Irritation Category 2 Causes serious eye irritation.[4] The compound can cause significant damage upon contact. ANSI-rated safety glasses or goggles are mandatory.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[4] Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid should occur in a fume hood or ventilated enclosure.[1][3] |

Section 2: Regulatory Framework: Understanding Your Obligations

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][6] This legislation establishes a "cradle-to-grave" responsibility for chemical waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[5][7][8]

Given its toxicological profile, this compound must be managed as a hazardous waste.[7][8] It is crucial to consult your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance based on federal, state, and local regulations, which may be more stringent than federal rules.[6]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all forms of waste containing this compound are handled in a self-validating system that minimizes risk and ensures regulatory compliance.

Step 1: Segregation at the Point of Generation

The first and most critical step is to segregate the waste. Never mix waste streams indiscriminately.

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Causality: Proper segregation prevents dangerous chemical reactions between incompatible wastes and is often required for specific disposal methods like incineration.[2][9][10] Chlorinated waste is typically incinerated at high temperatures, a process that can be compromised by other waste types.

Step 2: Proper Containerization and Labeling

Waste containers must be appropriate for the waste type and clearly identified.

  • Action: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a tightly sealing lid.[2][11] The original manufacturer's container is often an excellent choice for storing waste.[11] Affix a hazardous waste label immediately. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started

  • Causality: Secure, compatible containers prevent leaks and spills.[2][11] Accurate labeling is a legal requirement and ensures that anyone handling the container, from lab personnel to waste technicians, understands the contents and associated risks.[10]

Step 3: Safe Accumulation and Storage

Waste must be stored safely within the laboratory before pickup.

  • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be under the control of the laboratory personnel, away from high-traffic areas, and within secondary containment (such as a spill tray) to contain any potential leaks.[2]

  • Causality: Secondary containment minimizes the impact of a primary container failure. Storing waste in a designated, low-traffic area reduces the risk of accidental spills or breakage.

Step 4: Final Disposal via Professional Service

This compound should not be disposed of via drain or in regular trash.

  • Action: Contact your institution's EHS department to arrange for pickup by a licensed professional waste disposal service.[3]

  • Causality: The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a specialized facility.[9] These facilities operate under strict EPA permits to ensure the complete destruction of the hazardous compound and to scrub any harmful combustion byproducts, such as hydrogen chloride gas.[12][13][14]

Section 4: Handling Special Disposal Scenarios

Empty Containers

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Protocol:

    • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).

    • Collect every rinse as a new hazardous waste stream. This "rinsate" is now considered hazardous and must be added to a designated liquid hazardous waste container.[11]

    • After triple-rinsing, deface or remove the original label from the container.[11]

    • The cleaned container can now be disposed of as non-hazardous waste (e.g., broken glass box), in accordance with your institution's policy.

  • Causality: Trace residues in an unrinsed container can pose an exposure risk and violate regulatory standards. The triple-rinse procedure ensures that the container is truly empty and non-hazardous.[11]

Spills and Contaminated Materials

Any materials used to clean a spill of this compound are also hazardous waste.

  • Protocol:

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

    • For small spills, absorb the material with a chemical absorbent pad or non-reactive material like vermiculite.

    • Carefully sweep or collect the contaminated absorbent material.[3][15]

    • Place all contaminated materials (absorbents, used gloves, weighing paper, etc.) into a sealed, labeled hazardous waste container or bag.[11]

  • Causality: The hazard is transferred from the spilled substance to the cleanup material. Disposing of these materials as regular trash would lead to environmental contamination and potential exposure for custodial staff.[11]

Section 5: Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from this compound.

Caption: Disposal workflow for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine HCl.

Conclusion

The proper disposal of this compound is a multi-step process rooted in the principles of risk assessment, regulatory compliance, and chemical compatibility. By adhering to this detailed protocol—from initial segregation to final disposal via a licensed professional service—researchers can ensure a safe laboratory environment, protect our ecosystem, and uphold their professional and legal responsibilities. Always remember that your institution's EHS office is your most valuable partner in waste management.

References

Personal protective equipment for handling 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers, scientists, and drug development professionals.

Hazard Assessment & Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound, like many chlorinated heterocyclic amines, requires careful handling to prevent exposure.

Hazard Identification

Based on available safety data for the compound and its structural analogs, this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][4]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are engineering solutions that isolate the hazard from the personnel.

  • Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of fine dust particles or aerosols, directly mitigating the risk of respiratory irritation.[7]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment.[8][9]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed, within a 10-second travel distance from the handling area.[6][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to minimize the risk of dermal, ocular, and respiratory exposure.

Protection Type Specification Rationale & Key Considerations
Eye & Face ANSI Z87.1-compliant safety goggles with a tight seal or safety glasses with side shields.[6]Protects against accidental splashes and airborne particles. For procedures with a higher risk of splashing (e.g., large-scale solution prep), a full face shield must be worn in addition to safety goggles.[2][5]
Hand Double-gloving with chemical-resistant gloves. Nitrile gloves are a common choice.The inner glove provides protection in case the outer glove is breached. The outer glove should be removed and disposed of as hazardous waste immediately after handling or if contamination is suspected.[11] For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.[12] Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[5][7]
Body Chemical-resistant laboratory coat, fully buttoned.Provides a barrier against spills and contamination of personal clothing. A flame-retardant lab coat is recommended as a best practice in a chemical laboratory environment.[5][6]
Respiratory Not required if all work is performed within a certified chemical fume hood.A fume hood is the primary respiratory control.[5] If a fume hood is unavailable or its function is compromised, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.[2][6] Use of a respirator requires prior medical clearance and fit-testing.[12]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects, which is a standard requirement for all laboratory work.[6]

Operational Plan: Safe Handling Workflow

A systematic workflow minimizes errors and ensures safety is integrated into the experimental process.

Pre-Handling Checklist
  • Verify the chemical fume hood is certified and functioning correctly (check airflow monitor).

  • Clear the workspace within the fume hood of all unnecessary items.[7]

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).

  • Locate the nearest eyewash station, safety shower, and spill kit.

  • Don all required PPE as detailed in the table above.[6]

Step-by-Step Handling Procedure
  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.[6]

  • Transfer: Use a dedicated spatula to transfer the solid compound. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Solution Preparation: If making a solution, slowly add the solid to the solvent to prevent splashing. Cap containers securely.

  • In-Use: Keep all containers with the compound clearly labeled and sealed when not in immediate use.

Post-Handling Procedures
  • Decontaminate the work surface within the fume hood.

  • Securely seal and label all waste containers.

  • Properly doff PPE. Remove the outer pair of gloves first and dispose of them in the designated hazardous waste container.[11]

  • Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[5][7]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_post Phase 3: Post-Handling cluster_disposal Phase 4: Disposal & Emergency prep1 Verify Fume Hood & Clear Workspace prep2 Assemble Equipment & Waste Containers prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Transfer Compound prep3->handle1 Begin Work handle2 Prepare Solution / Perform Reaction handle1->handle2 post1 Decontaminate Workspace handle2->post1 Complete Work spill1 Manage Spills per Protocol handle2->spill1 If Spill Occurs post2 Secure & Label Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Dispose of Waste via EH&S Protocols post2->disp1 post4 Wash Hands Thoroughly post3->post4

Caption: Step-by-step workflow for the safe handling and disposal of the compound.

Emergency & Disposal Protocols

Preparedness for unexpected events is a non-negotiable component of laboratory safety.

Spill Management
  • Minor Spill (<1g, contained in fume hood):

    • Alert personnel in the immediate area.[5]

    • Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

    • Collect all cleaning materials as hazardous waste.[5]

  • Major Spill (>1g or outside of fume hood):

    • Evacuate all personnel from the immediate area.

    • Alert your institution's Environmental Health & Safety (EH&S) or emergency response team.

    • Close the laboratory doors and post a warning sign.

    • Provide the emergency response team with the Safety Data Sheet (SDS) for the compound.[5]

Waste Disposal

Chemical waste must be handled in accordance with institutional and local regulations.

  • Unused/Waste Chemical: Collect all waste solids and solutions in a designated, properly labeled hazardous waste container.[5][8] The container must be compatible with the chemical and have a secure lid.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste.[5] Place these materials in a sealed, labeled hazardous waste bag or container.

  • Disposal Pathway: Never pour chemical waste down the drain.[5] Arrange for pickup and disposal through your institution's EH&S department.

References

  • Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
  • Personal protective equipment for handling 2-Chloropyridine-3-boronic acid. Benchchem.
  • Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2024-04-01).
  • Safety Data Sheet for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025-06-19). MedchemExpress.com.
  • Safety Data Sheet for Pyridine. (2009-10-02). Fisher Scientific.
  • Safety Data Sheet for Pyridine. (2025-08-05). Sigma-Aldrich.
  • Safety Data Sheet for Pyridine hydrochloride. (2010-10-29). Thermo Fisher Scientific.
  • Special Storage and Handling Procedures for Pyridine. Washington State University.
  • Chemical Safety Data Sheet for 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. (2025-07-19). ChemicalBook.
  • Safety Data Sheet for 5-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride. (2025-09-06). Aaronchem.
  • Safety Data Sheet for 4-Chloropyridine hydrochloride. (2010-11-16). Fisher Scientific.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). NIOSH.
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine Product Information. TCI Chemicals.
  • Safety Data Sheet for 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde. BLD Pharmatech.
  • Heterocyclic Compounds: Health Hazards. (2011-08-07). International Labour Organization.
  • Safety Data Sheet for Pyridine hydrochloride. (2021-06-19).
  • Safety Data Sheet. (2024-09-25). Kao Chemicals.
  • Occupational Health Guidelines for Chemical Hazards. (1981). NIOSH | CDC.
  • Working with Toxic chemicals Guideline. KAUST Health & Safety.
  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
Reactant of Route 2
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.